Tri(propargyl-NHCO-ethyloxyethyl)amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H36N4O6 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
3-[2-[bis[2-[3-oxo-3-(prop-2-ynylamino)propoxy]ethyl]amino]ethoxy]-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C24H36N4O6/c1-4-10-25-22(29)7-16-32-19-13-28(14-20-33-17-8-23(30)26-11-5-2)15-21-34-18-9-24(31)27-12-6-3/h1-3H,7-21H2,(H,25,29)(H,26,30)(H,27,31) |
InChI Key |
IREDTJVEYMNUME-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CCOCCN(CCOCCC(=O)NCC#C)CCOCCC(=O)NCC#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tri(propargyl-NHCO-ethyloxyethyl)amine: A Versatile Crosslinker for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri(propargyl-NHCO-ethyloxyethyl)amine is a trifunctional crosslinking agent featuring three terminal alkyne groups. Its unique tripodal structure, stemming from a central tertiary amine, provides a versatile platform for the construction of complex, three-dimensional molecular architectures. The propargyl groups are readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling efficient and specific conjugation to azide-modified molecules. This guide provides a comprehensive overview of this compound, including its chemical properties, potential applications in drug delivery, tissue engineering, and bioconjugation, and detailed experimental protocols for its use.
Introduction
The advent of click chemistry has revolutionized the field of bioconjugation and materials science, offering a highly efficient and orthogonal method for covalently linking molecules. At the heart of this chemistry are reactive handles, such as alkynes and azides, that enable the formation of stable triazole linkages under mild, biocompatible conditions. This compound has emerged as a valuable tool in this context, providing a multi-arm scaffold for creating well-defined, crosslinked structures. Its three propargyl groups allow for the simultaneous attachment of multiple azide-containing molecules, making it an ideal candidate for applications requiring high-density functionalization or the formation of hydrogel networks. This document serves as a technical resource for researchers interested in leveraging the unique properties of this versatile crosslinker.
Chemical Properties and Data
This compound is characterized by a central amine core extended by three ethyloxyethyl arms, each terminating in a propargyl carbamate. This structure imparts both flexibility and reactivity to the molecule. Key chemical data are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₄H₃₆N₄O₆ | [1][2] |
| Molecular Weight | 476.57 g/mol | [1][2] |
| CAS Number | 2639395-46-1 | [1][2] |
| Appearance | Colorless liquid at room temperature | [3] |
| Purity | Typically >95% or >98% | [2][4] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [2][5] |
| Storage Conditions | -20°C for long-term storage | [2][5] |
Key Applications and Experimental Protocols
The trifunctional nature of this compound makes it suitable for a range of applications where the formation of crosslinked networks or multivalent conjugates is desired.
Hydrogel Formation for 3D Cell Culture and Tissue Engineering
The ability to form biocompatible hydrogels is a key application for multi-arm crosslinkers. By reacting this compound with azide-functionalized polymers, such as azide-modified hyaluronic acid or polyethylene (B3416737) glycol (PEG), it is possible to create three-dimensional scaffolds that mimic the extracellular matrix.
This protocol describes the formation of a hydrogel using this compound and an azide-functionalized polymer.
-
Reagent Preparation:
-
Prepare a 10 mM solution of this compound in sterile, nuclease-free water.
-
Prepare a 5% (w/v) solution of a diazide-terminated polymer (e.g., Azide-PEG-Azide) in sterile phosphate-buffered saline (PBS).
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water.
-
Prepare a 20 mM stock solution of copper(II) sulfate (B86663) in water.
-
Prepare a 100 mM stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
-
-
Hydrogel Formation:
-
In a microcentrifuge tube, combine 100 µL of the azide-polymer solution with 20 µL of the this compound solution.
-
Add 10 µL of the THPTA solution, followed by 10 µL of the copper(II) sulfate solution. Mix gently.
-
Initiate the crosslinking reaction by adding 10 µL of the sodium ascorbate solution.
-
Vortex briefly and allow the mixture to stand at room temperature. Gelation should occur within 30-60 minutes.
-
Functionalization of Nanoparticles for Drug Delivery
The surface of nanoparticles can be functionalized with this compound to create a platform for attaching multiple copies of a targeting ligand or therapeutic agent. This multivalent display can enhance binding affinity and drug payload.
This protocol outlines the steps for functionalizing azide-modified nanoparticles with this compound.
-
Reagent Preparation:
-
Disperse azide-functionalized nanoparticles (e.g., silica (B1680970) or polymer nanoparticles) in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.
-
Prepare a 10 mM solution of this compound in the same buffer.
-
Prepare stock solutions of sodium ascorbate (100 mM), copper(II) sulfate (20 mM), and THPTA (100 mM) in water.
-
-
Functionalization Reaction:
-
To 1 mL of the nanoparticle suspension, add 50 µL of the this compound solution.
-
Add 20 µL of the THPTA solution and 20 µL of the copper(II) sulfate solution.
-
Initiate the reaction by adding 20 µL of the sodium ascorbate solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
Purify the functionalized nanoparticles by centrifugation and washing three times with the buffer to remove unreacted reagents.
-
Development of Antibody-Drug Conjugates (ADCs)
While less common for direct use in ADCs due to its potential to induce aggregation, multi-arm linkers can be conceptualized in the design of more complex drug delivery systems where an antibody is linked to a carrier that is then functionalized with multiple drug molecules via a linker like this compound.
Visualization of Workflows and Pathways
Experimental Workflow for Hydrogel Formation
Caption: Workflow for hydrogel synthesis using this compound.
Signaling Pathway Analogy: Multivalent Targeting
The use of this compound to create multivalent targeting agents can be conceptually linked to the principle of avidity in biological signaling, where multiple low-affinity interactions lead to a high overall binding strength.
Caption: Enhanced avidity through multivalent display on a nanoparticle surface.
Conclusion
This compound is a potent trifunctional crosslinker with significant potential in various biomedical and research applications. Its ability to participate in highly efficient click chemistry reactions allows for the straightforward construction of complex, well-defined architectures. While the direct citation of this specific molecule in peer-reviewed literature is not yet widespread, its structural motifs are well-represented in the broader field of multi-arm linkers. The experimental protocols and conceptual frameworks provided in this guide, drawn from analogous systems, offer a solid foundation for researchers to explore the utility of this compound in their own work. As the demand for advanced biomaterials and sophisticated bioconjugates continues to grow, the importance of versatile building blocks like this compound is set to increase.
References
An In-depth Technical Guide to Tri(propargyl-NHCO-ethyloxyethyl)amine: A Trifunctional Crosslinker for Click Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tri(propargyl-NHCO-ethyloxyethyl)amine, a key reagent in the field of bioconjugation and chemical biology.
Core Chemical Identity
This compound is a synthetic organic compound designed as a trifunctional crosslinking agent. Its structure is based on a central tertiary amine core, from which three identical arms extend. Each arm terminates in a propargyl group, which contains a reactive alkyne moiety. This trivalent structure allows for the simultaneous or sequential conjugation of up to three azide-containing molecules.
The systematic name for this compound is tris(2-(propargylcarbamoyloxy)ethyl)amine. It is a derivative of tris(2-aminoethyl)amine (B1216632) (TREN), where each primary amine has been modified to incorporate a propargyl carbamate (B1207046) functional group.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs.[1]
| Property | Value |
| Molecular Formula | C₂₄H₃₆N₄O₆ |
| Molecular Weight | 476.6 g/mol |
| CAS Number | 2639395-46-1 |
| Appearance | Colorless liquid |
| Purity | >96% or >98% (supplier dependent) |
| Solubility | Water, DMSO, DCM, DMF |
| SMILES | O=C(NCC#C)CCOCCN(CCOCCC(NCC#C)=O)CCOCCC(NCC#C)=O |
Table 1: Physicochemical properties of this compound.
Synthesis and Mechanism of Action
Proposed Synthesis Pathway
The synthesis likely involves the reaction of a tris(2-aminoethyl)amine (TREN) core with a suitable propargylating agent. A highly probable reagent for this transformation is propargyl chloroformate . The reaction would proceed via nucleophilic acyl substitution, where the primary amine groups of TREN attack the electrophilic carbonyl carbon of propargyl chloroformate, leading to the formation of a stable carbamate linkage.
Caption: Proposed synthetic pathway for this compound.
Experimental Considerations:
-
Stoichiometry: A molar excess of propargyl chloroformate would likely be used to ensure complete reaction of all three primary amine groups of TREN.
-
Solvent: An aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) would be suitable for this reaction to prevent hydrolysis of the chloroformate.
-
Base: A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), would be required to neutralize the hydrochloric acid byproduct generated during the reaction.
-
Purification: Purification would likely be achieved through column chromatography to remove any unreacted starting materials and byproducts.
Mechanism of Action in Click Chemistry
The utility of this compound lies in its three terminal alkyne groups, which are reactive partners in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction forms a stable triazole ring, covalently linking the propargyl-containing molecule to an azide-modified molecule.
The key advantages of the CuAAC reaction include:
-
High Yields: The reaction is typically very efficient, leading to high yields of the desired product.
-
Biocompatibility: The reaction can be performed in aqueous buffers, making it suitable for the modification of biological molecules.
-
High Specificity: The azide (B81097) and alkyne groups are mutually inert to most other functional groups found in biological systems, ensuring specific ligation.
Experimental Protocols and Applications
Due to the lack of specific research articles citing the use of this compound (CAS 2639395-46-1), this section provides a general experimental protocol for a typical copper-catalyzed click chemistry reaction involving a trifunctional alkyne crosslinker. This protocol is intended to be illustrative and will require optimization for specific applications.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the conjugation of an azide-modified biomolecule to this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, oligo, or small molecule)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving reagents)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the desired molar ratio in the reaction buffer.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method based on the properties of the biomolecule (e.g., dialysis, size-exclusion chromatography, or HPLC).
-
Caption: A generalized experimental workflow for a CuAAC reaction.
Potential Applications in Drug Development and Research
The trifunctional nature of this compound makes it a versatile tool for various applications, including:
-
Antibody-Drug Conjugates (ADCs): The crosslinker could be used to attach multiple drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR).
-
PROTACs and Molecular Glues: In the development of targeted protein degraders, this molecule could be used to link a target-binding ligand and an E3 ligase-binding ligand.
-
Hydrogel Formation: The three reactive sites can contribute to the formation of crosslinked polymer networks for applications in drug delivery and tissue engineering.
-
Multivalent Ligand Synthesis: The scaffold allows for the presentation of multiple copies of a ligand to enhance binding affinity to a biological target (the avidity effect).
Conclusion
This compound is a valuable chemical tool for researchers in chemistry, biology, and medicine. Its trifunctional propargyl structure enables the efficient construction of complex molecular architectures through copper-catalyzed click chemistry. While specific, published applications of this particular molecule are not yet widespread, its chemical properties suggest significant potential in the development of novel therapeutics, diagnostic agents, and advanced biomaterials. Further research into the applications of this and similar multivalent crosslinkers is anticipated to yield significant advancements in these fields.
References
Synthesis Pathway for Tri(propargyl-NHCO-ethyloxyethyl)amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the synthesis of Tri(propargyl-NHCO-ethyloxyethyl)amine, a trivalent crosslinker molecule increasingly utilized in the fields of bioconjugation, materials science, and drug development. The presence of three terminal alkyne groups makes it a valuable building block for creating complex molecular architectures via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] This document outlines a plausible and robust three-step synthetic pathway, starting from the readily available precursor, triethanolamine (B1662121).
I. Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed through a three-step reaction sequence as illustrated below. This pathway is designed for efficiency and scalability, employing well-established organic chemistry transformations.
Caption: Proposed three-step synthesis pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of Tris(2-(ethoxycarbonylmethoxy)ethyl)amine (Tri-ester Intermediate)
This step involves the formation of ether linkages via a Williamson ether synthesis, where the hydroxyl groups of triethanolamine are deprotonated and subsequently react with ethyl bromoacetate.[5][6]
Experimental Workflow:
Caption: Workflow for the Williamson ether synthesis of the tri-ester intermediate.
Detailed Methodology:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a 60% dispersion of sodium hydride (NaH) in mineral oil (3.3 eq.) suspended in anhydrous tetrahydrofuran (B95107) (THF).
-
The suspension is cooled to 0°C in an ice bath.
-
A solution of triethanolamine (1.0 eq.) in anhydrous THF is added dropwise to the NaH suspension over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
-
The mixture is then cooled back to 0°C, and a solution of ethyl bromoacetate (3.5 eq.) in anhydrous THF is added dropwise.
-
Upon complete addition, the reaction mixture is heated to reflux and maintained for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield Tris(2-(ethoxycarbonylmethoxy)ethyl)amine as an oil.
| Parameter | Value |
| Reagents | |
| Triethanolamine | 1.0 eq. |
| Sodium Hydride (60%) | 3.3 eq. |
| Ethyl Bromoacetate | 3.5 eq. |
| Solvent | Anhydrous THF |
| Reaction Time | 12-18 hours |
| Reaction Temperature | Reflux |
Step 2: Synthesis of Tris(2-(carboxymethoxy)ethyl)amine (Tri-acid Intermediate)
The tri-ester intermediate is hydrolyzed under basic conditions to yield the corresponding tri-carboxylic acid. This saponification reaction is typically irreversible and proceeds with high yield.
Detailed Methodology:
-
Tris(2-(ethoxycarbonylmethoxy)ethyl)amine (1.0 eq.) is dissolved in a mixture of THF and water (2:1 v/v).
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) (4.0 eq.) is added to the solution.
-
The reaction mixture is stirred at room temperature for 6-12 hours, with the progress monitored by TLC until the starting material is fully consumed.
-
The THF is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2 with 1M hydrochloric acid (HCl), resulting in the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield Tris(2-(carboxymethoxy)ethyl)amine as a white solid.
| Parameter | Value |
| Reagents | |
| Tris(2-(ethoxycarbonylmethoxy)ethyl)amine | 1.0 eq. |
| Lithium Hydroxide Monohydrate | 4.0 eq. |
| 1M Hydrochloric Acid | To pH ~2 |
| Solvent | THF/Water (2:1) |
| Reaction Time | 6-12 hours |
| Reaction Temperature | Room Temperature |
Step 3: Synthesis of this compound (Final Product)
The final step is the formation of three amide bonds by coupling the tri-acid intermediate with propargylamine. The use of a modern coupling agent such as HATU is recommended for high efficiency and to minimize side reactions.[7]
Experimental Workflow:
Caption: Workflow for the amide coupling to yield the final product.
Detailed Methodology:
-
Tris(2-(carboxymethoxy)ethyl)amine (1.0 eq.) is dissolved in anhydrous dimethylformamide (DMF).
-
To this solution, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.3 eq.) and N,N-diisopropylethylamine (DIEA) (6.6 eq.) are added.
-
The mixture is stirred at 0°C for 15-30 minutes to activate the carboxylic acid groups.
-
Propargylamine (3.3 eq.) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and diethyl ether to remove unreacted starting materials and byproducts.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel to afford the final product, this compound.
| Parameter | Value |
| Reagents | |
| Tris(2-(carboxymethoxy)ethyl)amine | 1.0 eq. |
| Propargylamine | 3.3 eq. |
| HATU | 3.3 eq. |
| DIEA | 6.6 eq. |
| Solvent | Anhydrous DMF |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 0°C to Room Temperature |
III. Conclusion
The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of this compound. The procedures are based on well-understood and widely practiced organic reactions. This trivalent alkyne-functionalized molecule is a versatile tool for researchers in various scientific disciplines, enabling the construction of complex, well-defined molecular architectures for a range of applications, from targeted drug delivery systems to advanced functional materials.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to the Physical and Chemical Properties of Tri-alkyne Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of tri-alkyne linkers. These versatile molecules are integral to advancements in bioconjugation, materials science, and drug development, primarily due to their ability to form multiple connections through highly efficient click chemistry reactions. This guide details their synthesis, physicochemical characteristics, and key applications, supported by experimental protocols and visualizations to facilitate understanding and implementation in a research setting.
Core Physicochemical Properties of Tri-alkyne Linkers
Tri-alkyne linkers are characterized by a central scaffold functionalized with three terminal alkyne groups. The nature of the scaffold dictates the overall geometry, solubility, and steric accessibility of the alkyne moieties. A common and well-characterized example is 1,3,5-triethynylbenzene (B1295396), which serves as a representative model for this class of compounds.
Quantitative Data Summary
The following table summarizes key physicochemical properties of 1,3,5-triethynylbenzene, a foundational tri-alkyne linker.
| Property | Value | Notes |
| Molecular Formula | C₁₂H₆[1] | |
| Molecular Weight | 150.18 g/mol [1][2] | |
| CAS Number | 7567-63-7[1][2] | |
| Melting Point | 86-91 °C (with decomposition)[2] | The decomposition during melting indicates thermal reactivity at this temperature. |
| Appearance | White to cream to yellow to brown or brown/black solid[3] | Color can vary depending on purity. |
| Solubility | Soluble in methanol (B129727). Insoluble in water.[4] | The aromatic core confers hydrophobicity. |
| Thermal Stability (TGA/DSC) | Data for the monomer is not readily available in the searched literature. However, polymers derived from 1,3,5-triethynylbenzene exhibit high thermal stability, with decomposition temperatures (5% weight loss) often exceeding 500 °C.[5][6][7] | The high degree of cross-linking in the polymerized form contributes to exceptional thermal resistance. |
| Bond Lengths & Angles | Crystal structure data is available (CCDC Number: 740315), providing precise bond lengths and angles.[1] The molecule possesses a planar benzene (B151609) core with linear ethynyl (B1212043) groups. | The sp-hybridized carbons of the alkyne groups result in a linear geometry (180° bond angle). |
Synthesis and Characterization
The synthesis of tri-alkyne linkers often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to attach terminal alkynes to a central aromatic or aliphatic core.
Experimental Protocol: Synthesis of 1,3,5-Triethynylbenzene
This protocol describes the synthesis of 1,3,5-triethynylbenzene by desilylation of a protected precursor, 1,3,5-tris((trimethylsilyl)ethynyl)benzene (B8232817).
Materials:
-
1,3,5-tris((trimethylsilyl)ethynyl)benzene
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon gas
-
Flame-dried flask and standard glassware
Procedure:
-
To a flame-dried flask under an argon atmosphere, add 1,3,5-tris((trimethylsilyl)ethynyl)benzene (1 equivalent) and cesium carbonate (2 equivalents).
-
Add methanol to the flask.
-
Stir the reaction mixture at room temperature for 16 hours. The solution will typically change from opaque to translucent upon completion.
-
Remove the methanol by rotary evaporation under reduced pressure.
-
Partition the resulting solid between water and dichloromethane.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash sequentially with aqueous ammonium (B1175870) chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Characterization: The structure and purity of the synthesized 1,3,5-triethynylbenzene can be confirmed by:
-
¹H NMR (400 MHz, CDCl₃): δ 7.57 (s, 3H), 3.12 (s, 3H)
-
¹³C NMR (100 MHz, CDCl₃): δ 135.6, 122.8, 81.6, 78.7
-
Mass Spectrometry (CI+): m/z 151 [M]⁺
Reactivity and Applications
The primary utility of tri-alkyne linkers stems from the high reactivity of their terminal alkyne groups in "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, making it ideal for a wide range of applications.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the bioconjugation of an azide-containing molecule to a tri-alkyne linker.
Materials:
-
Tri-alkyne linker
-
Azide-functionalized molecule (e.g., protein, oligonucleotide, fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare stock solutions of all reagents in an appropriate solvent (e.g., water, DMSO).
-
In a reaction tube, combine the tri-alkyne linker and the azide-functionalized molecule in the desired molar ratio in buffer.
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand.
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature, protected from light. Reaction times can vary from minutes to a few hours.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents and byproducts.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common applications and logical flows involving tri-alkyne linkers.
Synthesis and Bioconjugation Workflow
References
- 1. Benzene, 1,3,5-triethynyl- | C12H6 | CID 139048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-三炔基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,3,5-Triethynylbenzene, 98% | CymitQuimica [cymitquimica.com]
- 4. 1,3,5-Triethynylbenzene, 98% | Fisher Scientific [fishersci.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. jlinlab.ecust.edu.cn [jlinlab.ecust.edu.cn]
An In-depth Technical Guide to the ¹H NMR Spectrum of Tri(propargyl-NHCO-ethyloxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of Tri(propargyl-NHCO-ethyloxyethyl)amine, a trifunctional crosslinking agent. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and visual diagrams to aid in the structural elucidation and understanding of the molecule's spectroscopic properties.
Molecular Structure and Predicted ¹H NMR Data
This compound is a symmetrical molecule featuring a central tertiary amine linked to three identical arms. Each arm consists of an ethyloxyethyl chain terminated by a propargyl carbamate (B1207046) group. The propargyl group is crucial for click chemistry applications, making this compound a valuable tool in bioconjugation and material science.
A definitive, publicly available ¹H NMR spectrum for this compound is not readily found in the scientific literature. However, based on the known chemical shifts of its constituent fragments—triethanolamine, ethyl carbamate, and propargyl groups—a predicted ¹H NMR spectrum can be constructed.[1][2][3][4] The expected chemical shifts are influenced by the electronegativity of adjacent atoms (O, N) and the anisotropic effects of the alkyne and carbonyl groups.[5][6]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a (N-CH ₂) | ~ 2.8 | t | 6H | ~ 5.5 |
| b (O-CH ₂) | ~ 3.6 | t | 6H | ~ 5.5 |
| c (O-CH ₂) | ~ 3.5 | t | 6H | ~ 5.2 |
| d (NH-CH ₂) | ~ 4.2 | q | 6H | ~ 5.2 |
| e (C≡C-H ) | ~ 2.4 | t | 3H | ~ 2.5 |
| f (CH ₂-C≡CH) | ~ 4.1 | d | 6H | ~ 2.5 |
| g (NH ) | ~ 5.1 | t | 3H | ~ 5.2 |
Note: Chemical shifts are predicted for a spectrum recorded in CDCl₃ and are relative to TMS (δ = 0.00 ppm). The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.
Below is a Graphviz diagram illustrating the molecular structure with protons labeled for assignment.
Caption: Molecular structure of this compound with proton assignments.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides the reference peak at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).
2.2. Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is typical.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shifts.
-
Temperature: The experiment is usually run at room temperature (e.g., 298 K).
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Peak Picking: Identify the chemical shift of each peak.
The following diagram illustrates the general workflow for NMR data acquisition and analysis.
Caption: A simplified workflow for ¹H NMR spectroscopy experiments.
Interpretation of the Predicted Spectrum
The predicted ¹H NMR spectrum of this compound can be interpreted as follows:
-
Aliphatic Protons (a, b, c, d): The protons of the ethyloxyethyl chains are expected to appear as triplets and a quartet due to coupling with their neighbors. The protons closest to the central nitrogen atom (a) will be at a lower chemical shift compared to those adjacent to the more electronegative oxygen atoms (b, c, d).
-
Propargyl Group Protons (e, f): The terminal alkyne proton (e) is expected to be a triplet around 2.4 ppm due to coupling with the two adjacent methylene (B1212753) protons. The methylene protons of the propargyl group (f), being adjacent to the alkyne and the carbamate nitrogen, will be shifted downfield to around 4.1 ppm and will appear as a doublet due to coupling with the terminal alkyne proton.
-
Carbamate Proton (g): The NH proton of the carbamate linkage is expected to appear as a triplet around 5.1 ppm, coupling with the adjacent methylene protons (d). This peak may be broad and its chemical shift can be concentration and solvent dependent. It will also exchange with D₂O.
This comprehensive guide provides the necessary information for researchers to understand, predict, and acquire the ¹H NMR spectrum of this compound, facilitating its use in various scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propargyl alcohol(107-19-7) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
The Propargyl Group in Click Chemistry: A Deep Dive into the Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular synthesis across various scientific disciplines, from drug discovery to materials science. At the heart of this powerful ligation reaction lies the propargyl group, a terminal alkyne whose unique reactivity, when harnessed by a copper catalyst, enables the efficient and specific formation of stable 1,2,3-triazole linkages. This technical guide provides an in-depth exploration of the core mechanism governing the reactivity of the propargyl group in CuAAC, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Step-by-Step Mechanistic Overview
The CuAAC reaction is not a true 1,3-dipolar cycloaddition but rather a stepwise process mediated by a copper(I) catalyst.[1] The generally accepted mechanism involves several key steps, each contributing to the remarkable rate acceleration (107 to 108-fold compared to the uncatalyzed thermal reaction) and high regioselectivity for the 1,4-disubstituted triazole product.[2][3] While initial proposals suggested a mononuclear copper catalyst, substantial evidence now points to the involvement of dinuclear copper species as the kinetically favored pathway.
The catalytic cycle can be summarized as follows:
-
Formation of the Copper(I) Catalyst: The active Cu(I) catalyst can be generated in situ from the reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), by a reducing agent like sodium ascorbate.[1][2] This method is often preferred as it mitigates the instability of Cu(I) salts, which can disproportionate or be oxidized by ambient oxygen.[4]
-
π-Complex Formation and Deprotonation: The Cu(I) ion initially coordinates to the π-system of the terminal alkyne of the propargyl group, forming a π-complex. This coordination increases the acidity of the terminal proton.[1]
-
Copper Acetylide Formation: In the presence of a base (or through the inherent basicity of the reaction medium), the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate.[1] This is a crucial step, and the formation of this intermediate has been demonstrated experimentally.[5]
-
Coordination of the Azide (B81097): The organic azide then coordinates to the copper center of the acetylide intermediate.
-
Cycloaddition: The coordinated azide undergoes a cycloaddition with the acetylide. This is the key bond-forming step, leading to a six-membered copper-containing metallacycle.
-
Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes ring contraction to form a copper triazolide intermediate. Subsequent protonolysis, often by the terminal alkyne starting material, releases the 1,4-disubstituted triazole product and regenerates the copper acetylide catalyst, thus completing the catalytic cycle.
dot
References
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Core Technical Guide for Researchers and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in modern chemistry, particularly in the realms of drug discovery, bioconjugation, and materials science.[1] This reaction, a cornerstone of "click chemistry," is celebrated for its high efficiency, remarkable regioselectivity, and broad functional group tolerance, enabling the rapid and reliable formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often necessitates harsh conditions and results in a mixture of regioisomers, the CuAAC reaction proceeds readily at room temperature to exclusively yield the 1,4-disubstituted product.[1][2][4] This guide provides an in-depth exploration of the core principles of the CuAAC reaction, including its mechanism, kinetics, and detailed experimental protocols.
The Reaction Mechanism: A Dinuclear Copper Pathway
While initial hypotheses considered a mononuclear copper catalyst, a significant body of experimental and computational evidence now supports a more intricate dinuclear copper-mediated pathway as the kinetically favored route.[1][4][5] This dinuclear mechanism accounts for the dramatic rate acceleration (107 to 108 times faster than the uncatalyzed reaction) and the high fidelity of the CuAAC reaction.[1][2][6]
The catalytic cycle can be broken down into the following key steps:
-
Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of a copper(I) ion to the terminal alkyne, followed by deprotonation to form a highly reactive copper(I) acetylide intermediate.[][8] In the dinuclear pathway, this involves two copper centers.
-
Coordination of the Azide (B81097): The organic azide then coordinates to one of the copper centers of the dinuclear copper acetylide complex.[8]
-
Cycloaddition: The coordinated azide undergoes a concerted or stepwise cycloaddition with the activated alkyne, leading to the formation of a six-membered metallacycle intermediate.[1][]
-
Ring Contraction and Formation of the Copper Triazolide: This metallacycle rapidly rearranges and contracts to form a more stable dinuclear copper triazolide intermediate.[1]
-
Protonolysis and Catalyst Regeneration: The final step involves the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing it to re-enter the catalytic cycle.[1]
Optimizing Reaction Conditions: Key Parameters and Quantitative Data
The success and efficiency of the CuAAC reaction are influenced by several factors, including the choice of copper source, the presence and type of ligand, the solvent system, and the reducing agent used to maintain the active Cu(I) oxidation state.
Copper Source: The active catalyst is Cu(I), which can be introduced directly using Cu(I) salts like CuI or CuBr.[9] However, it is more common and often more effective to generate Cu(I) in situ from a more stable and soluble Cu(II) precursor, such as CuSO₄·5H₂O, using a reducing agent.[9][10]
Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent for the in situ generation of Cu(I) from Cu(II) salts.[2][11] It is effective and generally well-tolerated by a wide range of functional groups.
Ligands: Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing disproportionation, and accelerating the reaction rate.[12][13] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are among the most effective and commonly employed ligands.[1][9]
Solvents: The CuAAC reaction is remarkably versatile in its solvent compatibility, proceeding well in a variety of organic solvents, aqueous media, and mixtures thereof.[8] Water, often in combination with a co-solvent like t-butanol or DMSO, has been shown to accelerate the reaction rate.[2]
| Parameter | Typical Conditions | Notes |
| Alkyne Concentration | 10 µM - 5 mM | Higher concentrations generally lead to faster reactions.[11][14] |
| Azide Concentration | 10 µM - 5 mM | Typically used in slight excess or equimolar amounts to the alkyne.[11] |
| Copper(II) Source | CuSO₄·5H₂O (0.05 - 2 mol%) | A common and inexpensive precursor.[1][15] |
| Reducing Agent | Sodium Ascorbate (0.1 - 5 eq.) | Used in excess to maintain the Cu(I) state.[1][3] |
| Ligand | TBTA or water-soluble analogs (1-5 eq. to Cu) | Significantly accelerates the reaction and protects the catalyst.[1][14] |
| Solvent | H₂O/t-BuOH (1:1), DMF, DMSO | The choice of solvent can influence reaction rates.[1][8] |
| Temperature | Room Temperature | One of the key advantages of the CuAAC reaction.[2] |
| Reaction Time | 1 - 24 hours | Varies depending on substrate and conditions, but often complete within a few hours.[1][11] |
| Yield | >85-90% | The reaction is known for its high efficiency and yields.[8] |
Experimental Protocols
Below are generalized experimental protocols for performing the CuAAC reaction in solution and on a solid support.
General Protocol for Solution-Phase CuAAC
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a suitable reaction vessel, dissolve the terminal alkyne (1 equivalent) and the organic azide (1.1 equivalents) in a chosen solvent or solvent mixture (e.g., 1:1 v/v water/t-butanol).
-
Addition of Reducing Agent: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 to 1 equivalent).
-
Addition of Copper and Ligand: In a separate vial, premix the copper(II) sulfate (B86663) pentahydrate (0.01 to 0.05 equivalents) with the ligand (e.g., TBTA, 1 equivalent relative to copper) in the reaction solvent. Add this catalyst solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[2]
General Protocol for On-Resin CuAAC
This protocol is suitable for the modification of peptides or other molecules synthesized on a solid support.[3]
-
Resin Preparation: Swell the azide-functionalized resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes. Wash the resin thoroughly with DMF.
-
Reaction Cocktail Preparation: In a separate vial, dissolve the terminal alkyne (5-10 equivalents) in a minimal amount of DMF or a compatible solvent.
-
Catalyst Addition: To the reaction vessel containing the resin, add the copper(I) source (e.g., CuI, 1-2 equivalents) and a base if required (e.g., DIPEA, 5-10 equivalents). Alternatively, a pre-formed Cu(I)-ligand complex can be used, or a Cu(II) source with a reducing agent.
-
Initiation of Reaction: Add the solution of the terminal alkyne to the resin slurry and agitate the mixture at room temperature.
-
Reaction Monitoring: The progress of the on-resin reaction can be monitored by taking a small sample of the resin, cleaving the product, and analyzing it by LC-MS.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.
-
Cleavage and Purification: The modified product is then cleaved from the resin using standard procedures (e.g., with a trifluoroacetic acid cocktail) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Applications in Drug Development and Bioconjugation
The CuAAC reaction has had a profound impact on drug discovery and development.[16][17] Its reliability and bioorthogonality have made it a favored method for:
-
Lead Discovery and Optimization: The modular nature of the CuAAC reaction allows for the rapid synthesis of large compound libraries for high-throughput screening.[8][16]
-
Synthesis of Complex Molecules: It facilitates the construction of complex molecular architectures, including peptide-drug conjugates (PDCs) and other targeted therapeutics.[3]
-
Bioconjugation: The reaction's compatibility with aqueous environments and biological functional groups enables the site-specific labeling of proteins, nucleic acids, and other biomolecules with probes, tags, or therapeutic agents.[11][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of Propargyl-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The propargyl group, a three-carbon functional group containing a terminal alkyne, is a versatile moiety incorporated into a wide range of molecules, including pharmaceuticals, agrochemicals, and materials. Its unique reactivity, while advantageous for synthesis and biological activity, also presents challenges regarding the stability and storage of these compounds. This technical guide provides a comprehensive overview of the factors influencing the stability of propargyl-containing compounds, recommended storage conditions, and methodologies for their assessment.
Core Concepts in the Stability of Propargyl-Containing Compounds
The stability of a propargyl-containing compound is influenced by several factors, including its molecular structure and the external environment. The terminal alkyne is susceptible to various degradation pathways, which can be accelerated by heat, light, pH extremes, and the presence of oxidizing agents or certain excipients.
General Storage and Handling Recommendations
To ensure the longevity and integrity of propargyl-containing compounds, the following general storage conditions are recommended:
-
Temperature: Store in a cool, well-ventilated area, away from heat sources. For many compounds, refrigeration (2-8°C) is advisable.
-
Light: Protect from light by storing in amber vials or other light-opaque containers.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for sensitive compounds.
-
Containers: Use tightly sealed containers to prevent exposure to moisture and air.
-
Segregation: Keep separate from strong oxidizing agents, acids, and bases to prevent hazardous reactions.
Factors Affecting Stability and Degradation Pathways
Understanding the key factors that influence the stability of the propargyl group is crucial for predicting and preventing degradation.
Thermal Stability
Elevated temperatures can promote various degradation reactions, including polymerization and decomposition. For instance, propargyl alcohol has moderate thermal stability and decomposes at high temperatures. The thermal decomposition of propargyl alcohol between 953 K and 1262 K has been shown to yield products such as acetylene, propyne, and benzene, with the primary step being C-O bond dissociation[1][2]. Studies on propargylic monomers have also shown the formation of secondary phenolic products upon heat treatment, which can impact the thermal properties of the resulting polymers[3].
pH-Dependent Stability
The stability of propargyl-containing compounds can be significantly affected by pH. Acidic conditions can catalyze the hydrolysis of the alkyne group. For example, propargyl alcohol in strong hydrochloric acid has been observed to degrade into several products, including 1-hydroxypropan-2-one and 2-chloroprop-2-en-1-ol, through electrophilic acid-catalyzed addition of HCl and water to the alkyne[4]. In the context of pharmaceuticals, the pH of a formulation is a critical parameter to control, as it can influence the ionization state of the drug and catalyze degradation reactions like hydrolysis[5].
Photostability
Oxidative Stability
The triple bond of the propargyl group can be susceptible to oxidation. Interaction with atmospheric oxygen or other oxidizing agents can lead to the formation of various degradation products. Storing under an inert atmosphere is a common strategy to mitigate oxidative degradation. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess the oxidative stability of a drug substance[6][7].
Compatibility with Excipients
In pharmaceutical formulations, interactions between the active pharmaceutical ingredient (API) and excipients can significantly impact stability. Reactive impurities in excipients, such as peroxides or aldehydes, can lead to the degradation of the propargyl group. Therefore, thorough drug-excipient compatibility studies are essential during pre-formulation development.
Quantitative Stability Data
The following tables summarize available quantitative and qualitative data on the stability of select propargyl-containing compounds. Due to the vast diversity of such compounds, this data should be considered as illustrative examples.
Table 1: Thermal Degradation Data for Propargyl Alcohol
| Temperature (K) | Overall Rate Constant (s⁻¹) | Reference |
| 953 - 1262 | k = 10^(10.17 ± 0.36) * exp(-(39.70 ± 1.83)/RT) | [1][2] |
Table 2: Forced Degradation of Propargylamine-Containing Drugs
| Compound | Stress Condition | Observation | Reference |
| Selegiline | pH 7, 105°C | Major degradation product is methamphetamine; follows first-order kinetics. | [8] |
| Acidic (0.5N HCl, 50°C, 24h) | Stable, no degradation observed. | [9] | |
| Basic (0.5N NaOH, 50°C, 24h) | Stable, no degradation observed. | [9] | |
| Rasagiline (B1678815) | Acidic (reflux in 2N HCl at 60°C for 30 mins) | Significant degradation observed. | [7][10] |
| Basic (reflux in 2N NaOH at 60°C for 30 mins) | Significant degradation observed. | [7] | |
| Oxidative (20% H₂O₂, 60°C for 30 mins) | Significant degradation observed. | [7] | |
| Thermal (105°C for 6 hr) | Significant degradation observed. | [7][10] | |
| Photolytic | Degradation observed. | [6] |
Experimental Protocols for Stability Assessment
A systematic approach is required to evaluate the stability of propargyl-containing compounds. The following outlines a general workflow and key experimental methodologies.
General Workflow for Stability Testing
A comprehensive stability testing program typically involves long-term, accelerated, and forced degradation studies.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.
Materials:
-
Propargyl-containing compound of interest
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (B78521) (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
High-purity water
-
Appropriate solvents for sample preparation
-
Calibrated pH meter
-
Temperature-controlled oven or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add hydrochloric acid to achieve the desired concentration. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add sodium hydroxide. Incubate under the same conditions as acid hydrolysis and neutralize before analysis.
-
Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide at room temperature or slightly elevated temperature for a set time.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C) for a specified duration. For solutions, incubate at an elevated temperature.
-
Photodegradation: Expose the solid or dissolved compound to a light source according to ICH Q1B guidelines. A control sample should be protected from light.
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating method, typically RP-HPLC with UV or MS detection.
Analytical Method: Stability-Indicating RP-HPLC
Objective: To separate and quantify the parent compound from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV/Vis or Diode Array Detector (DAD). A mass spectrometer (MS) can be coupled for peak identification.
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Typical Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Method Development and Validation:
-
Specificity: The method must be able to resolve the parent peak from all degradation product peaks. This is confirmed by analyzing stressed samples and checking for peak purity.
-
Linearity: Establish a linear relationship between the concentration of the compound and the detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the reliability of the method with respect to deliberate small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Signaling Pathways and Experimental Workflows
While propargyl-containing molecules are often used as tools to study signaling pathways (e.g., as chemical probes for click chemistry), a specific signaling cascade that is inherently regulated by a propargyl-containing compound is not well-established in the literature. However, the workflow for synthesizing and purifying such a probe can be visualized.
Conclusion
The stability of propargyl-containing compounds is a critical consideration for their successful application in research and development. A thorough understanding of their degradation pathways under various stress conditions, coupled with the implementation of appropriate storage and handling procedures, is essential to ensure their quality and efficacy. The methodologies and data presented in this guide provide a framework for assessing and managing the stability of this important class of molecules. For any new propargyl-containing compound, a systematic stability study as outlined is highly recommended to establish its unique stability profile and to define optimal storage conditions and shelf-life.
References
- 1. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Trace decomposition of selegiline. Use of worst-case kinetics for a stable drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.uniupo.it [iris.uniupo.it]
- 10. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical modeling of Tri(propargyl-NHCO-ethyloxyethyl)amine interactions
An In-depth Technical Guide to the Theoretical Modeling of Tri(propargyl-NHCO-ethyloxyethyl)amine Interactions
Abstract
This compound is a trivalent molecule featuring a central tertiary amine, flexible ethyloxyethyl linkers, and three terminal propargyl groups. Its structure makes it an ideal scaffold for applications in chemical biology and materials science, primarily as a crosslinker via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2][3] Understanding the molecule's conformational dynamics, reactivity, and interactions with biological targets is crucial for its application in drug development and nanotechnology. This guide provides a comprehensive overview of the theoretical methodologies used to model these interactions, supported by generalized experimental protocols for validation.
Molecular Structure and Properties
The molecule consists of three key components:
-
A Tripodal Amine Core: Likely tris(2-aminoethyl)amine (B1216632) (TREN), which acts as a central branching point. Tripodal amine derivatives are well-studied for their coordination properties.[4][5][6]
-
Flexible Linkers: The ethyloxyethyl chains provide significant conformational flexibility. This flexibility is a critical determinant of how the molecule can orient its functional groups to interact with one or more targets.[7][8]
-
Propargyl Functional Groups: The three terminal alkynes are the molecule's reactive sites, enabling covalent bond formation with azide-modified molecules.[1][3] The sp-hybridized carbons of the alkyne are electrophilic and susceptible to nucleophilic attack, which is the basis of their reactivity in cycloaddition reactions.[9]
Theoretical Modeling Methodologies
A multi-scale modeling approach is required to fully characterize the behavior of this compound. This involves molecular dynamics to understand its structure and flexibility, quantum mechanics to probe its reactivity, and molecular docking to predict its binding modes.
Conformational Analysis via Molecular Dynamics (MD) Simulations
MD simulations are essential for exploring the vast conformational landscape of this flexible molecule.[10][11] By simulating the molecule's movement over time in a solvated environment, researchers can understand its preferred shapes and how it might adapt upon binding to a target.
Key Objectives of MD Simulations:
-
Determine the distribution of end-to-end distances for the three arms.
-
Analyze the solvent-accessible surface area (SASA) to understand linker exposure.[12]
-
Identify stable conformations through clustering analysis.
Generalized MD Simulation Protocol:
-
System Preparation:
-
Generate a 3D structure of the molecule using a builder like Avogadro or PyMOL.
-
Select a suitable force field, such as AMBER or GROMOS, to define the potential energy of the system.[12]
-
Place the molecule in a periodic box of appropriate size (e.g., cubic with a 2.0 nm protein-edge distance).[12]
-
Solvate the system with a water model (e.g., SPC/E or TIP3P) and add counter-ions to neutralize the system.[12]
-
-
Simulation Execution:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) conditions.
-
Equilibrate the system's pressure under NPT (constant pressure) conditions.
-
Run a production simulation for a sufficient duration (e.g., 100-200 ns) to sample conformational space adequately.[12]
-
-
Trajectory Analysis:
-
Calculate Root Mean Square Deviation (RMSD) to assess structural stability.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions.[12]
-
Perform cluster analysis to group similar conformations and identify the most populated structural states.
-
Predicting Binding Interactions with Molecular Docking
Molecular docking predicts the preferred orientation of the molecule when bound to a target, such as a protein. This is particularly useful for assessing its potential as a linker to bridge two proteins or to present the propargyl groups to a specific site.
Generalized Docking Protocol:
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein from a database (e.g., PDB). Remove water molecules, add hydrogen atoms, and assign partial charges.
-
Use representative structures of the ligand from MD simulation clusters for ensemble docking.
-
-
Grid Generation:
-
Define a docking box encompassing the putative binding site on the protein surface.
-
-
Docking and Scoring:
-
Run the docking algorithm (e.g., AutoDock, Glide) to generate a series of binding poses.
-
Score the poses based on a scoring function that estimates binding affinity.
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Modeling Alkyne Reactivity with Quantum Mechanics (QM)
QM calculations provide insight into the electronic structure and reactivity of the terminal propargyl groups.[13] This is crucial for understanding its efficiency in click chemistry reactions. Density Functional Theory (DFT) is a common method for this purpose.[4]
Key Objectives of QM Calculations:
-
Determine the partial charges on the alkyne carbons.
-
Calculate reactivity indices, such as the Fukui function and local softness, which predict the sites most susceptible to nucleophilic attack.[13]
-
Model the transition state of the cycloaddition reaction to understand the energy barrier.
Generalized DFT Calculation Protocol:
-
Structure Optimization: Perform a geometry optimization of the molecule at a suitable level of theory (e.g., B3LYP/6-31G**).[14]
-
Population Analysis: Calculate the charge distribution using methods like Mulliken or Natural Bond Orbital (NBO) analysis.
-
Reactivity Descriptor Calculation: Compute the Fukui functions (f+) and local softness (s+) to identify the most electrophilic sites on the alkyne.[13] A higher value on a specific atom indicates greater susceptibility to a nucleophilic attack.
Data Presentation
Quantitative data from modeling studies should be summarized for clear interpretation.
Table 1: Hypothetical Summary of Molecular Dynamics Simulation Results
| Parameter | Mean Value | Standard Deviation |
|---|---|---|
| Radius of Gyration (nm) | 0.85 | 0.05 |
| End-to-End Distance (Arm 1) (nm) | 1.21 | 0.15 |
| End-to-End Distance (Arm 2) (nm) | 1.23 | 0.16 |
| End-to-End Distance (Arm 3) (nm) | 1.19 | 0.14 |
| Solvent Accessible Surface Area (nm²) | 4.50 | 0.25 |
Table 2: Hypothetical Molecular Docking Results for a Target Protein
| Cluster Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.2 | Tyr88, Leu120 | Hydrogen Bond, Hydrophobic |
| 2 | -7.9 | Phe92, Val115 | Hydrophobic |
| 3 | -7.5 | Asp85 | Hydrogen Bond, Electrostatic |
Table 3: Hypothetical QM Reactivity Indices for a Propargyl Group
| Atom | Fukui Function (f+) | Local Softness (s+) |
|---|---|---|
| Terminal Alkyne Carbon (Cα) | 0.15 | 0.08 |
| Internal Alkyne Carbon (Cβ) | 0.25 | 0.13 |
Visualization of Workflows and Pathways
Diagrams are critical for illustrating the complex relationships in theoretical modeling and experimental validation.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound, 2639395-46-1 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Theoretical modelling of tripodal CuN3 and CuN4 cuprous complexes interacting with O2, CO or CH3CN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular dynamics reveal the essential role of linker motions in the function of cullin-RING E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development | MDPI [mdpi.com]
- 12. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 13. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tri(propargyl-NHCO-ethyloxyethyl)amine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(propargyl-NHCO-ethyloxyethyl)amine is a trivalent alkyne crosslinker designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its three propargyl groups enable the covalent linking of up to three azide-functionalized molecules, making it an ideal scaffold for the synthesis of dendrimers, multivalent bioconjugates, and complex molecular architectures. The ethyloxyethyl spacers enhance water solubility and provide flexibility to the resulting constructs. This document provides detailed protocols for the application of this compound in CuAAC reactions, data presentation guidelines, and visualizations of the experimental workflow.
The fundamental reaction, CuAAC, is a highly efficient and specific 1,3-dipolar cycloaddition between an alkyne and an azide (B81097), catalyzed by a copper(I) species.[1] This reaction is characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it a cornerstone of bioconjugation and materials science.[1]
Core Applications
-
Dendrimer Synthesis: The trifunctional core allows for the convergent synthesis of dendrimers by reacting with azide-functionalized dendritic wedges.
-
Bioconjugation: Attachment of multiple copies of a biomolecule (e.g., peptides, oligonucleotides, or small molecule drugs) to a central scaffold.
-
Material Science: Creation of crosslinked polymers and hydrogels with defined architectures.
-
Drug Delivery: Development of multivalent drug conjugates to enhance targeting and therapeutic efficacy.
Experimental Protocols
The following protocols are adapted from established CuAAC procedures and methodologies for the synthesis of dendrimers using a similar tripodal alkyne core. Optimization may be required for specific applications.
Protocol 1: General Procedure for Tri-substitution of this compound
This protocol is designed for the complete reaction of all three propargyl groups with an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent: A mixture of Dimethylformamide (DMF) and water (e.g., 4:1 v/v) is often effective. For biological applications, aqueous buffers like PBS are preferred.
-
Nitrogen or Argon gas
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Stock Solutions:
-
Copper(II) Sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
Sodium Ascorbate (1 M): Dissolve 198 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh.
-
THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.
Reaction Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the azide-functionalized molecule (3.3 equivalents to ensure complete reaction) in the chosen solvent system (e.g., DMF/H₂O).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add the copper(II) sulfate stock solution (0.1 equivalents).
-
Add the THPTA stock solution (0.2 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.3 equivalents).
-
Stir the reaction mixture at a controlled temperature. Reactions are often successful at room temperature, but gentle heating (e.g., 50-60°C) can increase the rate.
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials.
-
Upon completion, the reaction mixture can be cooled to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired tri-substituted product from any mono- or di-substituted intermediates and excess azide.
Data Presentation
Quantitative data from click chemistry reactions with this compound should be presented in a clear, tabular format to allow for easy comparison and reproducibility.
| Entry | Azide Reactant | Alkyne:Azide Ratio | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Azide | 1:3.3 | 10 | 20 | DMF/H₂O (4:1) | 55 | 12 | 85-95 |
| 2 | Azido-PEG-Biotin | 1:3.3 | 10 | 20 | PBS | 25 | 24 | 75-85 |
| 3 | Azido-Peptide | 1:3.3 | 10 | 20 | PBS | 25 | 24 | 60-75 |
Note: The yields presented are typical ranges and will vary depending on the specific azide reactant and reaction conditions.
Visualization of Experimental Workflow and Reaction
Below are diagrams created using the DOT language to visualize the key processes.
References
Application Notes and Protocols for Protein Bioconjugation using Tri(propargyl-NHCO-ethyloxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(propargyl-NHCO-ethyloxyethyl)amine is a trivalent, branched linker designed for advanced protein bioconjugation applications.[1] Its three terminal propargyl groups enable the attachment of multiple molecules of interest to a single protein via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4][5][6] This multivalent approach is particularly advantageous in drug development for applications such as the creation of antibody-drug conjugates (ADCs) with high drug-to-antibody ratios (DARs), the assembly of complex protein-based nanostructures, and enhancing the avidity of targeting ligands.[7][8][9]
The hydrophilic ethyleneoxyethyl spacers incorporated into the linker's structure enhance its solubility in aqueous buffers commonly used for protein manipulation, thereby minimizing protein denaturation and aggregation during the conjugation process.[10] The stable triazole linkage formed through the click reaction ensures the integrity of the final conjugate under physiological conditions.[9]
These application notes provide detailed protocols for the use of this compound in protein bioconjugation, guidelines for the characterization of the resulting conjugates, and illustrative data.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C24H36N4O6 |
| Molecular Weight | 476.6 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents. |
| Storage | Store at -20°C, protected from light and moisture. |
Note: Properties may vary slightly between suppliers. Always refer to the supplier's certificate of analysis.
Applications
-
High-Loading Antibody-Drug Conjugates (ADCs): The trivalent nature of the linker allows for the attachment of up to three drug molecules to a single azide-modified site on an antibody, facilitating the synthesis of ADCs with a high and homogenous drug-to-antibody ratio (DAR).
-
Multivalent Targeting Ligands: Conjugation of targeting moieties (e.g., peptides, small molecules) to a protein scaffold can significantly enhance binding avidity to cell surface receptors.
-
Protein-Polymer Conjugates: Creation of well-defined protein-polymer conjugates for applications in drug delivery and biomaterials.
-
Assembly of Protein Complexes: The linker can be used to controllably crosslink proteins to form dimers, trimers, or more complex architectures for structural and functional studies.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation using CuAAC
This protocol describes a general method for the conjugation of an azide-modified protein with this compound. The azide (B81097) functionality must be introduced into the protein of interest beforehand using established methods, such as modification of lysine (B10760008) residues with an NHS-azide reagent or incorporation of an azido-amino acid.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate (B8700270) (freshly prepared solution)
-
Aminoguanidine (B1677879) hydrochloride (optional, to prevent oxidative damage)
-
Desalting columns (e.g., PD-10) for purification
-
Amicon ultrafiltration units for buffer exchange and concentration
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
CuSO4: Prepare a 50 mM stock solution in water.
-
THPTA/TBTA: Prepare a 50 mM stock solution in DMSO or water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
Aminoguanidine Hydrochloride: Prepare a 1 M stock solution in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-5 mg/mL) in PBS.
-
Add this compound to the desired molar excess over the protein (e.g., 5-20 fold excess).
-
If using, add aminoguanidine to a final concentration of 1-2 mM.
-
Prepare a premix of CuSO4 and the copper ligand by combining them in a 1:5 molar ratio.
-
Add the CuSO4/ligand premix to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[1]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically. Protect the reaction from light.
-
-
Purification:
-
Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
For buffer exchange and concentration of the final conjugate, use an appropriate molecular weight cutoff (MWCO) ultrafiltration unit.
-
Protocol 2: Characterization of the Protein Conjugate
1. SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation. A distinct band shift should be observable compared to the unmodified protein.
2. Mass Spectrometry:
-
For detailed characterization of the conjugate, including determination of the number of attached linkers and payloads, mass spectrometry is essential.[11][12]
-
Intact Mass Analysis: Use high-resolution mass spectrometry (e.g., ESI-QTOF) to determine the molecular weight of the intact conjugate. This can provide information on the distribution of species with different numbers of attached linkers.[13]
-
Peptide Mapping: For site-specific conjugation analysis, digest the conjugate with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will identify the specific amino acid residues that have been modified.[14][15]
3. UV-Vis Spectroscopy:
-
If a chromophore-containing molecule is conjugated to the linker, the drug-to-protein ratio can be estimated using UV-Vis spectroscopy by measuring the absorbance at the characteristic wavelengths of the protein (typically 280 nm) and the conjugated molecule.
4. Hydrophobic Interaction Chromatography (HIC):
-
HIC is a useful technique to assess the heterogeneity of the conjugate population, particularly for ADCs, as the addition of hydrophobic drugs increases the protein's surface hydrophobicity.[12]
Data Presentation
Table 1: Representative Quantitative Data for a Model IgG Conjugation
| Parameter | Value | Method of Determination |
| Target Protein | Azide-modified human IgG | - |
| Linker | This compound | - |
| Payload | Azido-PEG4-Biotin | - |
| Molar Ratio (Linker:IgG) | 10:1 | - |
| Reaction Time | 2 hours | - |
| Reaction Temperature | 25°C | - |
| Conjugation Efficiency | > 90% | SDS-PAGE, Intact MS |
| Average Payloads per Linker | 2.5 | Intact MS |
| Overall Biotin-to-IgG Ratio | ~7.5 | HABA Assay |
| Aggregate Formation | < 5% | Size Exclusion Chromatography (SEC) |
| In Vitro Stability (PBS, 37°C) | > 95% stable after 7 days | ELISA |
Note: These are representative data and will vary depending on the specific protein, payload, and reaction conditions.
Visualizations
Experimental Workflow
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the binding site topology of amyloid protein aggregates using multivalent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top-down analysis of branched proteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Improved Characterization of Antibody-Drug Conjugates | Technology Networks [technologynetworks.com]
- 14. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrogel Formation with Tri(propargyl-NHCO-ethyloxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the formation of hydrogels using the trifunctional crosslinker, Tri(propargyl-NHCO-ethyloxyethyl)amine. The methodology is based on the principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."[1][2][3] This approach allows for the creation of well-defined hydrogel networks with tunable properties.[4][5]
Overview and Principle
Hydrogel formation with this compound is achieved by reacting its terminal alkyne groups with a polymer containing multiple azide (B81097) functionalities. The reaction is catalyzed by a copper(I) source, which facilitates the formation of stable triazole linkages, resulting in a crosslinked three-dimensional hydrogel network.[1][2] The specificity and efficiency of the CuAAC reaction allow for gel formation under mild, biocompatible conditions.[3][6]
Materials and Reagents
-
Crosslinker: this compound
-
Azide-functionalized Polymer: Poly(ethylene glycol) diazide (PEG-diazide) is a common choice. The molecular weight of the PEG will influence the hydrogel's properties.
-
Copper(I) Source: Copper(II) sulfate (B86663) (CuSO₄) is typically used in combination with a reducing agent.
-
Reducing Agent: Sodium ascorbate (B8700270) is a common and biocompatible reducing agent that reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Solvent: Degassed, deionized water or a biocompatible buffer (e.g., phosphate-buffered saline, PBS) is recommended.
-
Optional: A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the Cu(I) catalyst and improve reaction efficiency.
Experimental Protocols
Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a 100 mM stock solution in degassed deionized water.
-
PEG-diazide Stock Solution: Prepare a 50 mM stock solution of PEG-diazide in degassed deionized water. The concentration may be adjusted based on the desired hydrogel stiffness.
-
Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 200 mM stock solution in deionized water. This solution should be made fresh before each experiment.
Hydrogel Formation Protocol
-
In a microcentrifuge tube, combine the this compound stock solution and the PEG-diazide stock solution. The molar ratio of alkyne groups to azide groups should be optimized, but a 1:1 ratio is a good starting point.
-
Gently mix the polymer and crosslinker solution.
-
Add the sodium ascorbate solution to the mixture and mix thoroughly.
-
Initiate the crosslinking reaction by adding the copper(II) sulfate solution. The final concentration of copper is typically in the range of 1-5 mM.
-
Vortex the solution for 5-10 seconds to ensure homogeneity.
-
Immediately transfer the solution to a mold or the desired container for gelation.
-
Allow the hydrogel to form at room temperature or 37°C. Gelation time can range from a few minutes to an hour, depending on the concentrations of reactants and catalyst.[1][7]
Hydrogel Purification
To remove unreacted reagents and the copper catalyst, immerse the formed hydrogel in a large volume of deionized water or PBS. Change the washing solution every few hours for 1-2 days. The inclusion of a chelating agent like EDTA in the washing buffer can aid in the removal of copper ions.
Characterization of Hydrogels
Gelation Time
The gelation time can be determined by the vial inversion method. The point at which the solution no longer flows upon inversion of the vial is considered the gelation time.[7]
Mechanical Properties
The mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), can be measured using a rheometer. These properties are indicative of the hydrogel's stiffness and viscoelasticity.[8]
Swelling Behavior
The swelling ratio of the hydrogel can be determined by immersing a pre-weighed, lyophilized hydrogel in deionized water or PBS and measuring its weight at equilibrium. The swelling ratio is calculated as:
(Wet Weight - Dry Weight) / Dry Weight
Quantitative Data Summary
The following table summarizes representative data for hydrogels formed via CuAAC, which can be expected to be similar for hydrogels formed with this compound.
| Parameter | Value | Conditions |
| Gelation Time | 5 - 60 minutes | Dependent on reactant and catalyst concentrations.[7] |
| Storage Modulus (G') | 0.5 - 10 kPa | Varies with polymer concentration and crosslinker density.[9] |
| Swelling Ratio | 10 - 50 | Dependent on crosslinking density. |
| Pore Size | 10 - 100 nm | Influenced by polymer concentration. |
Visualizations
Experimental Workflow
Caption: Workflow for hydrogel synthesis and characterization.
Signaling Pathway for Bioactive Molecule Release
Caption: Bioactive molecule release and cellular interaction.
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. Application of “Click” Chemistry in Biomedical Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry-Based Hydrogels for Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of well-defined hydrogel networks using Click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Using Stereochemistry to Control Mechanical Properties in Thiol–Yne Click‐Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyaluronic acid-based hydrogels crosslinked by copper-catalyzed azide-alkyne cycloaddition with tailorable mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Labeling with Alkyne Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with alkyne-containing compounds is a powerful and versatile technique for the study of various cellular processes. This method involves the introduction of a small, bioorthogonal alkyne group into biomolecules such as proteins, nucleic acids, glycans, and lipids.[1] The alkyne-tagged molecules can then be specifically and efficiently detected and visualized through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2][3] This technology offers a significant advantage over traditional labeling methods due to its high selectivity and biocompatibility, allowing for the analysis of newly synthesized biomolecules in complex biological systems.[1][4]
These application notes provide a comprehensive, step-by-step guide for labeling cells with alkyne compounds, including detailed experimental protocols, quantitative data summaries, and visual representations of the workflow and relevant signaling pathways.
Core Principles
The fundamental principle of this technique lies in a two-step process:
-
Metabolic Incorporation: Cells are incubated with a metabolic precursor containing an alkyne group. This precursor is taken up by the cells and incorporated into the desired class of biomolecules (e.g., amino acids for proteins, nucleosides for DNA/RNA, sugars for glycans) through the cell's natural biosynthetic pathways.[1][5]
-
Click Chemistry Detection: Following metabolic labeling, the alkyne-tagged biomolecules are detected by reacting them with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) via CuAAC.[2][3] This reaction is highly specific and forms a stable triazole linkage, enabling sensitive and robust detection.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful cell labeling experiments. Note that optimal conditions can vary depending on the cell type, the specific alkyne analog, and the experimental goals.
Table 1: Recommended Reagent Concentrations for Alkyne Labeling and Click Reaction
| Reagent | Typical Concentration Range | Notes |
| Metabolic Labeling | ||
| Alkyne-modified precursor (e.g., EdU, HPG) | 1 - 50 µM[7][8] | Optimal concentration should be determined empirically to balance labeling efficiency and potential cytotoxicity. |
| Click Reaction (CuAAC) | ||
| Fluorescent azide (B81097) or Biotin-azide | 10 - 50 µM[7][9] | A molar excess relative to the estimated incorporated alkyne is recommended. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM[9][10] | The source of the catalytic Cu(I) ions. |
| Copper Ligand (e.g., THPTA, BTTAA) | 250 µM - 5 mM[6][9] | Protects cells from copper toxicity and stabilizes the Cu(I) catalyst. A 5:1 ligand to copper ratio is often recommended.[6] |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 - 15 mM[9][10] | Reduces Cu(II) to the active Cu(I) state. Should be prepared fresh.[6] |
Table 2: Typical Incubation Times and Conditions
| Step | Duration | Temperature | Notes |
| Metabolic Labeling | 4 - 24 hours[11] | 37°C | The incubation time depends on the rate of biosynthesis of the target biomolecule. |
| Cell Fixation | 15 minutes[11] | Room Temperature | Required for intracellular labeling to permeabilize the cell membrane. |
| Cell Permeabilization | 10 minutes[11] | Room Temperature | Allows entry of the click reaction components. |
| Click Reaction | 30 - 60 minutes[7][12] | Room Temperature | Protect the reaction from light when using fluorescent azides. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with an Alkyne-Containing Amino Acid Analog
This protocol describes the labeling of newly synthesized proteins using L-homopropargylglycine (HPG), an alkyne-containing analog of methionine.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction components (see Table 1)
-
Wash buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere and grow to the desired confluency (typically 60-80%).[13]
-
Methionine Starvation (Optional but Recommended): To increase the incorporation of HPG, gently aspirate the complete medium, wash the cells once with pre-warmed PBS, and replace it with pre-warmed methionine-free medium. Incubate for 30-60 minutes at 37°C.
-
Metabolic Labeling: Add HPG to the methionine-free medium to the desired final concentration (e.g., 25-50 µM).[11] Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C to allow for HPG incorporation into newly synthesized proteins.[11]
-
Cell Fixation: Gently wash the cells twice with PBS. Add the fixative solution and incubate for 15 minutes at room temperature.[11]
-
Washing: Wash the cells twice with PBS.[11]
-
Cell Permeabilization: Add the permeabilization buffer and incubate for 10 minutes at room temperature.[11]
-
Washing: Wash the cells twice with PBS.[11]
-
Click Reaction: a. Prepare the click reaction cocktail by mixing the copper(II) sulfate, copper ligand, fluorescent azide, and reducing agent in the appropriate buffer (e.g., PBS). Note: The reducing agent should be added last to initiate the reaction.[12] b. Add the click reaction cocktail to the fixed and permeabilized cells. c. Incubate for 30 minutes at room temperature, protected from light.[11]
-
Washing: Wash the cells three times with the wash buffer.[11]
-
Imaging and Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 2: Labeling of Nascent DNA with 5-Ethynyl-2'-deoxyuridine (EdU)
This protocol outlines the labeling of newly synthesized DNA in proliferating cells using EdU, an alkyne-modified analog of thymidine.
Materials:
-
Proliferating cells of interest
-
Complete cell culture medium
-
5-Ethynyl-2'-deoxyuridine (EdU)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction components (see Table 1)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Seeding: Seed cells and allow them to grow to the desired confluency.
-
EdU Labeling: Add EdU to the culture medium to a final concentration of 1-10 µM.[7] The optimal concentration and incubation time should be determined empirically. Incubate for a period that allows for sufficient incorporation into newly synthesized DNA (e.g., 1-4 hours).
-
Cell Fixation, Permeabilization, and Click Reaction: Follow steps 4-9 from Protocol 1.
-
Counterstaining and Imaging: After the final wash, the cells can be counterstained with a nuclear stain like DAPI and mounted for fluorescence microscopy.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the general step-by-step workflow for labeling cells with alkyne compounds.
Caption: General experimental workflow for labeling cells with alkyne compounds.
Signaling Pathway Example: Probing the Ras-MAPK Pathway
Metabolic labeling with alkyne compounds can be a valuable tool to study signaling pathways. For instance, an alkyne-modified analog of a farnesyl pyrophosphate precursor can be used to metabolically label Ras proteins.[14] Farnesylation is a critical post-translational modification for the membrane localization and activation of Ras, a key component of the Ras-MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[14][15] Subsequent click reaction with a reporter probe allows for the visualization and analysis of Ras localization and trafficking.
Caption: Simplified Ras-MAPK signaling pathway indicating where alkyne-labeled Ras functions.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Tri(propargyl-NHCO-ethyloxyethyl)amine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(propargyl-NHCO-ethyloxyethyl)amine is a versatile, multi-functional molecule poised to advance the development of sophisticated drug delivery systems. Its unique trifunctional propargyl core provides a robust platform for the covalent attachment of various moieties through "click chemistry," a highly efficient and bio-orthogonal conjugation method. This allows for the precise construction of complex nanocarriers with tailored properties for targeted drug delivery, improved therapeutic efficacy, and reduced off-target effects.
These application notes provide an overview of the potential applications of this compound and its derivatives in drug delivery. The accompanying protocols offer generalized experimental procedures for the synthesis and characterization of drug delivery systems utilizing this innovative chemical scaffold.
Physicochemical Properties
The core structure of this compound can be modified with polyethylene (B3416737) glycol (PEG) chains of varying lengths to enhance solubility, biocompatibility, and circulation half-life. The properties of the parent molecule and its PEGylated derivatives are summarized below.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| This compound | C24H36N4O6 | 476.6 | >96% |
| Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine | C36H60N4O12 | 740.9 | >96% |
| Tri(propargyl-PEG5-NHCO-ethyloxyethyl)amine | C54H96N4O21 | 1137.4 | >96% |
Application Notes
The trifunctional nature of this compound makes it an ideal scaffold for creating a variety of drug delivery systems:
-
Dendrimer-like Drug Conjugates: The three propargyl groups can be conjugated with azide-modified drug molecules, resulting in a well-defined, dendrimer-like structure with a high drug payload. This approach is particularly useful for improving the solubility and pharmacokinetics of hydrophobic drugs.[1][2][3]
-
Multi-Drug Delivery Systems: Each arm of the molecule can be functionalized with a different azide-containing therapeutic agent, enabling the co-delivery of combination therapies. This is advantageous for treating complex diseases like cancer, where synergistic drug effects can be exploited.
-
Targeted Drug Carriers: Two of the propargyl arms can be used to attach drug molecules, while the third is conjugated to a targeting ligand (e.g., an antibody, peptide, or aptamer) that recognizes specific receptors on diseased cells. This strategy enhances drug accumulation at the target site, thereby increasing efficacy and minimizing systemic toxicity.[4]
-
Core for Nanoparticle Formulation: this compound can serve as a core molecule for the synthesis of more complex, multi-arm PEG derivatives. These multi-arm PEGs can then be used to form the structural basis of nanoparticles, micelles, or hydrogels for drug encapsulation and controlled release.[5][6][7] The propargyl groups on the core can be used for subsequent "click" functionalization of the nanoparticle surface with targeting moieties or imaging agents.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on established methods for similar multi-alkyne core molecules. Optimization may be required for specific drugs and targeting ligands.
Protocol 1: Synthesis of a Targeted Drug Conjugate via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified drug and an azide-modified targeting ligand to the this compound scaffold.
Materials:
-
This compound
-
Azide-modified drug
-
Azide-modified targeting ligand (e.g., peptide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMF to a final concentration of 10 mM.
-
Dissolve the azide-modified drug in DMF to a final concentration of 20 mM.
-
Dissolve the azide-modified targeting ligand in sterile PBS to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO4 in sterile water.
-
Prepare a 500 mM stock solution of sodium ascorbate in sterile water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in sterile water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
100 µL of 10 mM this compound (1 µmol)
-
200 µL of 20 mM azide-modified drug (4 µmol, 2-fold excess per alkyne)
-
100 µL of 10 mM azide-modified targeting ligand (1 µmol)
-
DMF to a final reaction volume of 800 µL.
-
-
Mix thoroughly by vortexing.
-
In a separate tube, prepare the catalyst solution by mixing 20 µL of 100 mM CuSO4 and 20 µL of 100 mM THPTA. Let it stand for 5 minutes.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding 100 µL of freshly prepared 500 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 4-12 hours with gentle shaking.
-
-
Purification:
-
Purify the reaction mixture using a SEC system (e.g., Sephadex G-25 column) equilibrated with PBS to remove unreacted components and the copper catalyst.
-
Collect fractions and monitor the absorbance at a wavelength appropriate for the drug and targeting ligand to identify the fractions containing the conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the final product using techniques such as HPLC, Mass Spectrometry (MS), and NMR spectroscopy.
-
Protocol 2: Formulation of Drug-Loaded Nanoparticles using a Branched PEG-alkyne Core
This protocol describes the formulation of nanoparticles encapsulating a hydrophobic drug, using a multi-arm PEG synthesized from a this compound core. The surface of the nanoparticles can be subsequently functionalized via click chemistry.
Materials:
-
Tri(propargyl-PEGn-OH)amine (synthesized by reacting this compound with ethylene (B1197577) oxide)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in water)
-
Azide-functionalized targeting ligand
Procedure:
-
Nanoparticle Formulation by Emulsion-Solvent Evaporation:
-
Dissolve 50 mg of PLGA, 10 mg of Tri(propargyl-PEGn-OH)amine, and 5 mg of the hydrophobic drug in 2 mL of DCM.
-
Add this organic phase dropwise to 10 mL of a 1% PVA solution while sonicating on ice.
-
Continue sonication for 5 minutes to form a stable oil-in-water emulsion.
-
Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticles three times with sterile water to remove residual PVA and unencapsulated drug.
-
Resuspend the nanoparticles in sterile water and lyophilize for long-term storage.
-
-
Surface Functionalization via Click Chemistry:
-
Resuspend 10 mg of the alkyne-functionalized nanoparticles in 1 mL of PBS.
-
Add 2 mg of the azide-functionalized targeting ligand.
-
Add the CuAAC catalyst system as described in Protocol 1 (CuSO4, sodium ascorbate, THPTA).
-
React for 4-12 hours at room temperature.
-
Wash the nanoparticles three times with sterile water by centrifugation to remove unreacted targeting ligand and catalyst.
-
Resuspend the functionalized nanoparticles in PBS for in vitro/in vivo studies.
-
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[8]
-
Drug Loading and Encapsulation Efficiency:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent.
-
Quantify the amount of encapsulated drug using HPLC or UV-Vis spectrophotometry.
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
-
In Vitro Drug Release:
-
Disperse the drug-loaded nanoparticles in a release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect aliquots of the release medium and replace with fresh buffer.
-
Quantify the amount of released drug in the aliquots by HPLC or UV-Vis spectrophotometry.[9][10]
-
-
Quantitative Data Summary
The following table provides a hypothetical example of the type of quantitative data that would be generated during the characterization of a targeted nanoparticle system based on this compound.
| Parameter | Value | Method of Analysis |
| Nanoparticle Size (Diameter) | 150 ± 10 nm | DLS |
| Polydispersity Index (PDI) | 0.15 | DLS |
| Zeta Potential | -15 ± 2 mV | DLS |
| Drug Loading | 8.5% (w/w) | HPLC |
| Encapsulation Efficiency | 75% | HPLC |
| In Vitro Release (24h, pH 7.4) | 20% | HPLC |
| In Vitro Release (24h, pH 5.5) | 65% | HPLC |
Visualizations
Synthesis of a Targeted Drug Conjugate
References
- 1. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 5. updates.reinste.com [updates.reinste.com]
- 6. updates.reinste.com [updates.reinste.com]
- 7. Multiarm PEGs for Hydrogels - JenKem Technology [jenkemusa.com]
- 8. Formulation and Characterization of Poly (Ethylene Glycol)-Coated Core-Shell Methionine Magnetic Nanoparticles as a Carrier for Naproxen Delivery: Growth Inhibition of Cancer Cells | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and preparation of core-shell type nanoparticle for encapsulation of anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles using Tri(propargyl-NHCO-ethyloxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic tools, and targeted therapies. Functionalization of nanoparticle surfaces allows for the attachment of various molecules, including targeting ligands, imaging agents, and therapeutic payloads, thereby enhancing their efficacy and specificity. "Tri(propargyl-NHCO-ethyloxyethyl)amine" is a versatile, trifunctional crosslinking agent that provides a robust platform for nanoparticle surface modification.[1][2] Its three terminal propargyl (alkyne) groups enable covalent conjugation to azide-functionalized nanoparticles via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[3][4]
This multivalent linker allows for the attachment of multiple copies of a single molecule or the creation of multifunctional nanoparticles by conjugating different molecules to each alkyne group. The ethyleneoxy spacers incorporated into the linker's structure can also improve the hydrophilicity and biocompatibility of the resulting nanoparticles.[5] These application notes provide detailed protocols for the surface modification of gold and silica (B1680970) nanoparticles using this compound and methods for their subsequent characterization.
Key Applications
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) to direct nanoparticles to specific cells or tissues.[6][7][8]
-
Multimodal Imaging: Attachment of different imaging agents (e.g., fluorescent dyes, MRI contrast agents) for simultaneous imaging with multiple techniques.
-
Theranostics: Co-delivery of therapeutic agents and diagnostic molecules on a single nanoparticle platform.[7][9]
-
Enhanced Drug Loading: The trifunctional nature of the linker can be utilized to increase the payload of therapeutic agents on the nanoparticle surface.
Experimental Protocols
Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)
This protocol describes the functionalization of citrate-capped gold nanoparticles with azide (B81097) groups, followed by a click chemistry reaction with this compound.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs)
-
Azide-terminated ligand with a thiol group (e.g., 11-azido-1-undecanethiol)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS)
-
Ultrapure water
-
Centrifuge tubes
Equipment:
-
UV-Vis spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Centrifuge
Procedure:
-
Azide Functionalization of AuNPs:
-
Prepare a solution of citrate-capped AuNPs in ultrapure water.
-
Add a solution of azide-terminated thiol ligand in ethanol to the AuNP solution. The final concentration of the thiol ligand should be optimized, but a starting point is a 1000-fold molar excess relative to the AuNPs.
-
Gently mix the solution and allow it to react for at least 12 hours at room temperature to ensure the formation of a self-assembled monolayer on the gold surface.
-
Purify the azide-functionalized AuNPs (AuNP-N₃) by centrifugation. Remove the supernatant and resuspend the nanoparticle pellet in ultrapure water. Repeat this washing step three times to remove excess unbound ligand.
-
Characterize the AuNP-N₃ using UV-Vis spectroscopy, DLS, and TEM to confirm their stability and size distribution.
-
-
Click Chemistry Reaction:
-
Resuspend the purified AuNP-N₃ in PBS buffer.
-
Prepare fresh solutions of copper(II) sulfate and sodium ascorbate in ultrapure water.
-
In a separate tube, mix this compound with the AuNP-N₃ solution. The molar ratio should be optimized, but a 10-fold molar excess of the alkyne linker relative to the estimated number of surface azide groups is a good starting point.
-
Add the copper(II) sulfate solution to the nanoparticle mixture, followed immediately by the sodium ascorbate solution. The final concentrations should be approximately 1 mM for CuSO₄ and 5 mM for sodium ascorbate.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purify the functionalized nanoparticles by centrifugation to remove the copper catalyst, excess linker, and other reagents. Wash the nanoparticle pellet with PBS buffer three times.
-
Resuspend the final product, AuNP-linker, in a suitable buffer for storage and further applications.
-
Protocol 2: Surface Modification of Silica Nanoparticles (SiO₂-NPs)
This protocol details the amination of silica nanoparticles, followed by azidation and the click chemistry reaction.
Materials:
-
Silica nanoparticles (SiO₂-NPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Azide-terminated N-hydroxysuccinimide (NHS) ester
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Toluene (B28343) or Ethanol (anhydrous)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Ultrapure water
-
Centrifuge tubes
Equipment:
-
Sonicator
-
Reflux setup
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Centrifuge
Procedure:
-
Amine Functionalization of SiO₂-NPs:
-
Disperse the SiO₂-NPs in anhydrous toluene or ethanol by sonication.
-
Add APTES to the nanoparticle suspension. A typical concentration is 2% (v/v) APTES.
-
Reflux the mixture for 4-6 hours under a nitrogen atmosphere.
-
Allow the mixture to cool to room temperature. Purify the amine-functionalized silica nanoparticles (SiO₂-NH₂) by centrifugation. Wash the nanoparticles extensively with ethanol and then ultrapure water to remove unreacted APTES.
-
Characterize the SiO₂-NH₂ using FTIR to confirm the presence of amine groups and DLS and zeta potential measurements to assess size and surface charge.[10]
-
-
Azide Functionalization of SiO₂-NH₂:
-
Disperse the purified SiO₂-NH₂ in DMF.
-
Add a solution of an azide-terminated NHS ester in DMF to the nanoparticle suspension. Use a 5 to 10-fold molar excess of the NHS ester relative to the estimated number of surface amine groups.
-
React for 12-24 hours at room temperature with gentle stirring.
-
Purify the azide-functionalized silica nanoparticles (SiO₂-N₃) by centrifugation, washing with DMF and then with ultrapure water.
-
-
Click Chemistry Reaction:
-
Follow the same procedure as described in Protocol 1, step 2, using the purified SiO₂-N₃.
-
Characterization of Modified Nanoparticles
Successful surface modification can be confirmed using a variety of analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the nanoparticle surface at each step of the modification process. Look for the characteristic azide peak (~2100 cm⁻¹) after azidation and its disappearance after the click reaction, along with the appearance of peaks corresponding to the linker.
-
Dynamic Light Scattering (DLS) and Zeta Potential: To measure the hydrodynamic diameter and surface charge of the nanoparticles. An increase in size and changes in zeta potential upon functionalization are indicative of successful surface modification.[10]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles and to ensure that no significant aggregation has occurred during the modification process.[10]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface, providing evidence for the presence of nitrogen from the azide and triazole groups.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (linker) attached to the nanoparticle surface.
Quantitative Data Summary
The following tables provide representative data for the characterization of modified nanoparticles. The exact values will depend on the specific nanoparticle type, size, and reaction conditions.
Table 1: Representative Physicochemical Properties of Modified Gold Nanoparticles
| Nanoparticle Sample | Peak Plasmon Resonance (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Citrate-AuNPs | ~520 | 25 ± 3 | -35 ± 5 |
| AuNP-N₃ | ~522 | 30 ± 4 | -25 ± 5 |
| AuNP-Linker | ~524 | 45 ± 6 | -15 ± 5 |
Table 2: Representative Physicochemical Properties of Modified Silica Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Surface Amine Density (amines/nm²) |
| SiO₂-NPs | 100 ± 10 | -40 ± 5 | N/A |
| SiO₂-NH₂ | 105 ± 12 | +30 ± 5 | 2-8[10][11] |
| SiO₂-N₃ | 110 ± 13 | +10 ± 5 | N/A |
| SiO₂-Linker | 125 ± 15 | +5 ± 5 | N/A |
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: CuAAC click chemistry on a nanoparticle surface.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tri(propargyl-PEG10-NHCO-ethyloxyethyl)amine | BroadPharm [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifunctional Nanoparticles for Drug Delivery and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with Trivalent Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trivalent Linkers in Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The design of the linker profoundly influences the ADC's stability, pharmacokinetics, and efficacy.
Traditionally, ADCs have been synthesized with a drug-to-antibody ratio (DAR) of 2 to 4. However, there is increasing interest in developing ADCs with a higher DAR to enhance therapeutic potency, particularly for targets with low expression or for payloads with moderate cytotoxicity. Trivalent linkers, which enable the attachment of three drug molecules per conjugation site, are an innovative approach to achieving a higher, homogenous DAR, typically 6, in a site-specific manner. This strategy can lead to ADCs with improved efficacy while maintaining a favorable safety profile.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of ADCs utilizing trivalent linkers.
Advantages of Trivalent Linkers
-
Higher Drug-to-Antibody Ratio (DAR): Trivalent linkers enable the creation of ADCs with a homogenous DAR of 6, delivering a higher concentration of the cytotoxic payload to the target cancer cells.[1][2][3]
-
Improved Potency: The increased DAR often translates to enhanced in vitro and in vivo efficacy, potentially overcoming drug resistance and improving therapeutic outcomes.[4][5]
-
Site-Specific Conjugation: Modern trivalent linkers are often designed for site-specific conjugation to engineered cysteines or other specific sites on the antibody, resulting in a homogeneous ADC product with predictable properties.[1][6]
-
Modular Design: The synthesis of trivalent linkers can be modular, allowing for the incorporation of different payloads and attachment chemistries to tailor the ADC to specific therapeutic needs.[2][7]
General Structure of a Trivalent ADC
A trivalent ADC consists of a monoclonal antibody, a trivalent linker, and three cytotoxic payload molecules. The linker is designed with a central branching core that presents three attachment points for the drug molecules and a single point of attachment to the antibody.
References
- 1. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Complex Biomaterials with Tri(propargyl-NHCO-ethyloxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(propargyl-NHCO-ethyloxyethyl)amine is a trifunctional alkyne crosslinking agent integral to the synthesis of complex biomaterials through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its three propargyl groups enable the formation of a stable, three-dimensional hydrogel network when reacted with polymers functionalized with azide (B81097) groups. This rapid and bio-orthogonal reaction allows for the in-situ formation of hydrogels under physiological conditions, making it an ideal platform for a variety of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture.
The structure of this compound, featuring a central amine core and flexible ethyloxyethyl spacers, imparts specific properties to the resulting biomaterials. The trifunctional nature of the crosslinker allows for the creation of hydrogels with tunable mechanical properties. By modulating the concentration of the crosslinker and the azide-functionalized polymer, researchers can fabricate biomaterials with a desired stiffness and porosity to mimic the extracellular matrix (ECM) of various tissues.
Key Applications
-
Tissue Engineering: The ability to form biocompatible hydrogels in situ makes this crosslinker suitable for encapsulating cells and promoting tissue regeneration. The tunable mechanical properties of the hydrogels can be tailored to match the target tissue, providing appropriate physical cues for cell growth and differentiation.
-
Drug Delivery: The hydrogel matrix can serve as a reservoir for the controlled release of therapeutic agents. The degradation of the hydrogel and the diffusion of the drug can be controlled by the crosslinking density and the choice of the azide-functionalized polymer.
-
3D Cell Culture: These hydrogels provide a three-dimensional environment that more accurately mimics the in vivo conditions for cell growth and interaction compared to traditional 2D cell culture.
Quantitative Data Summary
While specific data for hydrogels synthesized with this compound is not extensively available in the public domain, data from analogous systems using di-functional or other multi-functional alkyne and azide crosslinkers in click chemistry-based hydrogels can provide valuable insights into the expected properties. The following table summarizes typical ranges for key quantitative parameters of such hydrogels.
| Property | Typical Range | Significance |
| Mechanical Properties | ||
| Elastic Modulus (G') | 0.5 - 10 kPa | Indicates the stiffness of the hydrogel. This can be tuned to mimic the mechanical environment of different tissues (e.g., brain, muscle, bone). |
| Drug Release Kinetics | ||
| Release Profile | Sustained release over hours to weeks | The release rate can be controlled by the crosslinking density and the hydrophilicity of the polymer network. |
| Biological Properties | ||
| Cell Viability | > 90% | Demonstrates the biocompatibility of the hydrogel and the encapsulation process. |
Experimental Protocols
Protocol 1: General Synthesis of a Hydrogel for 3D Cell Culture
This protocol describes a general method for forming a hydrogel by reacting an azide-functionalized polymer (e.g., azide-modified hyaluronic acid or gelatin) with this compound.
Materials:
-
Azide-functionalized polymer (e.g., Hyaluronic Acid-Azide)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells for encapsulation
-
Sterile, nuclease-free water
Procedure:
-
Prepare Polymer Solution: Dissolve the azide-functionalized polymer in sterile PBS at the desired concentration (e.g., 2% w/v). Ensure complete dissolution.
-
Prepare Crosslinker Solution: Dissolve this compound in sterile PBS to achieve the desired final concentration. The molar ratio of alkyne groups to azide groups should be optimized based on the desired hydrogel properties (a 1:1 ratio is a good starting point).
-
Prepare Catalyst Solutions:
-
Prepare a stock solution of Copper(II) Sulfate (e.g., 100 mM in sterile water).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 200 mM in sterile water).
-
-
Cell Suspension (Optional): If encapsulating cells, resuspend the cells in a small volume of the polymer solution at the desired cell density.
-
Initiate Gelation:
-
In a sterile microcentrifuge tube, combine the polymer solution (with or without cells) and the crosslinker solution. Mix gently by pipetting.
-
To initiate the click reaction, add the Sodium Ascorbate solution to the mixture, followed immediately by the Copper(II) Sulfate solution. The final concentration of the catalyst is typically in the low millimolar range.
-
Mix the solution quickly and thoroughly.
-
-
Casting the Hydrogel: Immediately transfer the mixture to a mold (e.g., a multi-well plate or a custom-made mold) and allow it to gel at 37°C. Gelation time can range from minutes to an hour depending on the concentrations and catalyst used.
-
Washing and Equilibration: After gelation, wash the hydrogel several times with sterile PBS to remove any unreacted components and residual catalyst. Equilibrate the hydrogel in cell culture medium before analysis or further experiments.
Visualizations
Experimental Workflow for Hydrogel Synthesis and Cell Encapsulation
Caption: Workflow for synthesizing a cell-laden hydrogel.
Signaling Pathway: General Concept of Mechanotransduction in 3D Hydrogels
Caption: Mechanotransduction in a 3D hydrogel scaffold.
Application Note & Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Trivalent Propargylated Amine Scaffold
Introduction
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and orthogonal method for the synthesis of complex molecular architectures. This application note details the experimental setup and protocol for the copper(I)-catalyzed reaction of Tri(propargyl-NHCO-ethyloxyethyl)amine, a trivalent alkyne scaffold, with an azide-containing molecule. This scaffold is particularly useful in drug development and materials science for the creation of dendrimers, multivalent inhibitors, and targeted drug delivery systems. The protocol below outlines a general procedure that can be adapted for various azide-functionalized substrates.
Reaction Scheme & Mechanism
The core reaction involves the [3+2] cycloaddition of the terminal alkyne groups on the this compound scaffold with an azide (B81097) to form a stable 1,2,3-triazole linkage. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt and a reducing agent.
Application Notes and Protocols for Developing PROTACs with Functionalized Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1][2][3] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5][][7] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[][9][10][11]
The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the molecule.[4][5][] Functionalized crosslinkers, which incorporate specific chemical motifs, can impart rigidity, improve solubility, enhance cell permeability, and establish favorable protein-protein interactions within the ternary complex, thereby influencing its stability and degradation efficiency.[4][5][] This document provides detailed application notes and protocols for the development and evaluation of PROTACs featuring functionalized crosslinkers.
Signaling Pathway of PROTAC Action
PROTACs mediate the degradation of a target protein by inducing its ubiquitination. This process begins with the formation of a ternary complex, which brings the target protein into proximity with an E3 ubiquitin ligase.[][13] The E3 ligase then facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[2] A polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which degrades the tagged protein.[2][10] The PROTAC molecule is then released to catalytically induce the degradation of more target proteins.[2][4]
The Role of Functionalized Crosslinkers
The linker is a critical determinant of a PROTAC's biological activity.[4][14] While early PROTACs often utilized simple alkyl or PEG chains, recent advancements have focused on more sophisticated, functionalized linkers to optimize performance.[4][5][15]
-
Rigid Linkers: Incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) can restrict conformational flexibility.[4][] This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing its stability.
-
Solubility-Enhancing Linkers: The inclusion of polar functional groups such as ethers or amides can improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their bioavailability.[5]
-
Permeability-Modulating Linkers: The linker can influence a PROTAC's ability to cross cell membranes. The "chameleon effect" describes how some flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the cytoplasm.[5]
-
"Smart" Linkers: These are advanced linkers that may be designed to be cleaved by specific intracellular enzymes or to respond to the cellular environment, offering a higher degree of control over PROTAC activity.
Data Presentation: Impact of Functionalized Linkers on PROTAC Performance
The following tables present hypothetical quantitative data for a series of PROTACs targeting Protein X, illustrating how different functionalized linkers can impact key performance parameters.
Table 1: Ternary Complex Formation and Stability
| PROTAC ID | Linker Type | Ternary Complex KD (nM) | Cooperativity (α) |
| PROTAC-A | Flexible (PEG) | 150 | 1.2 |
| PROTAC-B | Rigid (Piperazine) | 50 | 5.8 |
| PROTAC-C | Functionalized (Propargyl) | 85 | 3.5 |
KD: Dissociation constant, a measure of binding affinity (lower values indicate stronger binding). Cooperativity (α): A value > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other.
Table 2: In Vitro Ubiquitination of Protein X
| PROTAC ID | Linker Type | Ubiquitination Signal (RFU at 1 µM) |
| PROTAC-A | Flexible (PEG) | 8,500 |
| PROTAC-B | Rigid (Piperazine) | 25,000 |
| PROTAC-C | Functionalized (Propargyl) | 15,000 |
RFU: Relative Fluorescence Units, a measure of the extent of ubiquitination.
Table 3: Cellular Degradation of Protein X
| PROTAC ID | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC-A | Flexible (PEG) | 100 | 85 |
| PROTAC-B | Rigid (Piperazine) | 25 | 95 |
| PROTAC-C | Functionalized (Propargyl) | 60 | 90 |
DC50: The concentration of PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
Experimental Workflow for PROTAC Evaluation
The development and characterization of a novel PROTAC with a functionalized crosslinker typically follows a multi-step experimental workflow to assess its ability to form a ternary complex, induce ubiquitination, and ultimately lead to the degradation of the target protein in a cellular context.
Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to measure the kinetics and affinity of ternary complex formation.[]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified E3 ligase (e.g., VHL complex)
-
Recombinant purified Protein of Interest (POI)
-
PROTAC with functionalized crosslinker
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Methodology:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the E3 ligase (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Prepare a constant concentration of the POI in running buffer.
-
For each cycle, inject the PROTAC dilution followed immediately by the POI solution over the sensor surface.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between cycles with the regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD) for the ternary complex.
-
Protocol 2: In Vitro Ubiquitination Assay
This protocol details a biochemical assay to confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.[16][17]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC with functionalized crosslinker
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies against the POI and ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), E3 ligase (e.g., 200 nM), POI (e.g., 500 nM), and ubiquitin (e.g., 5 µM) in ubiquitination reaction buffer.
-
Add varying concentrations of the PROTAC (e.g., 0.1 to 10 µM).
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the POI.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. Higher molecular weight smears or bands above the unmodified POI indicate polyubiquitination.
-
Protocol 3: Cellular Degradation Assay (Western Blot)
This protocol is a standard method to quantify the degradation of the target protein in cells treated with a PROTAC.[10]
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC with functionalized crosslinker
-
Vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system and densitometry software
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Perform SDS-PAGE, protein transfer, and immunodetection as described in Protocol 2, using primary antibodies for both the POI and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Signaling Pathway Modulation by PROTACs: The PI3K/AKT/mTOR Pathway
PROTACs can be designed to target key nodes in signaling pathways implicated in disease. For example, the PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. A PROTAC targeting PI3K or mTOR could lead to their degradation, thereby inhibiting downstream signaling and promoting apoptosis.[18]
By developing PROTACs with functionalized crosslinkers that can effectively degrade targets like PI3K, researchers can create potent therapeutics that modulate critical cellular signaling pathways.[18] The protocols and principles outlined in this document provide a framework for the rational design and rigorous evaluation of such next-generation protein degraders.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Ternary Complex Formation [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Degradation and PROTACs [promega.sg]
- 13. reactionbiology.com [reactionbiology.com]
- 14. scilit.com [scilit.com]
- 15. Linker Design and Optimization protocol v1 [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Tri(propargyl-NHCO-ethyloxyethyl)amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of reaction conditions for Tri(propargyl-NHCO-ethyloxyethyl)amine. This trifunctional alkyne is a valuable crosslinker for various applications, including "click" chemistry, bioconjugation, and materials science.[1][2][3]
Frequently Asked Questions (FAQs)
What is the general synthetic pathway for this compound?
The synthesis of this compound typically involves the amide coupling of a central amine core, Tris(2-(2-aminoethoxy)ethyl)amine, with a propargylated carboxylic acid, such as 4-pentynoic acid. This reaction is generally facilitated by a coupling agent and a non-nucleophilic base in an anhydrous organic solvent.
Below is a diagram illustrating the general synthetic pathway.
Caption: General synthetic pathway for this compound.
What are the critical parameters to control during the synthesis?
Successful synthesis relies on the careful control of several parameters:
-
Anhydrous Conditions: Amide coupling reagents are often sensitive to moisture, which can lead to their deactivation and the formation of side products.[4] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Stoichiometry: The molar ratio of the amine, carboxylic acid, coupling agent, and base is crucial for driving the reaction to completion and minimizing side reactions. A slight excess of the carboxylic acid and coupling agent may be beneficial.
-
Reaction Temperature: Most amide coupling reactions are performed at room temperature or cooled to 0 °C to control the reaction rate and minimize side reactions, such as racemization if chiral centers are present.[5]
-
Choice of Coupling Agent: The selection of the coupling agent can significantly impact the reaction's efficiency and the purity of the product.[6] Common choices include carbodiimides (e.g., EDC, DCC) and uronium/aminium salts (e.g., HATU, HBTU).[7][8]
-
Base Selection: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically used to neutralize the acidic byproducts of the reaction without competing with the primary amine.[7]
How can I monitor the reaction progress?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A common TLC system for this type of compound is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). The disappearance of the starting amine (visualized with a stain like ninhydrin) and the appearance of the product spot indicate the reaction's progress.
What are common side products and how can they be minimized?
Common side products in amide coupling reactions include:
-
N-acylurea: This can form when using carbodiimide (B86325) coupling reagents like DCC or EDC.[9] Minimizing reaction time and using additives like HOBt can reduce its formation.
-
Unreacted Starting Materials: Incomplete reactions can leave unreacted amine and carboxylic acid. Optimizing stoichiometry and reaction time can help drive the reaction to completion.
-
Double Acylation of Primary Amines: While the starting material in this case is a primary amine, the target is the tris-acylated product. Incomplete acylation will result in mono- and di-acylated intermediates.
What is the recommended purification method?
Due to the polar nature of this compound, column chromatography on silica (B1680970) gel is a common purification method. A gradient elution system, starting with a less polar solvent system (e.g., 100% DCM) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is often effective. For highly polar compounds, reversed-phase chromatography may be a suitable alternative.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive coupling reagent due to moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Use a freshly opened bottle of the coupling reagent. |
| Poor reactivity of starting materials. | Consider a more potent coupling agent like HATU or COMU.[6] Increase the reaction temperature, but monitor for side product formation. | |
| Incorrect stoichiometry. | Carefully check the molar equivalents of all reagents. A slight excess of the carboxylic acid and coupling agent may be necessary. | |
| Multiple Spots on TLC | Incomplete reaction. | Increase the reaction time or consider a more efficient coupling reagent.[5] |
| Formation of N-acylurea byproduct (with carbodiimides). | Add HOBt or OxymaPure to the reaction mixture. Optimize the reaction temperature and time. | |
| Degradation of starting materials or product. | Perform the reaction at a lower temperature (e.g., 0 °C). Ensure the pH of the reaction mixture is controlled. | |
| Difficulty in Purification | Product is highly polar and streaks on the silica gel column. | Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to improve peak shape.[4] |
| Byproducts co-elute with the product. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina, reversed-phase silica). | |
| Product is insoluble in the column solvent. | Use a stronger solvent system or consider a different purification technique like preparative HPLC. |
Quantitative Data Summary: Optimization of Reaction Conditions
The following table summarizes representative data for the synthesis of this compound, illustrating the impact of different reaction conditions on yield and purity.
| Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| EDC/HOBt | DIPEA | DCM | 25 | 24 | 65 | 90 |
| HATU | DIPEA | DMF | 25 | 12 | 85 | >95 |
| DCC | DMAP | DCM | 0 -> 25 | 18 | 70 | 88 |
| T3P | Pyridine | EtOAc | 25 | 16 | 78 | 92 |
Note: This data is representative and actual results may vary depending on the specific experimental setup and purity of reagents.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound using HATU as the coupling agent.
Materials:
-
Tris(2-(2-aminoethoxy)ethyl)amine
-
4-Pentynoic acid (3.3 equivalents)
-
HATU (3.3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (DCM, Methanol)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve Tris(2-(2-aminoethoxy)ethyl)amine (1 equivalent) and 4-pentynoic acid (3.3 equivalents) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base and Coupling Agent: Add DIPEA (5 equivalents) to the stirred solution, followed by the portion-wise addition of HATU (3.3 equivalents).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM (e.g., 0% to 10% methanol).
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Below are diagrams to visualize key aspects of the experimental workflow and troubleshooting logic.
Caption: Workflow for optimizing reaction conditions.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Efficient purification of low molecular weight nitrogen polar compounds from the skin of Bufo bufo gargarizans Cantor by reversed-phase high performance liquid chromatography with a polar-copolymerized C18 stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting CuAAC Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is giving a low yield. What are the most common causes?
Low yields in CuAAC reactions can be attributed to several factors, with the most common issues being:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[1]
-
Ligand Issues: The choice of ligand and its concentration relative to the copper source are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1][2][3]
-
Low Reactant Concentration: Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.[2] For the reaction to proceed efficiently, reactants should generally be present at concentrations greater than 10 μM each.[4][5]
-
Inhibitory Buffer Components: Buffers like Tris can chelate the copper catalyst, hindering its activity.[2][5] High concentrations (>0.2 M) of chloride ions can also compete for copper binding.[5]
Q2: How can I prevent catalyst inactivation and maintain the active Cu(I) state?
Maintaining a sufficient concentration of the active Cu(I) catalyst is crucial for a successful reaction. Here are several strategies to prevent its oxidation to the inactive Cu(II) state:
-
Use a Reducing Agent: The most common method is the in-situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate (B8700270) is the most popular choice.[4][6][7] It is essential to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[8]
-
Employ a Stabilizing Ligand: Nitrogen-based ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility.[1][9] THPTA is particularly favored for bioconjugation reactions due to its high water solubility.[1] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation.[5][6]
-
Degas Solvents: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) can minimize the oxidation of Cu(I).[1]
-
Work under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[1][10] Even simply capping the reaction tube is beneficial to minimize oxygen exposure.[4][5]
Troubleshooting Catalyst Inactivation
Q3: What are the common side reactions, and how can they be minimized?
Several side reactions can compete with the desired cycloaddition, leading to lower yields and complex product mixtures.
-
Alkyne Homocoupling (Glaser Coupling): This is the most prevalent side reaction, where the terminal alkyne couples with itself to form a diacetylene byproduct. This process is promoted by oxygen and an insufficient amount of reducing agent.[2][3]
-
Biomolecule Degradation: In bioconjugation, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate/O₂ system can damage sensitive biomolecules like proteins and DNA, causing oxidation or aggregation.[3][6][10] Byproducts of ascorbate oxidation can also react with protein residues.[6]
-
Solution: The use of a chelating ligand is essential to protect biomolecules by sequestering the copper ion.[3] Adding a scavenger like aminoguanidine (B1677879) can help intercept reactive byproducts from ascorbate oxidation.[6] Keeping reaction times as short as possible by optimizing other parameters is also beneficial.[3]
-
-
Other Side Reactions: Radical-radical coupling and other reactions can occur, affecting the purity and functionality of the final product, especially in polymer applications.[11]
Q4: What is the optimal order of addition for the reagents?
The order of reagent addition can significantly impact the reaction's success, particularly in preventing the precipitation of copper species. A generally recommended procedure is as follows:[1]
-
Premix Copper and Ligand: Prepare a solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[1][6] This allows for the formation of the protective copper-ligand complex.
-
Add to Substrates: Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate with Reductant: Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[1]
Adding the ascorbate last is crucial. It prevents the premature reduction of Cu(II) before the ligand has coordinated, which could lead to the formation of insoluble and inactive copper species.[1][6]
Recommended Reagent Addition Workflow
Quantitative Data Summary
For successful bioconjugation, precise control over reagent concentrations is key. The following table provides typical concentration ranges and ratios as a starting point for optimization.
| Component | Stock Concentration | Final Concentration | Molar Ratio (relative to Biomolecule) | Notes |
| Biomolecule-Alkyne/Azide | Variable | 10 - 100 µM | 1x | Concentrations >10 µM are recommended for efficient reactions.[4] |
| Azide/Alkyne Partner | Variable | 20 - 500 µM | 2-5x | A slight excess of the smaller molecule partner is common.[12] |
| Copper(II) Sulfate (CuSO₄) | 20 mM | 50 - 250 µM | 2.5-5x | Maximal activity is often reached around 250 µM.[4] |
| Ligand (e.g., THPTA) | 50 mM | 250 - 1250 µM | 12.5-25x | A 5-fold excess relative to copper is recommended for bioprotection.[5][6] |
| Sodium Ascorbate | 100 mM (Fresh) | 1 - 5 mM | 50-100x | Used in excess to maintain a reducing environment.[12] |
| Aminoguanidine (Optional) | 100 mM | 1 - 5 mM | 50-100x | Added to prevent oxidative damage to proteins.[6][12] |
Experimental Protocols
Protocol 1: General CuAAC for Bioconjugation
This protocol is a starting point for conjugating an azide-modified biomolecule with an alkyne-containing partner. It may require optimization for specific substrates.
1. Prepare Stock Solutions:
-
Azide-Biomolecule: Prepare in a suitable non-chelating buffer (e.g., phosphate, HEPES, pH 7.4).
-
Alkyne Partner: Dissolve in a compatible solvent like DMSO or water.
-
CuSO₄: 20 mM in deionized water.[3]
-
Sodium Ascorbate: 100 mM in deionized water. Must be prepared fresh. [3][12]
-
Aminoguanidine (Optional): 100 mM in deionized water.[3][12]
2. Reaction Setup (Example for a 500 µL final volume):
-
In a clean microcentrifuge tube, combine the following in the specified order:
-
Biomolecule-azide solution to achieve a final concentration of 25 µM.
-
Buffer to bring the volume to 432.5 µL.
-
10 µL of the alkyne partner stock solution (to achieve a 2-5 fold molar excess).
-
In a separate tube, premix 2.5 µL of 20 mM CuSO₄ stock with 5.0 µL of 50 mM ligand stock. Add this entire mixture to the reaction tube.[12]
-
Add 25 µL of 100 mM aminoguanidine stock solution (optional).[12]
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate stock solution.[12]
-
3. Incubation:
-
Gently mix the reaction by inverting the tube several times. Do not vortex if biomolecules are sensitive.[4]
-
Incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[12]
4. Purification:
-
Remove the copper catalyst and excess reagents. For biomolecules, common methods include:
-
Size-exclusion chromatography (SEC).[3]
-
Dialysis against a solution of EDTA followed by water.[13]
-
Molecular weight cut-off (MWCO) centrifugation.[3]
-
For small molecules, purification can be achieved via column chromatography, filtration through Celite, or extraction with an aqueous ammonia (B1221849) solution.[13][14]
-
Protocol 2: Optimization of Reaction Conditions
To maximize yield and minimize side reactions, systematically vary key parameters in a series of small-scale reactions.
1. Design of Experiments:
-
Set up parallel reactions, varying one parameter at a time while keeping others constant based on Protocol 1.
-
Use a fluorogenic azide or alkyne for easy readout of reaction progress, which can help optimize conditions before using expensive materials.[4][6]
2. Key Parameters to Optimize:
-
Copper Concentration: Test a range from 50 µM to 500 µM. While higher concentrations can increase the rate, they may also lead to more biomolecule damage.[4]
-
Ligand:Copper Ratio: Vary the ratio from 1:1 to 5:1. Higher ratios are generally better for protecting sensitive substrates.[6]
-
Reactant Stoichiometry: Vary the excess of the small molecule partner from 1.2 to 10 equivalents.
-
Temperature: While most reactions work well at room temperature, gently heating (e.g., to 37°C) can sometimes overcome issues where copper is sequestered by the substrate or buffer components.[4]
-
pH: The reaction is robust over a wide pH range (4-12), but pH ~7 is recommended for most bioconjugations.[5][15]
-
Solvent: For poorly soluble substrates, adding up to 10% of a co-solvent like DMSO, DMF, or t-BuOH can be beneficial.[4]
3. Analysis:
-
Monitor reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE, fluorescence).
-
Compare the yield and purity across the different conditions to identify the optimal parameters for your specific system.
Relationship of Key Reaction Components
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Tri(propargyl-NHCO-ethyloxyethyl)amine Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tri(propargyl-NHCO-ethyloxyethyl)amine and its conjugates. The following sections offer insights into common purification challenges and provide detailed protocols to ensure the highest purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound conjugates?
A1: Common impurities can include unreacted starting materials such as tri(ethyloxyethyl)amine and propargyl isocyanate (or the corresponding activated propargyl acid), partially reacted intermediates (mono- or di-substituted amines), and byproducts from side reactions. Depending on the conjugation strategy (e.g., click chemistry), you may also find residual catalysts (like copper) and unreacted azide-containing molecules.
Q2: Which chromatographic method is best suited for the purification of these conjugates?
A2: The choice of chromatographic method depends on the specific properties of the conjugate, such as its polarity, solubility, and the nature of the conjugated moiety.
-
Normal-phase column chromatography on silica (B1680970) gel is often a first choice for non-polar to moderately polar compounds.[1][2]
-
For more polar or basic compounds that may interact strongly with acidic silica, amine-functionalized silica or reversed-phase chromatography (C18) can provide better separation and recovery.[3][4]
-
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is suitable for high-resolution separation and for isolating highly pure final products, especially for analytical purposes or when dealing with complex mixtures.[5]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography.[1] By spotting the crude mixture, collected fractions, and reference standards (if available), you can track the separation of the desired product from impurities. Staining with appropriate reagents (e.g., potassium permanganate (B83412) for the alkyne groups or ninhydrin (B49086) if primary/secondary amines are present) can help visualize the spots. For HPLC purification, a UV detector is commonly used.
Q4: My this compound conjugate appears to be streaking on the silica gel TLC plate and column. What could be the cause and how can I fix it?
A4: Streaking is often caused by the basic nature of the tertiary amine core, which can interact strongly with the acidic silanol (B1196071) groups on the silica surface.[4] To mitigate this, you can add a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide, to the eluent system.[4] This neutralizes the acidic sites on the silica and improves the peak shape. Alternatively, using an amine-functionalized silica column can prevent this issue altogether.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Silica Gel Column | - The compound is highly polar and irreversibly adsorbed onto the silica. - The basic amine is strongly interacting with acidic silica. | - Switch to a more polar eluent system (e.g., increase the percentage of methanol (B129727) in dichloromethane). - Use an alternative stationary phase like alumina (B75360) (basic or neutral) or reversed-phase silica (C18). - Add a small amount of a base (e.g., triethylamine) to the mobile phase to reduce strong interactions.[4] |
| Co-elution of Product and Impurities | - The polarity of the product and a key impurity are very similar. - The chosen solvent system does not provide adequate resolution. | - Optimize the solvent system for TLC before scaling up to column chromatography to find an eluent that maximizes the difference in Rf values. - Consider a different chromatographic technique. If using normal-phase, try reversed-phase, or vice-versa. - Employ gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Product Decomposes on the Column | - The compound is sensitive to the acidic nature of silica gel. - The compound is unstable over long periods in the chosen solvent. | - Use a deactivated or neutral stationary phase like neutral alumina or amine-functionalized silica.[3][4] - Perform the purification quickly and at a lower temperature (if possible). - Ensure solvents are free of peroxides or other reactive impurities. |
| Presence of Copper Catalyst After Click Reaction | - The copper catalyst used in the azide-alkyne cycloaddition is carried through with the product. | - After the reaction, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium chloride to sequester the copper ions. - Use a purification method specifically designed to remove metal catalysts, such as passing the crude product through a short plug of silica gel or using specialized copper scavenging resins.[6] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography on Silica Gel
This protocol is suitable for moderately polar this compound conjugates.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or chloroform).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., mixtures of hexane/ethyl acetate, dichloromethane/methanol).
-
The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.[2]
-
If streaking is observed, add 0.1-1% triethylamine to the eluent.
-
-
Column Packing:
-
Choose a column with a diameter and length appropriate for the amount of sample to be purified. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[2]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified conjugate.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for polar conjugates and for achieving high purity.
-
Method Development:
-
Dissolve a small sample of the crude product in the mobile phase.
-
Inject the sample onto an analytical C18 column.
-
Develop a gradient method, typically using water (often with 0.1% trifluoroacetic acid, TFA, or formic acid) as Solvent A and acetonitrile (B52724) or methanol (with 0.1% TFA or formic acid) as Solvent B.
-
Optimize the gradient to achieve good separation between the product peak and impurity peaks.
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative C18 column.
-
Dissolve the crude product in a minimal amount of the initial mobile phase, filter it to remove particulates, and inject it onto the column.
-
Run the preparative HPLC, collecting fractions corresponding to the product peak as identified by the UV detector.
-
-
Product Isolation and Desalting:
-
Combine the pure fractions.
-
If an acid modifier like TFA was used, it may need to be removed. This can be done by repeated lyophilization from water or by passing the sample through a suitable ion-exchange resin.
-
Lyophilize the combined fractions to obtain the final, pure product.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | - Inexpensive - Scalable | - Potential for streaking with basic amines - Lower resolution than HPLC |
| Amine-Functionalized Column | Amino-propyl modified silica | Hexane/Ethyl Acetate | - Excellent for basic compounds - Reduces tailing | - More expensive than plain silica |
| Reversed-Phase HPLC | C18-modified silica | Water/Acetonitrile (with acid modifier) | - High resolution and purity - Good for polar compounds | - Requires specialized equipment - Limited scalability - Acid modifiers may need removal |
Visualizations
Caption: General workflow for the purification of this compound conjugates.
Caption: Troubleshooting decision tree for common purification issues.
References
how to prevent side reactions with propargyl amines
Welcome to the technical support center for propargyl amine chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with propargyl amines?
A1: Propargyl amines are versatile building blocks, but their reactivity can lead to several side reactions. The most prevalent include:
-
Oxidative Degradation: The amine functionality is susceptible to oxidation, which can be exacerbated by exposure to air, light, and certain metal catalysts. This can lead to the formation of imines and other undesired byproducts.
-
Polymerization: The terminal alkyne group can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators or certain transition metals.[1][2][3]
-
Homocoupling of the Alkyne (Glaser Coupling): In the presence of copper catalysts and an oxidant (like oxygen), the terminal alkyne can couple with itself to form a 1,3-diyne byproduct.
-
Over-alkylation/Multiple Propargylation: Primary amines can react with multiple propargylating agents, leading to di- and tri-propargylated products.[4]
-
Rearrangement Reactions: Under certain conditions, propargyl amines can undergo rearrangements, such as the Meyer-Schuster rearrangement if an adjacent carbonyl group is present.
Q2: My reaction to synthesize a propargyl amine is giving a low yield and a complex mixture of byproducts. What should I investigate first?
A2: Low yields and complex byproduct profiles in propargyl amine syntheses, such as the A³ (aldehyde, alkyne, amine) coupling, often stem from a few key factors. We recommend the following troubleshooting workflow:
References
Technical Support Center: Improving the Solubility of Crosslinked Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of crosslinked hydrogels.
Frequently Asked Questions (FAQs)
Q1: Why are crosslinked hydrogels generally insoluble in water?
Crosslinked hydrogels are hydrophilic polymer networks that can absorb large amounts of water, but they do not dissolve.[1][2] This insolubility is due to the presence of crosslinks—covalent or physical bonds—that connect the individual polymer chains, forming a single macroscopic molecule.[1][2][3] While the polymer chains themselves are hydrophilic and attract water, the crosslinks prevent them from detaching from the network and dissolving into the solvent.[1]
Q2: What is the fundamental difference between chemically and physically crosslinked hydrogels regarding solubility?
The type of crosslink dictates the hydrogel's stability and potential for dissolution.
-
Chemically Crosslinked Hydrogels: These networks are formed by strong, permanent covalent bonds.[1][4][5] To dissolve them, these covalent bonds must be chemically broken.[5] These are often referred to as 'permanent' hydrogels.[4]
-
Physically Crosslinked Hydrogels: These are held together by weaker, reversible interactions such as hydrogen bonds, ionic interactions, or hydrophobic associations.[1][5][6] These interactions can be disrupted by changes in environmental conditions like temperature, pH, or ionic strength, making these hydrogels potentially reversible or "smart" gels.[6][7][8]
Q3: Is it possible to make a chemically crosslinked hydrogel soluble?
Yes, by designing the hydrogel with "smart" or cleavable crosslinkers. Instead of using permanent covalent bonds, specialized crosslinkers can be incorporated that break in response to specific triggers. This allows for "on-demand" dissolution of an otherwise stable network.[7][9]
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments.
Problem 1: My newly synthesized hydrogel dissolves immediately in the buffer or culture medium.
-
Possible Cause: Incomplete or failed crosslinking reaction. The polymer chains have not formed a stable, three-dimensional network.[10]
-
Solution:
-
Optimize Reagent Concentrations: Verify the concentrations of the polymer, crosslinking agent, and any initiators. An incorrect ratio can lead to poor crosslinking efficiency.[10]
-
Verify Initiator Activity: If using photo-crosslinking, ensure the photoinitiator is active and the UV light source provides the correct wavelength and intensity.[10][11] For chemical initiation, check the age and storage conditions of the reagents.
-
Control pH and Temperature: Ensure the pH and temperature of the reaction solution are optimal for the specific crosslinking chemistry being used. For example, some reactions are highly pH-dependent.[12]
-
Increase Crosslinking Density: Consider increasing the concentration of the crosslinking agent to form a more robust network.[13]
-
Problem 2: I need to recover my encapsulated cells or API, but the hydrogel is chemically crosslinked and won't dissolve.
-
Possible Cause: The hydrogel was synthesized with permanent, non-cleavable covalent crosslinks.
-
Solution:
-
Employ Reversible Crosslinkers: For future experiments, design the hydrogel using reversible or cleavable crosslinkers. These are specifically designed to break under mild, biocompatible conditions.[6][14]
-
Introduce Cleavable Moieties: Incorporate bonds that can be cleaved by specific triggers such as pH changes (e.g., ester bonds), enzymes (e.g., peptide sequences cleaved by MMPs), or reducing agents (e.g., disulfide bonds).[7][12][15]
-
Problem 3: My physically crosslinked hydrogel is unstable and precipitates or dissolves too quickly under experimental conditions.
-
Possible Cause: The experimental conditions (e.g., temperature, pH, ionic strength) are disrupting the physical crosslinks holding the network together.[11]
-
Solution:
-
Adjust Environmental Factors:
-
Temperature: For thermo-responsive hydrogels, ensure the temperature is maintained within the gelation range.[4][16]
-
pH: For pH-sensitive gels, maintain the pH at a level that promotes stability.[17][18]
-
Ionic Strength: The presence of certain ions can either strengthen or weaken ionic crosslinks. Optimize the salt concentration of your buffer.[19]
-
-
Increase Polymer Concentration: A higher polymer concentration can lead to more chain entanglements and interaction sites, improving mechanical stability.[8]
-
Introduce a Secondary Crosslinking Method: Create a dual-crosslinked network by introducing a secondary crosslinking mechanism (e.g., adding a chemical crosslinker to a physically crosslinked system) to enhance stability.[20]
-
Strategies for On-Demand Hydrogel Dissolution
For applications requiring the recovery of encapsulated materials or controlled degradation, hydrogels can be engineered to dissolve in response to specific stimuli.
Using Reversible Chemical Crosslinkers
These methods involve incorporating dynamic covalent bonds into the hydrogel network, which can be broken and reformed.[6] This allows for dissolution without permanently degrading the polymer backbone.
Summary of Reversible Chemistries for Hydrogel Dissolution
| Crosslinking Chemistry | Stimulus for Dissolution | Typical Dissolution Time | Key Considerations |
|---|---|---|---|
| Thiol-Disulfide Exchange | Addition of reducing agents (e.g., cysteine, glutathione) | Minutes to Hours | Biocompatible; mimics intracellular redox environment.[7][9] |
| Thiol-Thioester Exchange | Addition of thiolate solutions; pH-dependent | Minutes to Hours | Rapid dissolution is possible at slightly alkaline pH (e.g., 8.5).[9][21] |
| Retro-Diels-Alder Reaction | Increased Temperature | Minutes to Hours | Requires heating, which may not be suitable for all biological applications.[7][21] |
| Retro-Michael-type Addition | pH change or addition of specific reagents | Varies (minutes to days) | The reversibility and rate can be tuned by modifying the chemical structure.[7][9] |
Cleavage of Covalent Bonds
This approach uses crosslinkers that are stable under normal conditions but can be irreversibly cleaved by a specific trigger.
Hydrogels can be crosslinked with ester bonds, which are susceptible to hydrolysis. The rate of this hydrolysis is highly dependent on pH.[13][22] Ester-based crosslinks are generally more rapidly cleaved under alkaline or, in some cases, acidic conditions compared to neutral pH.[15][22]
Quantitative Data: Effect of pH on Hydrogel Dissolution Time
| Hydrogel System | Degree of Methacrylation (DM) | pH | Temperature (°C) | Dissolution Time (Days) |
|---|---|---|---|---|
| CSGMA | 27.2% | 8.0 | 37 | 7[22] |
| CSGMA | 27.2% | 7.4 | 37 | 25[22] |
| CSGMA | 27.2% | 7.0 | 37 | 49[22] |
| CSGMA | 3.4% | 7.4 | 37 | <2[22] |
| CSGMA | 3.4% | 5.0 | 37 | 53[22] |
(Data synthesized from studies on Chondroitin Sulfate Glycidyl Methacrylate (CSGMA) hydrogels)[22]
For biomedical applications, incorporating crosslinkers that are substrates for specific enzymes offers a highly selective method for dissolution.[23][24] This is particularly useful for cell-laden hydrogels, as cells can remodel their environment by secreting these enzymes.[12]
Experimental Protocol: Enzymatic Dissolution of a Peptide-Crosslinked Hydrogel
This protocol provides a general framework for dissolving a hydrogel crosslinked with an MMP-sensitive peptide sequence.
-
Preparation of Dissolution Buffer:
-
Prepare a stock solution of the desired enzyme (e.g., Collagenase, Matrix Metalloproteinase (MMP)) in a suitable buffer (e.g., Tris or PBS) at a concentration of 10-20 U/mL.
-
The optimal buffer will depend on the specific enzyme's requirements for pH and co-factors (e.g., Ca²⁺).
-
-
Hydrogel Dissolution:
-
Place the hydrogel sample in a sterile tube or plate well.
-
Add a sufficient volume of the enzyme-containing dissolution buffer to fully submerge the hydrogel.
-
Incubate the sample at 37°C. Agitate gently to promote diffusion of the enzyme into the hydrogel matrix.
-
Monitor the hydrogel for dissolution. The time required can range from 30 minutes to several hours, depending on the crosslinking density, hydrogel dimensions, and enzyme concentration.
-
-
Cell/API Recovery:
-
Once the hydrogel is fully liquefied, transfer the solution to a centrifuge tube.
-
If recovering cells, centrifuge at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully aspirate the supernatant containing the dissolved polymer and enzyme.
-
Resuspend the cell pellet in fresh, enzyme-free culture medium.
-
Visualizations
Caption: Troubleshooting workflow for hydrogel solubility issues.
Caption: Relationship between crosslink type and hydrogel solubility.
Caption: Experimental workflow for enzymatic dissolution of hydrogels.
References
- 1. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. Hydrogel - Wikipedia [en.wikipedia.org]
- 5. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptable Hydrogel Networks with Reversible Linkages for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scienceopen.com [scienceopen.com]
- 9. On-Demand Dissolution of Chemically Cross-Linked Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. True Gel3D™ Hydrogel Troubleshooting [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydrogels with Reversible Crosslinks for Improved Localised Stem Cell Retention: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent advances of on-demand dissolution of hydrogel dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. preprints.org [preprints.org]
- 24. researchgate.net [researchgate.net]
catalyst selection for efficient alkyne-azide ligation
An efficient catalyst is crucial for a successful alkyne-azide ligation, a cornerstone of click chemistry. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: Low yields in CuAAC reactions can often be attributed to several key factors. The primary issue is often the inactivation of the catalyst; the active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur, further reducing catalyst availability. The quality of the reagents is another critical factor; impurities or degradation of the azide (B81097) and alkyne starting materials can inhibit the reaction. Additionally, substrate-specific issues like steric hindrance near the reactive groups or the presence of functional groups that chelate copper can significantly lower the yield. Finally, suboptimal reaction conditions, including the choice of solvent, pH, temperature, and reactant concentrations, can all lead to poor outcomes.
Q2: How do I choose the appropriate catalyst for my specific application?
A2: The choice of catalyst primarily depends on the desired product regiochemistry and the nature of the substrates. For the synthesis of 1,4-disubstituted 1,2,3-triazoles, copper(I) catalysts are the standard choice. This reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly robust, efficient, and tolerates a wide range of functional groups. If the goal is to synthesize the 1,5-disubstituted triazole regioisomer, a ruthenium-based catalyst is required (RuAAC). Unlike CuAAC, RuAAC can also be used with internal alkynes, providing access to fully substituted triazoles. For applications involving live cells or in vivo systems where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is the preferred method, as it proceeds without a metal catalyst.
Q3: What is the role of a ligand in a CuAAC reaction, and which one should I use?
A3: Ligands are crucial in CuAAC reactions for several reasons: they stabilize the active Cu(I) oxidation state, prevent its oxidation and disproportionation, increase the catalyst's solubility, and accelerate the reaction rate. The choice of ligand depends on the reaction solvent and substrates. For reactions in organic solvents, Tris(benzyltriazolylmethyl)amine (TBTA) is widely used. For bioconjugation reactions in aqueous media, water-soluble ligands are essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is particularly favored for these applications due to its high water solubility and effectiveness in preventing copper-mediated damage to biomolecules. Other ligands, such as bathophenanthroline (B157979) disulfonate, have also been developed to accelerate the reaction.
Q4: What are the main side reactions in CuAAC, and how can they be minimized?
A4: The most common side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct. This is promoted by the presence of Cu(II) and oxygen and can be minimized by maintaining anaerobic conditions (degassing solvents) or ensuring a sufficient concentration of a reducing agent like sodium ascorbate (B8700270). In bioconjugation reactions, reactive oxygen species (ROS) can be generated by the Cu(I)/Cu(II) redox cycle, leading to oxidative damage to sensitive amino acid residues (e.g., cysteine, histidine, methionine) in proteins. This can be mitigated by using a stabilizing ligand for the copper catalyst, degassing all solutions, and adding radical scavengers like aminoguanidine (B1677879).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Very Low Product Yield | Inactive Catalyst: Cu(I) oxidized to Cu(II) by dissolved oxygen. | Degas all solvents and solutions by sparging with an inert gas (Argon or Nitrogen). Prepare fresh sodium ascorbate solution, as it degrades over time. Use a stabilizing ligand such as THPTA (aqueous) or TBTA (organic). |
| Reagent Degradation: Azide or alkyne starting materials are impure or have decomposed. | Verify the purity of starting materials using techniques like NMR or mass spectrometry. Azides can be particularly unstable; consider synthesizing them fresh. | |
| Incorrect Order of Reagent Addition: Premature reduction of Cu(II) before ligand coordination. | Prepare a premixed solution of the copper salt (e.g., CuSO₄) and the stabilizing ligand. Add this complex to the solution containing the azide and alkyne. Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate) last. | |
| Substrate Inhibition: Functional groups on the substrate (e.g., thiols, histidines) are chelating the copper catalyst. | Increase the concentration of the copper-ligand complex. For proteins with hexahistidine tags, this can be particularly problematic. | |
| Presence of Side Products | Oxidative Homocoupling of Alkyne: Formation of diyne byproducts (Glaser coupling). | Ensure an adequate excess of the reducing agent (sodium ascorbate). Work under an inert atmosphere or thoroughly degas all solutions to minimize oxygen exposure. |
| Oxidative Damage to Biomolecules: Reactive oxygen species (ROS) are damaging proteins or oligonucleotides. | Use a 5:1 ligand-to-copper ratio to protect the catalyst and minimize ROS generation. Add a scavenger like aminoguanidine to intercept reactive byproducts of ascorbate oxidation. | |
| Reaction Reproducibility Issues | Inconsistent Reagent Quality: Purity of reagents or solvents varies between experiments. | Use high-purity reagents and solvents for all experiments. Store azides properly, as they can be unstable. |
| Variable Oxygen Exposure: Inconsistent degassing procedures. | Standardize the method and duration of degassing for all reactions to ensure consistent removal of dissolved oxygen. | |
| Precipitate Formation: Formation of insoluble copper species or aggregation of biomolecules. | Ensure proper ligand-to-copper ratios to maintain catalyst solubility. For biomolecules, aggregation can be caused by copper ions; optimizing buffer conditions or adding stabilizing excipients may help. |
Catalyst and Ligand Performance Data
The following table summarizes typical conditions and performance for commonly used CuAAC catalyst systems. Note that optimal conditions can be substrate-dependent.
| Catalyst
Technical Support Center: Addressing Aggregation Issues in Protein Conjugation Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common aggregation issues encountered during protein conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during a conjugation reaction?
Protein aggregation during conjugation is a multifaceted issue that can be triggered by several factors that disrupt the native structure and solubility of the protein. Key causes include:
-
Over-labeling: The attachment of an excessive number of linker or payload molecules can alter the protein's surface charge and isoelectric point (pI), leading to decreased solubility and aggregation.[1]
-
Hydrophobicity of Conjugated Molecules: Many payloads and linkers used in bioconjugation, particularly for antibody-drug conjugates (ADCs), are hydrophobic.[2][3][4] Their attachment to the protein surface increases its overall hydrophobicity, promoting self-association to minimize exposure to the aqueous environment.[3][4]
-
Sub-optimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability.[1][2] A pH close to the protein's isoelectric point will minimize its net charge, reducing solubility.[2][5] Incorrect ionic strength can also lead to either insufficient shielding of charges or salting-out effects.
-
High Protein Concentration: Higher protein concentrations increase the frequency of intermolecular interactions, which can facilitate aggregation, especially if the protein is partially destabilized.[4][6][7]
-
Intermolecular Crosslinking: If a protein has multiple reactive sites, a crosslinker can inadvertently link two or more protein molecules together, leading to the formation of covalent aggregates.[1]
-
Environmental Stress: Factors such as elevated temperatures, shear stress from vigorous mixing, and multiple freeze-thaw cycles can denature the protein, exposing hydrophobic regions and promoting aggregation.[3][8][9]
Q2: How can I detect and quantify aggregation in my conjugated protein sample?
Several biophysical techniques are available to detect and quantify protein aggregates, ranging from simple visual inspection to high-resolution chromatographic methods.[1]
-
Visual Inspection: The most straightforward method, where severe aggregation may be visible as turbidity, cloudiness, or precipitate in the solution.[1][7]
-
Size Exclusion Chromatography (SEC): A high-resolution technique that separates molecules based on their size. It is highly effective for quantifying the percentage of monomer, dimer, and higher-order soluble aggregates.[1][3][10][11][12][13]
-
Dynamic Light Scattering (DLS): This method measures the size distribution of particles in a solution and is very sensitive for detecting the presence of small amounts of larger aggregates.[1][4][6][11][13]
-
SDS-PAGE (non-reducing): Running the sample under non-reducing conditions on an SDS-PAGE gel can reveal higher molecular weight bands, which may correspond to covalently linked oligomers.[1][12]
-
Aggregation Index: A UV-based method that compares the absorbance at 280 nm to the light scattering at 350 nm. An increase in the 350 nm reading indicates the presence of light-scattering aggregates.[10]
Q3: How does the choice of linker and payload in ADC development affect aggregation?
The physicochemical properties of the linker and payload are critical determinants of aggregation risk in ADC development.
-
Hydrophobicity: Highly hydrophobic payloads and linkers are a primary cause of aggregation.[2][3] Once conjugated to the antibody, they create hydrophobic patches on the surface, which can interact with similar patches on other ADC molecules, initiating aggregation.[2][3]
-
Linker Chemistry: The design of the linker can influence stability. Some linkers are designed to be more hydrophilic to counteract the hydrophobicity of the payload.[14] The linker's structure can also affect the overall conformation and stability of the ADC.[15] For example, glucuronide-based linkers have been shown to produce ADCs with minimal aggregation compared to more traditional dipeptide linkers in some cases.[16]
-
Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more drug molecules per antibody, generally increases the propensity for aggregation due to the cumulative increase in hydrophobicity.[15]
Q4: What role do stabilizing excipients play in preventing aggregation?
Stabilizing excipients are additives included in the buffer to help maintain the protein's native conformation and solubility.
-
Sugars (e.g., Sucrose, Trehalose): These act as cryoprotectants and stabilizers, particularly during freeze-thaw cycles.[17]
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing aggregation by interfering with protein-protein interactions and reducing surface hydrophobicity.[8][17][18]
-
Surfactants/Detergents (e.g., Polysorbate 20/80, Tween-20): These non-ionic detergents can prevent aggregation by reducing surface tension and blocking hydrophobic interaction sites on the protein or container surfaces.[1][7][17]
-
Co-solvents (e.g., Glycerol): Glycerol can enhance protein stability and is often used in storage buffers to prevent aggregation during freezing.[1][6][7]
Troubleshooting Guides
Issue 1: Visible precipitate or turbidity observed immediately after adding the conjugation reagent.
This often indicates rapid aggregation or precipitation due to reagent solubility issues or highly unfavorable reaction conditions.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Reagent Solubility | Dissolve the reagent (e.g., NHS ester, DBCO) in a small amount of a compatible organic co-solvent like DMSO or DMF before adding it to the aqueous protein solution.[1][4] | Many crosslinkers and payloads have limited aqueous solubility. Adding them as a solid or in an incompatible solvent can cause them to precipitate, which can nucleate protein aggregation. |
| Localized High Reagent Concentration | Add the dissolved reagent to the protein solution slowly and with gentle, continuous mixing.[1] | This prevents localized "hot spots" of high reagent concentration that can lead to rapid, uncontrolled labeling and subsequent aggregation. |
| Unfavorable Buffer pH | Ensure the buffer pH is optimal for both the reaction and protein stability. For NHS ester reactions, a pH of 7.2-8.5 is efficient, but a pH closer to 7.4 may be necessary for sensitive proteins.[1] | While alkaline pH speeds up the reaction with amines, many proteins are less stable at higher pH values. A compromise may be needed to balance reaction efficiency and protein integrity. |
Issue 2: The final conjugated protein solution is clear, but subsequent analysis (e.g., SEC, DLS) reveals soluble aggregates.
This suggests that while gross precipitation has not occurred, the conjugation process has induced the formation of dimers, trimers, or other soluble high-molecular-weight species.
| Possible Cause | Troubleshooting Step | Rationale |
| Over-labeling | Reduce the molar excess of the labeling reagent to the protein. Perform a titration experiment to find the lowest ratio that provides sufficient labeling with minimal aggregation.[1][4][6] | A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties, such as its surface charge and hydrophobicity.[1] |
| Increased Hydrophobicity | If possible, switch to a more hydrophilic (e.g., sulfonated) version of the labeling reagent or a linker with hydrophilic properties (e.g., containing PEG).[6][14][19] | This reduces the overall surface hydrophobicity of the final conjugate, making it more soluble in aqueous buffers. |
| Sub-optimal Buffer Conditions | Screen different buffer conditions. Optimize pH to maximize the protein's net charge (i.e., move away from the pI).[7] Increase the ionic strength (e.g., add 150 mM NaCl) to screen electrostatic interactions.[6] | A buffer that maintains the protein in its most stable, soluble state is crucial. Electrostatic repulsion between protein molecules can prevent self-association. |
| High Protein Concentration | Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL).[1][4][6] If a high final concentration is needed, conjugate at a lower concentration and then carefully concentrate the purified product. | Lowering the concentration reduces the probability of intermolecular encounters that can lead to aggregation.[1] |
| Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1][6][20] | Lower temperatures can slow down the kinetics of both protein unfolding and aggregation, giving the labeling reaction time to proceed more controllably. |
| Intermolecular Crosslinking | If the protein contains reactive groups not intended for conjugation (e.g., free thiols when targeting amines), consider temporarily blocking them with a reversible agent.[1] | This prevents the crosslinker from inadvertently linking multiple protein molecules together. |
Issue 3: Aggregation increases during purification or storage.
This indicates that the final conjugate is not stable in the purification or storage buffer, or that the process itself is inducing aggregation.
| Possible Cause | Troubleshooting Step | Rationale |
| Unstable Formulation | Add stabilizing excipients to the final storage buffer, such as 5-20% glycerol, 50-100 mM arginine, or 0.01-0.1% Polysorbate 20.[1][17][18] | These additives help maintain protein solubility and conformational stability over time. |
| Freeze-Thaw Stress | Minimize the number of freeze-thaw cycles. If freezing is necessary, flash-freeze the protein in a suitable cryoprotectant (e.g., glycerol) and store at -80°C.[7][17] Thaw rapidly when needed.[5] | The freezing process can expose proteins to damaging high salt concentrations and pH extremes.[21] Cryoprotectants mitigate this damage. |
| Mechanical Stress | During purification steps like ultrafiltration, optimize parameters to minimize shear stress, such as using lower flow rates or larger pore size filters.[17] Avoid vigorous vortexing or stirring.[21] | High shear forces can cause protein denaturation and aggregation.[3] |
| Light Exposure | Protect the ADC formulation from light, especially if the payload is photosensitive, by using amber vials or opaque containers during all stages.[3][17] | Light exposure can trigger degradation of the payload or protein, leading to aggregation.[3] |
Experimental Protocols
Protocol 1: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and high-molecular-weight aggregates in a protein conjugate sample.
Methodology:
-
System Preparation:
-
Select an SEC column appropriate for the molecular weight range of your protein and its potential aggregates.
-
Equilibrate the HPLC system and column with a filtered and degassed mobile phase (e.g., Phosphate Buffered Saline, PBS) until a stable baseline is achieved.[6]
-
-
Sample Preparation:
-
Prepare the protein conjugate sample by diluting it to an appropriate concentration (typically 0.1-1.0 mg/mL) in the mobile phase buffer.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove any large particulates.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample onto the equilibrated column.
-
Run the chromatography at a constant flow rate, monitoring the eluent using a UV detector, typically at 280 nm.[6]
-
-
Data Analysis:
-
Identify the peaks in the resulting chromatogram. The main, largest peak typically corresponds to the monomeric protein. Earlier eluting peaks represent higher-order aggregates, while later eluting peaks may be fragments or small molecules.
-
Integrate the area under each peak.
-
Calculate the percentage of each species (e.g., % Monomer, % Aggregate) by dividing the area of the respective peak by the total area of all protein-related peaks and multiplying by 100.[6]
-
Protocol 2: General Protein Conjugation via NHS Ester Chemistry
Objective: To conjugate a molecule containing an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein, with steps to minimize aggregation.
Methodology:
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS ester reagent in an anhydrous organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution (e.g., 10-20 mM).[1]
-
-
Labeling Reaction:
-
Bring the protein solution to the desired reaction temperature (e.g., room temperature or 4°C). Lower temperatures may reduce aggregation but require longer incubation times.[1][6]
-
While gently stirring the protein solution, slowly add the desired molar excess (e.g., start with a 5 to 20-fold excess) of the dissolved NHS ester.[1]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[1]
-
-
Reaction Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to consume any unreacted NHS ester.
-
Immediately purify the protein conjugate from the unreacted reagent and any byproducts. Size exclusion chromatography (desalting column) is a common and gentle method for this step. This also allows for buffer exchange into a final, stable storage buffer.[1][6]
-
Visualizations
Caption: A decision tree for troubleshooting aggregation.
Caption: Workflow for a typical protein conjugation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 9. Protein aggregation - Wikipedia [en.wikipedia.org]
- 10. approcess.com [approcess.com]
- 11. Protein Aggregation Analysis [intertek.com]
- 12. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 13. Protein Aggregation Analysis - Profacgen [profacgen.com]
- 14. pharmiweb.com [pharmiweb.com]
- 15. mdpi.com [mdpi.com]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 21. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
Technical Support Center: Copper Catalyst Removal in Click Chemistry
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of copper catalysts from click chemistry (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the copper catalyst after a click reaction?
It is critical to remove the copper catalyst for several reasons. First, copper ions can be toxic to cells and organisms, making their removal essential for biological and pharmaceutical applications. Second, residual copper can interfere with downstream processes, such as NMR spectroscopy, mass spectrometry, and subsequent catalytic reactions. Finally, for applications in drug development and materials science, high purity of the final product is often a regulatory and functional requirement.
Q2: What are the most common methods for removing copper from a click reaction?
The most common methods for copper removal can be broadly categorized into four groups:
-
Precipitation: Involves the formation of an insoluble copper salt, which can then be removed by filtration.
-
Chelation/Liquid-Liquid Extraction: Utilizes chelating agents that bind tightly to copper, allowing for its extraction into an aqueous phase.
-
Solid-Phase Extraction (SPE): Employs solid-phase scavengers or chelating resins that selectively bind copper, which is then removed by filtration.
-
Filtration: Uses specialized membranes or media, like QuadraSil®, to filter out the copper catalyst.
Q3: How do I choose the best copper removal method for my specific application?
The choice of method depends on several factors, including the nature of your product (e.g., small molecule, protein, polymer), its solubility, the required level of purity, and the scale of your reaction. The following diagram presents a general workflow for selecting an appropriate method.
Troubleshooting Guides
Problem 1: Low product yield after purification.
| Possible Cause | Troubleshooting Step |
| Product co-precipitation with copper salts. | If using precipitation, ensure the chosen conditions (e.g., solvent, pH) do not cause your product to crash out with the copper. |
| Product adsorption onto the solid-phase resin. | This can occur with solid-phase extraction. Try eluting the product with a different solvent system or using a resin with different surface chemistry. Pre-treating the resin might also help. |
| Product loss during liquid-liquid extraction. | Your product may have some solubility in the aqueous phase. Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery. A back-extraction of the combined aqueous layers can also recover some product. |
Problem 2: Incomplete copper removal (high residual copper levels).
| Possible Cause | Troubleshooting Step |
| Insufficient amount of chelating agent or resin. | Increase the molar excess of the chelating agent (e.g., EDTA) or the mass of the solid-phase scavenger. A common starting point is 2-5 equivalents of the chelator relative to copper. |
| Insufficient incubation time or mixing. | Ensure thorough mixing and allow adequate time for the chelation or binding to occur. For solid-phase resins, this could mean increasing the residence time on the column or the stirring time for a batch process. |
| pH of the solution is not optimal for chelation. | The binding efficiency of many chelators, like EDTA, is pH-dependent. For EDTA, a pH between 4 and 6 is generally optimal for copper chelation. Adjust the pH of your reaction mixture before adding the chelator. |
| Competition from other metal-binding sites on the product. | If your product is a biomolecule with metal-binding domains (e.g., a metalloprotein), it may compete for the copper. In this case, a combination of methods or a specialized scavenger may be necessary. |
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary significantly between methods. The table below provides a summary of typical performance data.
| Method | Typical Residual Copper (ppm) | Typical Product Yield | Advantages | Disadvantages |
| Precipitation (e.g., with Na₂S) | < 50 ppm | Variable | Inexpensive, simple | Can lead to product co-precipitation, safety concerns with H₂S gas. |
| Chelation (e.g., EDTA) | < 20 ppm | > 90% | Low cost, effective | Requires liquid-liquid extraction, can be difficult to remove excess chelator. |
| Solid-Phase Scavengers | < 5 ppm | > 95% | High efficiency, simple filtration | Higher cost, potential for product adsorption. |
| Functionalized Silica (e.g., QuadraSil®) | < 1 ppm | > 95% | Very high efficiency, simple filtration | Higher cost compared to other methods. |
Experimental Protocols
Protocol 1: Copper Removal using EDTA Chelation
This protocol is suitable for organic-soluble small molecules.
-
Reaction Quenching: After the click reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Add an equal volume of a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt.
-
pH Adjustment: Adjust the pH of the aqueous layer to ~4-6 using a dilute acid (e.g., 1 M HCl) to optimize chelation.
-
Extraction: Stir the biphasic mixture vigorously for 30 minutes. The copper-EDTA complex will partition into the aqueous phase.
-
Separation: Separate the organic layer.
-
Repeat Washing: Wash the organic layer two more times with the EDTA solution, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
This protocol is suitable for a wide range of products and offers high efficiency.
-
Resin Selection: Choose a copper scavenger resin appropriate for your solvent system (e.g., a resin functionalized with iminodiacetic acid or thiol groups).
-
Resin Preparation: Swell the resin in the reaction solvent for the recommended time (typically 15-30 minutes).
-
Addition to Reaction: Add the scavenger resin to the completed click reaction mixture (typically 3-5 equivalents relative to the copper catalyst).
-
Incubation: Stir the mixture at room temperature. The required time can range from 1 to 16 hours, depending on the resin and the reaction conditions. Monitor copper removal periodically if possible.
-
Filtration: Once copper removal is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Technical Support Center: Characterizing Trivalent Crosslinked Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trivalent crosslinked products. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of characterizing these intricate molecules.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity in Mass Spectrometry | Incomplete crosslinking reactions or low abundance of specific crosslinked species can lead to weak signals that are difficult to distinguish from background noise.[1] | Optimize crosslinking reaction conditions (e.g., concentration of crosslinker, reaction time, temperature, and pH).[2] Consider enrichment strategies for crosslinked peptides, such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, to increase their concentration before MS analysis.[3][4] |
| Complex and Difficult-to-Interpret Mass Spectra | The trivalent nature of the crosslinker results in a heterogeneous mixture of products, including mono-linked, di-linked (intra- and inter-molecular), and tri-linked species, leading to convoluted spectra.[1][3] | Employ high-resolution mass spectrometry (MS) to differentiate between closely related species.[5][6] Utilize specialized software for automated data interpretation of crosslinked peptides.[1] Consider using MS-cleavable crosslinkers to simplify the fragmentation spectra.[2] |
| Poor Resolution or Unexpected Elution Profiles in SEC | Secondary interactions between the analyte and the column matrix can cause peak tailing, broadening, or shifts in elution time, making accurate molecular weight determination challenging.[7][8] Aggregation of the crosslinked products can also lead to the appearance of high molecular weight species.[9] | Optimize the mobile phase composition (e.g., adjust pH, ionic strength) to minimize non-ideal column interactions.[5] Use a column with a different stationary phase chemistry.[5] Couple SEC with multi-angle light scattering (SEC-MALS) for absolute molecular weight determination, independent of elution volume.[8][10][11][12] |
| Inaccurate Molecular Weight Determination | Traditional column calibration methods for SEC are often unreliable for crosslinked products, which may not have a globular shape and can interact with the column differently than the standards.[8] | Utilize SEC-MALS, which measures the scattered light intensity to directly determine the absolute molar mass without relying on reference standards.[8][10] |
| Ambiguous Structural Information from NMR | The large size and complexity of trivalent crosslinked products can lead to significant signal overlap and broadening in NMR spectra, making detailed structural elucidation difficult.[13] | Employ higher-field NMR spectrometers for better spectral dispersion. Utilize advanced NMR techniques like 2D NMR (e.g., HMQC) to resolve overlapping signals.[13] Isotope labeling of one or more components can help to selectively observe specific interactions. |
| Product Aggregation and Instability | The introduction of hydrophobic crosslinkers or the formation of extensive intermolecular crosslinks can increase the propensity for aggregation.[9] | Screen different crosslinkers to find one with optimal solubility and reactivity for your system. Optimize formulation conditions, such as buffer composition and excipients, to enhance stability.[13] Monitor aggregation over time using techniques like SEC-MALS or dynamic light scattering (DLS).[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing trivalent crosslinked products compared to bivalent ones?
The primary challenge lies in the increased complexity and heterogeneity of the reaction products. A trivalent crosslinker can generate a more diverse array of species, including various intramolecular and intermolecular crosslinks with one, two, or all three reactive arms. This complexity makes separation and identification significantly more difficult, leading to more complex mass spectra and chromatographic profiles.
Q2: Which analytical technique is best suited for determining the absolute molecular weight of my trivalent crosslinked product?
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is the recommended technique.[8][10][11][12] Unlike traditional SEC, which relies on column calibration and is sensitive to molecular shape, SEC-MALS provides an absolute measurement of the molar mass by directly measuring the light scattered by the molecule.[8][10] This is particularly crucial for crosslinked products that often have non-globular conformations.
Q3: How can I confirm the sites of crosslinking within my protein or complex?
Mass spectrometry (MS) is the primary tool for identifying crosslinking sites.[1] The general workflow involves:
-
Crosslinking: Reacting your protein or complex with the trivalent crosslinker.
-
Proteolytic Digestion: Using an enzyme like trypsin to digest the crosslinked product into smaller peptides.
-
LC-MS/MS Analysis: Separating the peptides by liquid chromatography and analyzing them by tandem mass spectrometry.
-
Data Analysis: Using specialized software to identify the crosslinked peptides and pinpoint the modified amino acid residues.[1]
Q4: What are some common artifacts to watch out for during characterization?
Common artifacts include:
-
Monolinks: Crosslinker molecules that have reacted with only one amino acid and are hydrolyzed at the other end(s).[14]
-
In-source fragmentation: Fragmentation of the crosslinked product within the mass spectrometer's ion source, which can be minimized by optimizing source parameters.[5][6]
-
Non-specific binding: Interactions of the crosslinker with unintended targets, which can be controlled by optimizing reaction conditions like pH.[2]
Q5: Can NMR spectroscopy be used to characterize the structure of trivalent crosslinked products?
Yes, but with some challenges. Solution NMR can provide valuable information about the higher-order structure and conformational changes upon crosslinking.[13] However, the large size of many crosslinked products can lead to broad and overlapping signals. Advanced techniques like 2D NMR and isotope labeling can help overcome these limitations.[13] For solid or gel-like materials, solid-state NMR can be a powerful tool to probe the local environment of the crosslinks.[15]
Experimental Protocols & Methodologies
General Workflow for Mass Spectrometry-Based Characterization
This workflow outlines the key steps for identifying crosslinked peptides and their modification sites using mass spectrometry.
Caption: General workflow for MS-based characterization.
SEC-MALS Experimental Setup
This diagram illustrates the typical instrument configuration for SEC-MALS analysis.
Caption: Typical SEC-MALS experimental setup.
Logical Relationship of Characterization Challenges
This diagram shows the interconnected nature of the challenges encountered when characterizing trivalent crosslinked products.
Caption: Interconnected challenges in characterization.
References
- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wyatt.com [wyatt.com]
- 11. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. SEC-MALS Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
strategies to improve the stability of propargyl-modified biomolecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with propargyl-modified biomolecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and reactivity of these molecules.
Section 1: Frequently Asked Questions (FAQs) - General Stability
This section addresses common questions regarding the handling, storage, and inherent stability of propargyl-modified biomolecules.
Q1: What are the primary degradation pathways for my propargyl-modified biomolecule?
A: The stability of a propargyl-modified biomolecule depends on the nature of the linkage (e.g., ester, amide, ether) and the type of biomolecule (protein, oligonucleotide, etc.). Key degradation pathways include:
-
Hydrolysis: Propargyl esters are particularly susceptible to acid- or base-catalyzed hydrolysis, which cleaves the ester bond.[1][2] This is a common issue in aqueous buffers outside a neutral pH range.
-
Reaction with Nucleophiles: The terminal alkyne of the propargyl group can react with strong nucleophiles. Of particular concern in biological systems are thiols from cysteine residues, which can lead to unintended thiol-yne additions.[3][4]
-
Isomerization: Under certain conditions, such as in the presence of a strong base, the propargyl group can isomerize to an allene, altering its reactivity.[5][6]
-
Biomolecule-Specific Degradation:
-
Peptides/Proteins: Proteolytic degradation by proteases remains a concern for the peptide backbone itself.[7] Additionally, chemical degradation, such as deamidation of asparagine residues, can occur under certain pH conditions.[8]
-
Oligonucleotides: The phosphodiester backbone is prone to cleavage by nucleases. This is a primary stability challenge for any unmodified oligonucleotide.[][10]
-
Q2: How should I store my propargyl-modified biomolecule to maximize its shelf-life?
A: Proper storage is critical to prevent degradation.
-
Temperature: For long-term storage, keep the biomolecule at -20°C or -80°C. Lyophilization (freeze-drying) to a powder form is highly recommended for long-term stability.
-
Buffer: Store in a buffer system that maintains a stable pH, typically between 6.0 and 7.5. Avoid buffers containing primary amines (e.g., Tris) if you plan to perform subsequent modifications with amine-reactive reagents like NHS esters.[11]
-
Aliquotting: Aliquot the sample into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can damage the biomolecule, particularly proteins.
-
Inert Atmosphere: For highly sensitive compounds, consider flushing the storage vial with an inert gas like argon or nitrogen before sealing to displace oxygen and reduce oxidative damage.
Q3: Can the propargyl group itself react with my protein or oligonucleotide under physiological conditions?
A: The terminal alkyne of a propargyl group is generally considered bioorthogonal, meaning it is largely unreactive towards most functional groups found in biological systems under physiological conditions.[12] However, a significant exception is its reactivity with thiols, especially activated thiolates found in the active sites of certain cysteine proteases.[3] This can lead to the formation of a covalent thiovinyl adduct, which may be an intended outcome for active-site-directed probes but an unwanted side reaction otherwise.[3]
Section 2: Troubleshooting Guide - Reaction-Specific Issues
This guide focuses on solving problems encountered during common bioconjugation reactions involving the propargyl group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry")
Q4: My CuAAC reaction is giving low or no yield. What are the common causes and how can I fix them?
A: Low yields in CuAAC reactions are a frequent issue. The following flowchart and table summarize potential causes and solutions.
Caption: A flowchart for diagnosing and solving low-yield CuAAC reactions.
Table 1: Troubleshooting Guide for Bioconjugation by CuAAC
| Problem | Possible Cause | Recommended Solution | Citation(s) |
|---|---|---|---|
| Low or No Product | Failure of a preceding step (e.g., incomplete propargylation of the biomolecule). | Verify the successful modification of the starting biomolecule using an appropriate analytical method (e.g., mass spectrometry). | [13] |
| Inactive core reagents (copper, reductant, ligand, or azide). | Perform a control reaction with simple, reliable reagents like propargyl alcohol and a fluorescent azide (B81097) to confirm reagent activity. | [13] | |
| Inaccessible alkyne groups (e.g., buried within a folded protein or complex oligonucleotide structure). | Perform the reaction under denaturing or solvating conditions (e.g., add DMSO, urea, or guanidine HCl). Consider redesigning the linker to be longer. | [13] | |
| Sequestration of the copper catalyst by the biomolecule (e.g., by histidine residues or phosphate (B84403) groups). | Add excess Cu(I) and a stabilizing ligand (e.g., TBTA). The ligand protects the copper and improves its catalytic efficiency. | [13][14] |
| | Oxidation of Cu(I) to the inactive Cu(II) state by dissolved oxygen. | Degas the reaction buffer by bubbling with an inert gas (argon or nitrogen) for several minutes before adding the copper catalyst and reductant. |[12] |
Thiol-yne Reactions
Q5: I'm reacting my propargyl-modified molecule with a thiol, but I'm getting a mixture of products or low yield. What's going on?
A: The thiol-yne reaction can proceed via different mechanisms, leading to different products.
-
Radical-Mediated vs. Nucleophilic Addition: The most common thiol-yne "click" reaction is a radical-mediated process, often initiated by UV light or a radical initiator (e.g., AIBN). This typically results in a double addition of the thiol across the alkyne.[4][15] If you are observing only a single addition (an alkenyl sulfide), your conditions may favor a nucleophilic addition mechanism or the radical reaction may not be going to completion.
-
Mixture of E/Z Isomers: Mono-addition products (alkenyl sulfides) often form as a mixture of E/Z geometric isomers, which can complicate purification and analysis.[4]
-
Side Reactions: The radical intermediates in the reaction can sometimes engage in secondary reactions like cyclization, depending on the structure of your biomolecule.[4]
To improve the outcome:
-
Ensure Proper Initiation: If a radical reaction is intended, ensure your UV source is functional and at the correct wavelength, or that your chemical initiator is fresh and used at the correct temperature.
-
Control Stoichiometry: For a double addition, a molar excess of the thiol is required. For mono-addition, careful control of stoichiometry is necessary, though this can be challenging.
-
Consider Catalysis: Non-radical, metal-catalyzed versions of the thiol-yne reaction exist and may offer better control and selectivity.[4][15]
Section 3: Appendices
Appendix A: Key Experimental Protocols
Protocol 1: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for labeling an alkyne-modified biomolecule with an azide-containing tag in an aqueous buffer.
Workflow Diagram:
Caption: A step-by-step workflow for a typical CuAAC bioconjugation experiment.
Methodology:
-
Prepare Stock Solutions:
-
Biomolecule-Alkyne: Dissolve your propargyl-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5) to a final concentration of 2-50 µM.[13]
-
Cargo-Azide: Dissolve the azide-containing label (e.g., fluorescent dye) in DMSO to a stock concentration of 10 mM.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., TBTA): Prepare a 50 mM stock solution in DMSO.
-
Reductant (Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water. Important: This solution should be made fresh immediately before use, as it oxidizes quickly.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in the specified order:
-
The biomolecule-alkyne solution.
-
Add the cargo-azide stock solution to achieve a final concentration that is in 2 to 5-fold molar excess over the alkyne groups.[13] Vortex briefly.
-
Prepare a premix of the CuSO₄ and ligand solutions. For every 1 µL of 20 mM CuSO₄, add 2.5 µL of 50 mM ligand. Add this premix to the reaction tube. The final copper concentration is typically 250-500 µM.[13]
-
-
Degas: Bubble a gentle stream of an inert gas (argon or nitrogen) through the solution for 2-5 minutes to remove dissolved oxygen.[12]
-
Initiate: Add the freshly prepared sodium ascorbate (B8700270) solution to the reaction mixture. The final concentration should be around 5 mM.[13] Vortex briefly.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. Protect from light if using a fluorescent label.
-
Purify: Remove unreacted small molecules and catalyst from the final conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC): Using a desalting column (e.g., PD-10).
-
Precipitation: For oligonucleotides or DNA, add at least a 4-fold volume of cold acetone or ethanol, incubate at -20°C for 30 minutes, and centrifuge to pellet the conjugate.[12]
-
Dialysis: For larger proteins.
-
-
Analyze: Confirm the successful conjugation using an appropriate analytical technique, such as SDS-PAGE with fluorescence imaging, mass spectrometry, or HPLC.
Appendix B: Data Summary Tables
Table 2: Overview of Strategies to Enhance Biomolecule Stability
| Modification Strategy | Biomolecule Type | Primary Purpose | Mechanism of Action | Citation(s) |
|---|---|---|---|---|
| Phosphorothioate (PS) Backbone | Oligonucleotides | Nuclease Resistance | The sulfur atom substitution in the phosphate backbone sterically hinders the approach of nuclease enzymes. | [10][16] |
| 2'-Sugar Modifications (e.g., 2'-O-Me, 2'-F, LNA) | Oligonucleotides | Nuclease Resistance & Binding Affinity | Modifying the 2'-hydroxyl group of the ribose sugar increases duplex stability and provides steric bulk against nucleases. | [10][16] |
| D-Amino Acid Substitution | Peptides | Protease Resistance | Natural proteases are stereospecific and cannot cleave peptide bonds involving non-native D-amino acids. | [7] |
| Hydrocarbon Stapling | Peptides | Protease Resistance & Structural Stability | A synthetic brace is installed to lock the peptide into a stable secondary structure (e.g., α-helix), making it a poor substrate for proteases. | [7] |
| PEGylation | Proteins / Peptides | Increased Half-Life & Reduced Immunogenicity | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic radius, reducing renal clearance and masking epitopes. |[7] |
Appendix C: Visualizing Reaction Pathways
Caption: Desired CuAAC reaction versus a potential thiol-yne side reaction.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. jenabioscience.com [jenabioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-specific Binding in Cell Labeling
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding in your cell labeling experiments.
Troubleshooting Guide
High background or non-specific staining can obscure your target signal and lead to inaccurate results. This guide addresses common issues and provides solutions to resolve them.
Issue: High Background Staining Across the Entire Sample
High background is often characterized by a general, uniform fluorescence or color deposit across the entire sample, making it difficult to distinguish specific staining from noise.
| Potential Cause | Recommended Solution |
| Primary or Secondary Antibody Concentration Too High | The most frequent cause of high background is an excessive antibody concentration, leading to off-target binding.[1] To remedy this, it is crucial to perform an antibody titration to determine the optimal dilution that provides a strong specific signal with minimal background.[1][2][3] Start with the manufacturer's recommended concentration and prepare a series of dilutions (e.g., 2-fold or 5-fold) to find the best signal-to-noise ratio.[3][4][5] |
| Insufficient Blocking | Inadequate blocking of non-specific binding sites on the cell or tissue can lead to unwanted antibody attachment.[1] Increase the blocking incubation time (e.g., up to 1 hour) and/or the concentration of the blocking agent.[2][3] Common blocking agents include normal serum from the same species as the secondary antibody, Bovine Serum Albumin (BSA), or casein.[2][6] For phosphorylated targets, avoid using milk-based blockers as they contain phosphoproteins that can interfere with the assay. |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background signal.[2] Increase the number and/or duration of wash steps to effectively remove excess antibodies.[2][7] Using a wash buffer containing a mild detergent like Tween-20 can also help reduce non-specific binding.[8] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample.[2] Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[2] Running a secondary antibody-only control (omitting the primary antibody) can help determine if the secondary antibody is the source of the non-specific staining.[2][9] |
| Sample Drying Out | Allowing the sample to dry out at any stage of the staining protocol can cause artifacts and increase non-specific binding.[2][10] Ensure the sample remains hydrated throughout the experiment by using a humidified chamber during incubations.[2][10] |
Issue: Specific, Off-Target Staining
This type of non-specific binding appears as distinct, reproducible staining in locations where the target antigen is not expected to be present.
| Potential Cause | Recommended Solution |
| Fc Receptor Binding | Immune cells (e.g., macrophages, B cells) express Fc receptors that can bind to the Fc region of primary and secondary antibodies, leading to false-positive signals.[11][12][13][14] To prevent this, use an Fc receptor blocking reagent prior to primary antibody incubation.[13][14][15][16][17] |
| Endogenous Biotin (B1667282) or Enzymes | If using a biotin-based detection system, endogenous biotin in tissues like the kidney or liver can lead to high background.[1] This can be addressed by using an avidin/biotin blocking kit before primary antibody incubation.[1][3] Similarly, endogenous peroxidases or phosphatases can cause non-specific signal with enzymatic detection methods.[1][3] Quench endogenous peroxidase activity with a hydrogen peroxide treatment.[1] |
| Presence of Dead Cells | Dead cells have compromised membranes and tend to non-specifically bind antibodies.[18][19] To mitigate this, use a viability dye to gate out dead cells during analysis by flow cytometry.[18][20] For imaging, ensure optimal sample preparation to maintain cell viability. |
Issue: Autofluorescence
Autofluorescence is the natural fluorescence emitted by certain biological structures (e.g., collagen, elastin, NADH) or induced by fixation, which can mask the specific signal.[18][20][21][22]
| Potential Cause | Recommended Solution |
| Fixation-Induced Autofluorescence | Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[20][22] Minimize fixation time and consider using alternative fixatives like chilled methanol (B129727) or ethanol.[21][22] Treatment with sodium borohydride (B1222165) can also help reduce aldehyde-induced autofluorescence.[20][21][22] |
| Endogenous Fluorophores | Molecules like collagen, riboflavin, and NADH naturally fluoresce, often in the blue to green spectrum.[20][21] To avoid this interference, choose fluorophores that emit in the red or far-red regions of the spectrum (e.g., Alexa Fluor 647).[18][20] |
| Red Blood Cells | The heme group in red blood cells is a source of broad-spectrum autofluorescence.[20][21] If possible, perfuse tissues with PBS prior to fixation to remove red blood cells.[20][21] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to troubleshoot high background?
The first and most critical step is to perform an antibody titration to ensure you are using the optimal concentration of your primary and secondary antibodies.[1][9] Using too high a concentration is a very common cause of non-specific binding.[1]
Q2: How do I choose the right blocking buffer?
The choice of blocking buffer depends on your sample and detection system. A common starting point is 1-5% BSA in your wash buffer.[3] For many applications, normal serum from the same species as your secondary antibody is very effective.[2] If you are detecting a phosphorylated protein, avoid using milk-based blockers as they contain casein, a phosphoprotein that can cause high background.
Q3: What are Fc receptors and how do I block them?
Fc receptors are proteins found on the surface of many immune cells that bind to the Fc (constant) region of antibodies.[12][14] This can lead to non-specific antibody binding and false-positive signals.[13][17] To prevent this, incubate your cells with an Fc receptor blocking reagent before adding your primary antibody.[14][15][16] These reagents are commercially available and contain immunoglobulins or specific antibodies that saturate the Fc receptors.[14][17]
Q4: Can my choice of fluorophore affect background staining?
Yes, your choice of fluorophore can significantly impact background, especially in tissues with high autofluorescence.[20] Endogenous fluorophores often emit light in the blue and green spectra.[18][20] By selecting fluorophores that emit in the red or far-red spectrum, you can often improve your signal-to-noise ratio.[18][20]
Q5: How important are washing steps?
Washing steps are critical for removing unbound and loosely bound antibodies that contribute to background signal.[2][10] Increasing the number and duration of washes between incubation steps is a simple and effective way to reduce non-specific binding.[2][7] The inclusion of a mild detergent, such as Tween-20, in the wash buffer can further enhance the removal of non-specifically bound antibodies.[8]
Experimental Protocols
Protocol 1: Antibody Titration for Immunofluorescence
This protocol outlines a method for determining the optimal dilution of a primary antibody to maximize the signal-to-noise ratio.
-
Cell/Tissue Preparation: Prepare your cells or tissue sections on slides or plates as you would for your standard immunofluorescence protocol.
-
Serial Dilution: Prepare a series of dilutions of your primary antibody in antibody dilution buffer (e.g., PBS with 1% BSA). A good starting point is the manufacturer's recommended dilution, followed by a series of two-fold or five-fold dilutions. For example, if the recommended dilution is 1:100, prepare dilutions of 1:50, 1:100, 1:200, 1:400, and 1:800.[4][5]
-
Negative Control: Include a negative control where you add only the antibody dilution buffer with no primary antibody.
-
Incubation: Add each antibody dilution to a separate well or slide and incubate according to your standard protocol (e.g., 1 hour at room temperature or overnight at 4°C).[23]
-
Washing: Wash the samples thoroughly with your wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add your fluorescently labeled secondary antibody at its predetermined optimal concentration to all samples.
-
Final Washes and Mounting: Perform final washes and mount your samples with an anti-fade mounting medium.
-
Imaging and Analysis: Image all samples using the same acquisition settings (e.g., laser power, exposure time). Compare the signal intensity of the positive staining with the background fluorescence for each dilution. The optimal dilution is the one that provides the brightest specific signal with the lowest background.[23]
Protocol 2: General Blocking Procedure for Cell Labeling
This protocol provides a general workflow for blocking non-specific binding sites in immunofluorescence and immunohistochemistry.
-
Sample Preparation: After fixation and permeabilization (if required), wash the samples with an appropriate buffer like PBS.
-
Blocking Buffer Preparation: Prepare your chosen blocking buffer. Common options include:
-
Blocking Incubation: Add the blocking buffer to your samples, ensuring they are completely covered. Incubate for at least 30-60 minutes at room temperature in a humidified chamber.[2][3]
-
Primary Antibody Incubation: Gently remove the blocking buffer (do not wash) and add your primary antibody diluted in antibody dilution buffer (this can be the same as your blocking buffer or a buffer with a lower concentration of the blocking agent).
-
Proceed with Staining: Continue with the remaining steps of your staining protocol.
Visualizations
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. lerner.ccf.org [lerner.ccf.org]
- 5. biotech.gsu.edu [biotech.gsu.edu]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. wi.mit.edu [wi.mit.edu]
- 8. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. IF Troubleshooting | Proteintech Group [ptglab.com]
- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 12. innovexbio.com [innovexbio.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Fc Blocking | McGovern Medical School [med.uth.edu]
- 15. newcomersupply.com [newcomersupply.com]
- 16. cytometry.org [cytometry.org]
- 17. BD Fc Block™ Reagents [bdbiosciences.com]
- 18. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 19. sinobiological.com [sinobiological.com]
- 20. southernbiotech.com [southernbiotech.com]
- 21. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 22. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 23. blog.cellsignal.com [blog.cellsignal.com]
- 24. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to Tri(propargyl-NHCO-ethyloxyethyl)amine and Other Tri-functional Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, the choice of a linker molecule is paramount to the success of complex therapeutics like antibody-drug conjugates (ADCs) and other targeted drug delivery systems. Tri-functional linkers, which possess three reactive sites, offer advanced capabilities for creating highly specific and potent bioconjugates. This guide provides an objective comparison of Tri(propargyl-NHCO-ethyloxyethyl)amine, a versatile alkyne-bearing linker, with other classes of tri-functional linkers, supported by available data and detailed experimental protocols.
Introduction to Tri-functional Linkers
Tri-functional linkers are chemical tools designed to connect three distinct molecular entities, enabling the construction of intricate molecular architectures.[1] In drug development, they are invaluable for attaching multiple drug payloads to a single targeting moiety (e.g., an antibody), incorporating solubility-enhancing molecules, or adding imaging agents for diagnostics. The judicious selection of a tri-functional linker can significantly impact the stability, efficacy, and pharmacokinetic profile of a bioconjugate.[2][3]
This guide will focus on comparing linkers based on their core structure and reactive functionalities, primarily examining:
-
This compound: An alkyne-based linker designed for "click chemistry."
-
Tris(2-aminoethyl)amine (TREN)-based Linkers: A versatile scaffold utilizing amine functionalities.
In-Depth Look: this compound
This compound is a branched linker featuring a central tertiary amine and three arms, each terminating in a propargyl group.[4][5][6] The propargyl groups contain a terminal alkyne, a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction is highly efficient, specific, and biocompatible, making it a favored method for bioconjugation.[7][8]
Key Features:
-
High Reactivity and Specificity: The alkyne groups readily and specifically react with azide-functionalized molecules to form a stable triazole linkage.[4][7]
-
Versatility: This linker can be used to attach up to three different or identical azide-containing molecules, such as drugs, peptides, or imaging agents.
-
Solubility: The ethyloxyethyl spacers contribute to the hydrophilicity of the linker, which can improve the solubility of the final conjugate.[5]
Alternative Tri-functional Linkers: A Comparative Overview
A prominent alternative to alkyne-based linkers are those derived from Tris(2-aminoethyl)amine (TREN). TREN is a simple, commercially available molecule with a central tertiary amine and three primary amine arms.[9] These primary amines can be readily functionalized with various reactive groups to create a diverse range of tri-functional linkers.
TREN-based Linkers:
-
Versatile Chemistry: The primary amines of TREN can be modified to introduce a wide array of functionalities, including NHS esters for reaction with amines, maleimides for reaction with thiols, or even alkynes or azides for click chemistry.[1][10]
-
Scaffold for Complex Structures: TREN has been used as a scaffold to synthesize complex chelating agents for metal ions in medical imaging and as a core for building dendrimeric structures.[10]
Performance Data: A Comparative Analysis
Direct, head-to-head comparative studies of the performance of this compound against other tri-functional linkers are limited in publicly available literature. However, by examining data from various studies on different linkers, we can draw some indirect comparisons. The following tables summarize key performance indicators for different types of tri-functional linkers.
Disclaimer: The data presented below is compiled from different sources and should be interpreted with caution as experimental conditions may vary.
Table 1: Comparison of Tri-functional Linker Properties
| Feature | This compound | TREN-based Linkers | Peptide-based Linkers |
| Core Structure | Branched amine with ethyloxyethyl arms | Tris(2-aminoethyl)amine | Amino acid sequence |
| Primary Reactive Groups | 3x Propargyl (Alkyne) | 3x Primary Amine (modifiable) | Varies (e.g., Lysine amines, Cysteine thiols) |
| Primary Conjugation Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Amidation, Maleimide-thiol reaction, etc. | Varies based on amino acid side chains |
| Linkage Stability | High (stable triazole ring) | Varies (e.g., stable amide bond, less stable ester bond) | Varies (peptide bonds are generally stable) |
| Versatility | High for azide-containing molecules | Very high due to modifiable amines | High, with potential for enzymatic cleavage |
Table 2: Performance Metrics of Bioconjugates with Different Tri-functional Linkers (Illustrative Examples)
| Linker Type | Application | Achieved Drug-to-Antibody Ratio (DAR) | In Vitro Potency (IC50) | Reference |
| Peptide-based (branched) | ADC | ~10 | Potency increased with DAR | [3] |
| TREN-based (modified) | MRI Contrast Agent | N/A | Enhanced water solubility | [10] |
| Propargyl-based (general) | General Bioconjugation | High conjugation efficiency reported | Dependent on conjugated molecule | [7] |
Experimental Protocols
The following are generalized protocols for bioconjugation using this compound and a TREN-based linker. Researchers should optimize these protocols for their specific molecules and applications.
Protocol 1: Bioconjugation using this compound via CuAAC
This protocol describes the conjugation of an azide-containing molecule (e.g., a drug) to a biomolecule (e.g., a protein) that has been pre-functionalized with this compound.
Materials:
-
Propargyl-functionalized biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the propargyl-functionalized biomolecule and the azide-containing molecule in the reaction buffer.
-
Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the propargyl-functionalized biomolecule and a molar excess of the azide-containing molecule.
-
Add the THPTA ligand to the reaction mixture.
-
Add CuSO4 to the reaction mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and reagents.
-
Protocol 2: Functionalization and Conjugation using a TREN-based Linker
This protocol outlines a two-step process: first, the functionalization of a TREN-based linker with a payload, and second, the conjugation to a biomolecule.
Materials:
-
TREN-based linker with orthogonal protecting groups
-
Payload with a reactive group (e.g., carboxylic acid)
-
Activating agents (e.g., EDC, NHS)
-
Biomolecule with a target functional group (e.g., primary amines)
-
Reaction buffers (e.g., PBS, MES)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system
Procedure:
-
Functionalization of the TREN Linker:
-
Selectively deprotect one of the amine groups on the TREN linker.
-
Activate the carboxylic acid on the payload using EDC/NHS chemistry.
-
React the activated payload with the deprotected amine on the TREN linker to form a stable amide bond.
-
Purify the functionalized linker-payload construct.
-
-
Conjugation to Biomolecule:
-
Deprotect the remaining amine groups on the linker-payload construct.
-
Functionalize these amines with a reactive group compatible with the biomolecule (e.g., convert to NHS esters).
-
React the activated linker-payload construct with the biomolecule in a suitable buffer.
-
Quench the reaction with a quenching reagent.
-
-
Purification:
-
Purify the final bioconjugate to remove unreacted components.
-
Visualizing the Concepts: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Structure of this compound.
Caption: General workflow for creating an ADC.
Conclusion
This compound stands out as a highly valuable tri-functional linker for applications requiring the stable and specific attachment of multiple azide-containing molecules through click chemistry. Its pre-activated alkyne functionalities offer a streamlined approach to bioconjugation. In contrast, TREN-based linkers provide a more versatile scaffold that can be adapted for a wider range of conjugation chemistries, although this often requires additional synthetic steps to install the desired reactive groups.
The selection of the optimal tri-functional linker will ultimately depend on the specific requirements of the bioconjugation project, including the nature of the molecules to be conjugated, the desired stability of the final product, and the synthetic capabilities available. While direct comparative performance data is sparse, the principles of the underlying chemistries provide a strong basis for rational linker design and selection. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of these powerful bioconjugation tools.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | AxisPharm [axispharm.com]
- 5. This compound, 2639395-46-1 | BroadPharm [broadpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 生化试剂 | MCE [medchemexpress.cn]
- 9. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 10. Synthesis of homochiral tris(2-alkyl-2-aminoethyl)amine derivatives from chiral alpha-amino aldehydes and their application in the synthesis of water soluble chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Antibody-Drug Conjugate Efficiency with HPLC
The therapeutic success of Antibody-Drug Conjugates (ADCs) is critically dependent on the precise attachment of a cytotoxic drug to a monoclonal antibody (mAb), a relationship quantified by the drug-to-antibody ratio (DAR).[][2] An optimal DAR is crucial, as low drug loading can diminish potency, while excessive loading may negatively impact pharmacokinetics and toxicity.[2] High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical tool for characterizing the complex and heterogeneous nature of ADCs, providing essential data on conjugation efficiency, aggregate formation, and overall stability.[][3][4]
This guide compares the primary HPLC-based methods used for ADC analysis, providing insights into their principles, applications, and detailed experimental protocols.
Workflow for ADC Conjugation and HPLC Validation
The general process begins with the conjugation of a drug-linker to the antibody, followed by purification and subsequent analysis using various HPLC methods to assess the quality of the final ADC product.
Caption: General workflow from ADC conjugation to HPLC-based validation.
Comparison of Key HPLC Methods for ADC Analysis
Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase (RP)-HPLC are the principal techniques used for ADC characterization. Each method interrogates different critical quality attributes (CQAs) of the conjugate.
| HPLC Method | Primary Application | Principle of Separation | Key Strengths | Limitations |
| HIC-HPLC | Determination of Drug-to-Antibody Ratio (DAR) and drug-load distribution.[5][6] | Separates based on hydrophobicity under non-denaturing, high-salt conditions.[7] Species with higher drug loads are more hydrophobic and elute later.[5][7] | Resolves species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).[2][6] Maintains the native protein structure.[6][7] | Incompatible with Mass Spectrometry (MS) due to high concentrations of nonvolatile salts.[7] May not separate positional isomers.[7] |
| SEC-HPLC | Quantification of aggregates, monomers, and fragments.[8][9] | Separates molecules based on their hydrodynamic volume (size) in an aqueous mobile phase.[8][10] | Standard method for monitoring aggregation, a critical quality attribute affecting safety and efficacy.[8][9] Can be performed in physiological buffers. | Hydrophobic interactions between ADCs and the stationary phase can cause poor peak shape; mobile phase modifiers may be needed.[8][11] Limited resolution for larger aggregates.[10] |
| RP-HPLC | Orthogonal method for DAR determination and purity analysis of reduced ADC chains.[5] | Separates based on hydrophobicity under denaturing conditions (low pH, organic solvent).[12][13] | High resolution for separating light and heavy chains with different drug loads, especially for site-specific conjugates.[12][14] Compatible with MS.[15] | Denaturing conditions disrupt the native protein structure. Less effective for resolving heterogeneous mixtures like lysine-linked conjugates.[12] |
Experimental Protocols
HIC-HPLC for DAR Determination of a Cysteine-Linked ADC
This method is the gold standard for analyzing the distribution of drug-loaded species in cysteine-linked ADCs.
Objective: To separate and quantify ADC species with varying drug loads (DAR 0, 2, 4, 6, 8) and calculate the average DAR.
Instrumentation:
-
A bio-inert HPLC system is recommended to prevent corrosion from high-salt mobile phases.[6]
-
UV Detector (monitoring at 280 nm).
Materials:
-
Column: Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 μm (or equivalent).
-
Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 containing 20% Isopropanol.
-
Sample: ADC diluted to 1-2 mg/mL in Mobile Phase A.
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µL of the ADC sample.
-
Run a linear gradient to decrease the salt concentration.
-
Gradient Profile: 0-100% Mobile Phase B over 30-40 minutes.
-
Flow Rate: 0.5 mL/min.
-
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for each species (unconjugated mAb, DAR 2, DAR 4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Speciesᵢ * DARᵢ) / 100
-
Caption: Elution order in HIC is based on increasing hydrophobicity.
SEC-HPLC for Aggregate Quantification
This method is essential for ensuring the safety and stability of the ADC product by measuring the level of aggregation.
Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.
Instrumentation:
-
Bio-inert HPLC system.
-
UV Detector (monitoring at 280 nm).
Materials:
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent).[9]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Sample: ADC diluted to 1 mg/mL in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the ADC sample.
-
Run the analysis isocratically (no gradient) for 15-20 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify and integrate the peaks corresponding to aggregates (eluting first) and the monomer.
-
Calculate the percentage of aggregate:
-
% Aggregate = (Area_Aggregate / (Area_Aggregate + Area_Monomer)) * 100
-
Data Presentation: Comparative Analysis
The data derived from HPLC analysis allows for a direct comparison of different conjugation strategies. For instance, comparing a site-specific conjugation method with a traditional stochastic (cysteine-linked) method.
Table 1: HIC-HPLC Comparison of Conjugation Methods
| Parameter | Stochastic Cysteine Conjugation | Site-Specific Conjugation |
| % DAR 0 (Unconjugated) | 8.5% | < 1% |
| % DAR 2 | 25.1% | 97.2% |
| % DAR 4 | 41.3% | 1.8% |
| % DAR 6 | 18.6% | < 1% |
| % DAR 8 | 6.5% | < 1% |
| Average DAR | 4.1 | 2.0 |
| Heterogeneity | High | Low |
This representative data illustrates that site-specific conjugation yields a much more homogeneous product with a defined DAR, whereas stochastic methods produce a wider distribution of species.
Table 2: SEC-HPLC Comparison of Product Stability
| Sample | % Monomer | % Aggregate |
| Stochastic ADC (Initial) | 98.2% | 1.8% |
| Stochastic ADC (Stressed) | 94.5% | 5.5% |
| Site-Specific ADC (Initial) | 99.1% | 0.9% |
| Site-Specific ADC (Stressed) | 98.5% | 1.5% |
*Stressed conditions: e.g., incubation at 40°C for 2 weeks. This data suggests that the more homogeneous, site-specific ADC may exhibit greater stability against aggregation.
By employing these HPLC methods, researchers can effectively validate conjugation efficiency, control for critical quality attributes, and ensure the development of safe and effective Antibody-Drug Conjugates.
References
- 2. ymc.eu [ymc.eu]
- 3. GoToStage.com [gotostage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. shimadzu.com [shimadzu.com]
- 9. hpst.cz [hpst.cz]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. agilent.com [agilent.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hpst.cz [hpst.cz]
A Comparative Guide to the Kinetics of Tri(propargyl-NHCO-ethyloxyethyl)amine Click Reactions
Kinetic Performance of Click Reactions
The efficacy of a click reaction is often determined by its reaction rate, which is a critical factor in applications ranging from in vivo imaging to the synthesis of complex biomolecules.[7][8] The CuAAC reaction, known for its rapid kinetics, is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[3][4] The choice of alkyne, azide (B81097), copper source, and stabilizing ligands can all influence the reaction rate.[1][8]
For comparison, several alternative click reactions have been developed, each with its own characteristic kinetics. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for instance, obviates the need for a cytotoxic copper catalyst, making it highly suitable for live-cell applications. However, this advantage comes at the cost of slower reaction rates compared to CuAAC.[1][7] Conversely, Inverse Electron Demand Diels-Alder (IEDDA) reactions exhibit exceptionally fast kinetics, with rate constants that can be several orders of magnitude higher than those of CuAAC.[7][8]
Table 1: Comparison of Kinetic Data for Various Click Chemistry Reactions
| Click Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10 - 10⁴[8] | High efficiency, regiospecific, requires copper catalyst.[3] |
| N,N-dimethylpropargylamine + Azide | Rapid kinetics (Time to 90% completion: ~15 min)[5] | A representative propargylamine (B41283) showing fast reaction times. | |
| Benzyl azide + Phenyl acetylene | Apparent second-order rate constant (k₂) = 17.4[9] | Kinetic study in liquid ammonia, showing second-order dependence on copper concentration. | |
| SPAAC | Strained Cyclooctyne + Azide | 10⁻³ - 1[7] | Copper-free, ideal for in vivo applications, but generally slower than CuAAC.[1][7] |
| IEDDA | Tetrazine + Strained Alkyne | 1 - 10⁶[7][8] | Extremely fast kinetics, suitable for rapid labeling at low concentrations.[7] |
| Thiol-ene (Thiol-maleimide) | Thiol + Maleimide | up to 10²[8] | Fast kinetics in aqueous environments, but potential for retro-reactions.[8] |
| Staudinger Ligation | Phosphine + Azide | ~10⁻³[7] | Bioorthogonal but often exhibits slow reaction rates.[7] |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible kinetic data. Below is a general methodology for monitoring the kinetics of a CuAAC reaction.
Protocol: Kinetic Analysis of a CuAAC Reaction
-
Preparation of Stock Solutions:
-
Prepare a 1 M aqueous solution of sodium ascorbate (B8700270) (freshly made).
-
Prepare a 100 mM aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O).
-
If a ligand is used, prepare a 10-50 mM solution of a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in a suitable solvent (e.g., DMSO/t-butanol).
-
Prepare stock solutions of the alkyne (e.g., Tri(propargyl-NHCO-ethyloxyethyl)amine) and the azide of known concentrations in the chosen reaction solvent.
-
-
Reaction Setup:
-
In a reaction vessel suitable for the monitoring technique (e.g., a cuvette for UV-Vis spectroscopy or an NMR tube), add the chosen solvent system (e.g., a 1:1 mixture of water and t-butanol).[5]
-
Add the alkyne and azide solutions to achieve the desired final concentrations.
-
Initiate the reaction by adding the copper(II) sulfate, sodium ascorbate, and ligand (if applicable) solutions. The final concentrations should be carefully controlled.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored using various analytical techniques such as:
-
NMR Spectroscopy: Real-time monitoring of the disappearance of reactant signals and the appearance of product signals.[10]
-
UV-Vis Spectroscopy or Fluorimetry: If one of the reactants or products has a distinct chromophore or is fluorogenic.
-
Mass Spectrometry: To follow the formation of the triazole product over time.[11]
-
-
Record data at regular time intervals until the reaction reaches completion.
-
-
Data Analysis:
-
From the collected data, determine the concentration of the product or a reactant at each time point.
-
Plot the concentration versus time and use appropriate kinetic models (e.g., pseudo-first-order or second-order) to determine the rate constant of the reaction.
-
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying processes is key to optimizing click reactions. The following diagrams illustrate the catalytic cycle of the CuAAC reaction and a typical experimental workflow for kinetic analysis.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for kinetic studies of click reactions.
References
- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of PEGylated vs. Non-PEGylated Alkyne Linkers in Bioconjugation
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's overall performance.[1][2] Alkyne linkers, reactive handles for "click chemistry," provide a stable and efficient method for conjugation. A key design consideration for these linkers is the incorporation of Polyethylene Glycol (PEG) chains. This guide provides a comparative analysis of PEGylated versus non-PEGylated alkyne linkers, offering experimental data and protocols to inform rational drug design for researchers, scientists, and drug development professionals.
Structural and Functional Differences
A non-PEGylated alkyne linker is typically a short, often hydrophobic, hydrocarbon chain functionalized with a terminal alkyne. In contrast, a PEGylated alkyne linker incorporates a PEG chain of varying length between the alkyne group and the point of attachment to the payload or antibody.[3] This fundamental structural difference imparts significant changes to the physicochemical properties of the resulting bioconjugate.
The primary role of the PEG chain is to improve the hydrophilicity of the conjugate.[2][] Many potent cytotoxic payloads are highly hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance of the ADC in aqueous environments.[5][6] The PEG linker forms a "hydration shell" around the payload, mitigating these issues and enhancing the overall stability and pharmacokinetic profile of the molecule.[5][7]
Caption: Impact of PEGylation on bioconjugate properties.
Comparative Performance Analysis
The choice between a PEGylated and a non-PEGylated alkyne linker involves a trade-off between multiple performance parameters. The inclusion and length of the PEG chain can significantly influence solubility, pharmacokinetics, in vivo efficacy, and toxicity.[1]
Data Summary
The following tables summarize quantitative data from studies comparing conjugates with and without PEG linkers.
Table 1: Impact of PEGylation on Pharmacokinetics (PK) and Toxicity
| Conjugate Type | PEG Length | Half-Life (t½) | Fold Increase in t½ | Maximum Tolerated Dose (MTD) | Reference |
| Affibody-MMAE (HM) | None | 19.6 min | 1.0x | 5.0 mg/kg | [8] |
| Affibody-MMAE (HP4KM) | 4 kDa | ~49 min | 2.5x | 10.0 mg/kg | [8] |
| Affibody-MMAE (HP10KM) | 10 kDa | ~219.5 min | 11.2x | 20.0 mg/kg | [8] |
This data demonstrates that increasing the PEG chain length significantly prolongs the circulation half-life and reduces off-target toxicity, allowing for higher doses.[8]
Table 2: Impact of PEGylation on In Vitro Cytotoxicity (IC50)
| Conjugate Type | PEG Length | Relative IC50 Fold Increase (vs. No PEG) | Interpretation | Reference |
| Affibody-MMAE (HM) | None | 1.0x | Highest Potency | [8] |
| Affibody-MMAE (HP4KM) | 4 kDa | 6.5x | Reduced Potency | [8] |
| Affibody-MMAE (HP10KM) | 10 kDa | 22.5x | Lowest Potency | [8] |
| Anti-CD30 ADC | PEG2, PEG4, PEG8, PEG12, PEG24 | No significant change | Potency Maintained | [2][9] |
The effect of PEGylation on in vitro potency can be context-dependent. While longer PEG chains can sometimes reduce cytotoxicity, in other systems, PEG inclusion has no effect on conjugate potency.[2][9] This highlights the need for empirical testing for each specific ADC design.[1]
Experimental Workflow and Protocols
Evaluating the suitability of a PEGylated versus a non-PEGylated alkyne linker requires a systematic experimental approach. The workflow typically involves synthesis, conjugation, characterization, and functional assessment.
Caption: Experimental workflow for comparing linker performance.
Key Experimental Protocols
A. ADC Conjugation and Characterization
This protocol outlines a general procedure for conjugating an alkyne-bearing payload to an azide-functionalized antibody followed by characterization.
-
Materials : Azide-functionalized monoclonal antibody, Alkyne-Linker-Payload (PEGylated and non-PEGylated variants), Copper(I) catalyst (for CuAAC) or cyclooctyne (B158145) reagent (for SPAAC), Phosphate-buffered saline (PBS), Size-exclusion chromatography (SEC) column, Hydrophobic Interaction Chromatography (HIC) column.
-
Procedure :
-
Conjugation : Incubate the azide-functionalized antibody with a molar excess of the Alkyne-Linker-Payload in PBS. Initiate the click reaction by adding the appropriate catalyst or reagent. Allow the reaction to proceed at a set temperature (e.g., room temperature or 37°C) for 2-4 hours.
-
Purification : Purify the resulting ADC from unreacted payload and other reagents using a size-exclusion chromatography (SEC) column.[2] Collect fractions corresponding to the monomeric ADC.
-
Characterization :
-
B. In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC against a target cancer cell line.
-
Materials : Target cancer cell line, control cell line (antigen-negative), cell culture medium, 96-well plates, ADC solutions (serial dilutions), control antibody, viability reagent (e.g., MTT or resazurin).
-
Procedure :
-
Cell Seeding : Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the ADCs (both PEGylated and non-PEGylated versions) and control antibody in culture medium.[2] Add the solutions to the cells.
-
Incubation : Incubate the plates for a set period (e.g., 72-96 hours) under standard cell culture conditions.
-
Viability Assessment : Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis : Measure the absorbance or fluorescence using a plate reader.[2][10] Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[10]
-
Conclusion and Recommendations
The decision to use a PEGylated or non-PEGylated alkyne linker is a critical step in the design of bioconjugates and must be guided by the specific properties of the payload and the therapeutic goal.
-
Non-PEGylated Alkyne Linkers may be suitable for payloads that are already sufficiently hydrophilic or when maximizing in vitro potency is the primary objective and a shorter pharmacokinetic half-life is acceptable or desired.
-
PEGylated Alkyne Linkers are highly advantageous, and often necessary, for hydrophobic payloads.[6] They serve to enhance solubility, reduce aggregation, prolong circulation half-life, and decrease systemic toxicity.[][7][11] While this can sometimes come at the cost of reduced in vitro potency, the improvement in pharmacokinetic properties often leads to superior in vivo efficacy.[2]
Ultimately, the optimal linker design must be determined empirically. By following a systematic evaluation workflow, researchers can select the linker that provides the best balance of solubility, stability, potency, and pharmacokinetics, thereby maximizing the therapeutic index of the final conjugate.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
Performance Evaluation of Catalysts for Tri(propargyl-NHCO-ethyloxyethyl)amine in Click Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the efficient and specific conjugation of molecules. Tri(propargyl-NHCO-ethyloxyethyl)amine, a trifunctional alkyne, is a valuable crosslinker in this context, enabling the formation of complex architectures for applications ranging from drug delivery systems to advanced materials. The choice of catalyst is paramount for achieving high yields, rapid reaction times, and biocompatibility. This guide provides a comparative overview of various catalytic systems for CuAAC reactions involving multivalent alkynes like this compound, supported by experimental data from relevant literature.
The Role of this compound in CuAAC Reactions
This compound serves as a trivalent scaffold, allowing for the simultaneous attachment of three azide-containing molecules. This property is particularly useful in the development of hydrogels, dendrimers, and antibody-drug conjugates. The efficiency of the crosslinking process is highly dependent on the catalytic system employed.
Comparison of Catalytic Systems
The performance of a catalyst in a CuAAC reaction is typically evaluated based on reaction rate, yield, catalyst loading, and its compatibility with various functional groups and reaction media. Below is a comparison of common catalytic systems.
Copper(I)-Based Catalysts
Copper(I) is the most widely used catalyst for azide-alkyne cycloadditions, leading to the formation of 1,4-disubstituted 1,2,3-triazoles.
a) In situ Generation of Cu(I) from Cu(II) Salts:
This is a common and convenient method where a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), is reduced to the active Cu(I) species in situ using a reducing agent, typically sodium ascorbate (B8700270). This system is robust and works well in a variety of solvents, including water.[1][2]
b) Copper(I) Salts:
Direct use of Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be highly effective. However, Cu(I) is prone to oxidation to the inactive Cu(II) state, often requiring anaerobic conditions or the use of stabilizing ligands.[2]
c) Ligand-Accelerated Catalysis:
The addition of ligands can significantly enhance the performance of copper catalysts. Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and increase the reaction rate. Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are popular choices, especially in biological applications where they can protect biomolecules from oxidative damage.[1] N-heterocyclic carbene (NHC) ligands have also been shown to form highly active copper complexes, allowing for very low catalyst loadings.[2][3]
d) Heterogeneous Copper Catalysts:
To address the issue of copper contamination in the final product, which is a concern in pharmaceutical applications, heterogeneous catalysts have been developed. These include copper nanoparticles (CuNPs) and copper supported on various materials like charcoal, silica, or polymers.[4] These catalysts can be easily removed by filtration and often reused, making the process more sustainable.
Table 1: Performance Comparison of Copper-Based Catalytic Systems for CuAAC with Benzyl Azide and Phenylacetylene (A Model System)
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference |
| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low | [2] |
| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 | [2] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 | [2] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 30 min | >99 | [2] |
| CuSO₄·5H₂O / Sodium Ascorbate | 1 | H₂O/t-BuOH (1:1) | 1 h | 95 | [5] |
| Cu/C (heterogeneous) | 5 | H₂O | 12 h | 91 | [4] |
Note: The data in this table is for a model reaction and serves to illustrate the relative performance of different catalyst types. The performance with a trifunctional alkyne may vary.
Ruthenium-Based Catalysts
Ruthenium catalysts offer a key advantage over copper catalysts: they selectively produce the 1,5-disubstituted 1,2,3-triazole regioisomer. This alternative regioselectivity opens up possibilities for creating novel molecular structures. Ruthenium catalysts like Cp*RuCl(PPh₃)₂ are effective, although they may require higher temperatures compared to copper catalysts.
Table 2: Performance of a Ruthenium Catalyst in Azide-Alkyne Cycloaddition
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cp*RuCl(PPh₃)₂ | Benzyl Azide, Phenylacetylene | Toluene | 80 | 2 | 98 |
Note: Data is for a model reaction. Performance with this compound may differ.
Experimental Protocols
Below is a general protocol for a copper-catalyzed azide-alkyne cycloaddition reaction. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific applications.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)
-
Solvent (e.g., a mixture of water and a co-solvent like t-BuOH or DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the azide-containing molecule in the chosen solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound solution.
-
Add the azide-containing molecule solution. The stoichiometry will depend on the desired degree of crosslinking.
-
If using a ligand, add the THPTA solution to the reaction mixture. A 5-fold excess of ligand to copper is often recommended.
-
Add the CuSO₄·5H₂O solution. The final copper concentration is typically in the range of 50-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of the copper catalyst.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature. Reaction times can range from a few minutes to several hours.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified. For bioconjugates, purification methods may include size exclusion chromatography or dialysis to remove the catalyst and excess reagents. For small molecules, standard chromatographic techniques can be employed.
-
Visualizing the Process
Diagram 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Diagram 2: Experimental Workflow for a Typical CuAAC Reaction
Caption: A generalized experimental workflow for performing a CuAAC reaction.
Diagram 3: Regioselectivity of Copper vs. Ruthenium Catalysts
Caption: Comparison of the regioselectivity of copper and ruthenium catalysts in azide-alkyne cycloaddition.
Conclusion
The choice of catalyst for CuAAC reactions with this compound depends on the specific requirements of the application. For high efficiency and rapid reactions, copper-based catalysts, particularly those accelerated by ligands like THPTA or advanced NHC-ligands, are excellent choices. For applications where copper contamination is a concern, heterogeneous catalysts offer a practical alternative. When the 1,5-triazole regioisomer is desired, ruthenium catalysts are the catalysts of choice. By carefully selecting the catalytic system and optimizing the reaction conditions, researchers can effectively utilize this compound to construct complex and functional molecular architectures.
References
quantitative analysis of alkyne incorporation in biopolymers
A Comprehensive Guide to the Quantitative Analysis of Alkyne Incorporation in Biopolymers
For researchers, scientists, and drug development professionals, the precise quantification of alkyne-tagged biopolymers is paramount for understanding various biological processes, from tracking metabolic pathways to identifying drug targets. This guide provides an objective comparison of the leading methods for quantifying alkyne incorporation, supported by experimental data. We delve into the two most prominent bioorthogonal reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and detail the subsequent analytical techniques used for quantification.
Comparison of CuAAC and SPAAC for Biopolymer Labeling
The choice between CuAAC and SPAAC is a critical first step in any quantitative workflow and hinges on a trade-off between reaction kinetics and biocompatibility.
dot
Caption: Key differences between CuAAC and SPAAC reactions.
Quantitative Comparison of Labeling Methods
The following table summarizes the key quantitative parameters for CuAAC and SPAAC, providing a basis for selecting the appropriate method for your experimental needs.
| Feature | CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) |
| Reaction Rate | Fast (second-order rate constants typically 10⁴–10⁵ M⁻¹s⁻¹)[1] | Slower (second-order rate constants range from 0.07 to >1 M⁻¹s⁻¹)[1][2] |
| Biocompatibility | Limited for in vivo studies due to copper-induced cytotoxicity and potential for reactive oxygen species (ROS) generation.[2] | High biocompatibility, making it suitable for live cell and in vivo imaging and analysis.[1] |
| Reagent Accessibility | Terminal alkynes and azides are small, readily available, and easily incorporated into biomolecules. | Strained cyclooctynes are bulkier, which can sometimes affect the biological activity of the labeled molecule, and their synthesis can be more complex and costly.[1][2] |
| Labeling Efficiency | Generally provides higher labeling efficiency and can achieve quantitative yields under optimized conditions.[2][3] | Can achieve high yields, but may require longer incubation times or higher reagent concentrations compared to CuAAC.[2] |
| Specificity | Highly specific with minimal off-target labeling when using appropriate copper-chelating ligands.[3] | Highly specific, though some cyclooctyne (B158145) reagents may exhibit reactivity towards thiols.[2] |
Experimental Workflows for Quantification
Once the alkyne-tagged biopolymer is labeled via CuAAC or SPAAC with a reporter molecule (e.g., biotin (B1667282) for enrichment or a fluorophore for detection), several methods can be employed for quantification.
dot
Caption: Overview of the quantification workflow.
Quantitative Mass Spectrometry
Mass spectrometry (MS)-based proteomics is a powerful tool for the site-specific identification and quantification of alkyne-labeled proteins.
Experimental Protocol:
-
Metabolic Labeling: Culture cells in media supplemented with an alkyne-containing amino acid analog (e.g., L-azidohomoalanine (AHA) or homopropargylglycine (HPG)) for a specified period to allow for incorporation into newly synthesized proteins.
-
Cell Lysis and Protein Extraction: Harvest and lyse cells in a buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
Click Chemistry Reaction: To the protein lysate, add the azide-functionalized reporter tag (e.g., biotin-azide), a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) for CuAAC. For SPAAC, add a cyclooctyne-biotin conjugate. Incubate at room temperature.
-
Protein Precipitation and Digestion: Precipitate the labeled proteins to remove excess reagents. Resuspend the protein pellet and digest with trypsin overnight at 37°C.
-
Affinity Enrichment (for biotinylated peptides): Incubate the digested peptides with streptavidin-coated beads to enrich for the biotin-tagged peptides. Wash the beads extensively to remove non-specifically bound peptides.
-
Elution and Sample Preparation for LC-MS/MS: Elute the enriched peptides from the beads. Desalt the peptides using a C18 column.
-
LC-MS/MS Analysis: Analyze the peptide samples on a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the alkyne-labeled peptides using specialized software. Quantification can be relative (label-free or isotopic labeling) or absolute (using standards).
Flow Cytometry
Flow cytometry allows for the high-throughput quantification of alkyne incorporation at the single-cell level.
Experimental Protocol:
-
Metabolic Labeling: Incubate cells with an alkyne-containing metabolic precursor (e.g., EdU for DNA, or an alkyne-modified sugar for glycans).
-
Cell Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells to allow entry of the click chemistry reagents (e.g., with Triton X-100 or saponin).
-
Click Chemistry Staining: Prepare a click reaction cocktail containing a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide), a copper(I) source, and a reducing agent in a compatible buffer. For SPAAC, use a fluorescently-labeled cyclooctyne. Incubate the cells with the cocktail in the dark.
-
Washing: Wash the cells to remove unreacted reagents.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze on a flow cytometer. The fluorescence intensity will be proportional to the amount of incorporated alkyne.
In-Gel Fluorescence Scanning
This method provides a straightforward way to visualize and quantify alkyne-labeled proteins separated by SDS-PAGE.
Experimental Protocol:
-
Metabolic Labeling and Lysis: Perform metabolic labeling and cell lysis as described for the mass spectrometry protocol.
-
Click Chemistry Reaction: To the protein lysate, add a fluorescent azide, a copper(I) source, a reducing agent, and a copper-chelating ligand. Incubate at room temperature.
-
Protein Precipitation: Precipitate the labeled proteins to concentrate the sample and remove excess fluorescent probe.
-
SDS-PAGE: Resuspend the protein pellet in loading buffer, and separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the fluorescently labeled proteins in the gel using a fluorescence gel scanner.
-
Quantification: Quantify the fluorescence intensity of the protein bands of interest using image analysis software. The gel can be subsequently stained with a total protein stain (e.g., Coomassie) to normalize the fluorescent signal to the total protein amount.
Performance Comparison of Quantitative Methods
The choice of quantification method depends on the specific research question, the required level of detail, and the available instrumentation.
| Method | Throughput | Sensitivity | Level of Detail | Key Advantages | Key Limitations |
| Mass Spectrometry | Low to Medium | High | Site-specific quantification and identification of labeled proteins.[4] | Provides the most detailed information, including the precise location of the modification. | Technically demanding, requires specialized equipment and expertise in data analysis. |
| Flow Cytometry | High | Medium to High | Single-cell quantification of total alkyne incorporation.[5] | High-throughput analysis of large cell populations, enabling statistical analysis of cell-to-cell variability. | Does not provide information on which specific biopolymers are labeled. |
| In-Gel Fluorescence | Medium | Medium | Quantification of the total alkyne incorporation in specific protein bands. | Relatively simple and accessible, provides a visual representation of labeled proteins. | Limited to proteins that can be resolved by gel electrophoresis, quantification can be less precise than other methods. |
Signaling Pathways and Logical Relationships
The metabolic incorporation of alkyne analogs relies on the cell's natural biosynthetic pathways. For example, in protein synthesis, an alkyne-containing amino acid analog is charged onto a tRNA and incorporated into the growing polypeptide chain by the ribosome.
dot
Caption: Pathway of alkyne-amino acid incorporation.
By carefully selecting the appropriate labeling chemistry and quantitative analysis method, researchers can gain valuable insights into the dynamics of biopolymer synthesis, localization, and function.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Trivalent Linkers: A Paradigm Shift in Binding Affinity for Influenza Virus Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for more potent therapeutic agents, the principle of multivalency has emerged as a powerful strategy to enhance binding affinity and avidity. This guide provides an objective comparison of monovalent, bivalent, and trivalent inhibitors, using the inhibition of influenza virus neuraminidase as a case study. Experimental data demonstrates a significant increase in inhibitory potency with the use of trivalent linkers, offering a promising avenue for the development of next-generation antiviral drugs.
Enhanced Binding Affinity with Increasing Valency
The core principle behind the use of multivalent ligands is to increase the overall binding strength (avidity) by creating multiple simultaneous interactions between the ligand and its target. In the context of influenza virus, both hemagglutinin (HA) and neuraminidase (NA) are multimeric proteins on the viral surface, making them ideal targets for multivalent inhibitors.[1][2]
A study on hemagglutinin inhibitors demonstrated a remarkable enhancement in inhibitory potency with increasing valency. By linking sialylated LAcNAc units to di- and trivalent scaffolds, researchers observed up to a 428-fold increase in inhibition compared to their monovalent counterparts.[3] Similarly, the development of divalent inhibitors for neuraminidase showed a significant, 20- to 30-fold enhancement in potency compared to the monovalent ligand.[4]
The following table summarizes the quantitative data from studies on influenza neuraminidase inhibitors, highlighting the trend of increasing inhibitory activity with higher valency.
| Inhibitor Type | Target | Ligand | Linker Type | IC50 | Fold Enhancement (vs. Monovalent) | Reference |
| Monovalent | Neuraminidase | Oseltamivir Carboxylate Mimic | - | ~770-fold weaker than Oseltamivir | 1 (baseline) | [4] |
| Divalent | Neuraminidase | Oseltamivir Carboxylate Mimic | Rigid Spacer | ~2-fold better than Oseltamivir | ~1540 | [4] |
| Monovalent | Hemagglutinin | Sialylated LAcNAc | - | - | 1 (baseline) | [3] |
| Divalent | Hemagglutinin | Sialylated LAcNAc | - | - | - | [3] |
| Trivalent | Hemagglutinin | Sialylated LAcNAc | Short Linker | 15 µM | - | [3] |
| Trivalent | Hemagglutinin | Sialylated LAcNAc | Long Linker | 4.3 µM | ~3.5 (vs. short linker trivalent) | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The Crucial Role of Linker Design
The effectiveness of a multivalent inhibitor is not solely dependent on the number of ligand units but is also critically influenced by the length and flexibility of the linker connecting them.[2] The trivalent hemagglutinin inhibitors with a longer linker demonstrated a 3.5-fold higher potency compared to those with a shorter linker, underscoring the importance of optimizing linker characteristics to achieve the desired spatial orientation for simultaneous binding.[3]
Experimental Protocols
The determination of the inhibitory potency (IC50 values) of the neuraminidase inhibitors was performed using a standardized in vitro fluorometric neuraminidase inhibition assay.
Neuraminidase Inhibition Assay Protocol
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[5][6]
Materials and Reagents:
-
Assay Buffer: 33.3 mM 2-(N-morpholino)ethanesulfonic acid (MES) and 4 mM CaCl₂, pH 6.5.[7]
-
MUNANA Substrate: A stock solution of 2.5 mM MUNANA in distilled water is prepared. A working solution of 300 µM is made by diluting the stock in the assay buffer.[7]
-
Neuraminidase Enzyme: Recombinant neuraminidase from the target influenza virus strain. The optimal concentration is determined through an initial enzyme activity titration.[8]
-
Inhibitors: Test compounds (monovalent, bivalent, trivalent) and a known inhibitor (e.g., Oseltamivir carboxylate) as a positive control, serially diluted in assay buffer.[8]
-
Stop Solution: A mixture of absolute ethanol (B145695) and 0.824 M NaOH.[7]
-
Plate: 96-well, black, flat-bottom plate.[8]
Procedure:
-
Plate Setup: 25 µL of the serially diluted test inhibitors and control inhibitors are added to the designated wells of the 96-well plate. For wells representing 100% enzyme activity, 25 µL of assay buffer is added.[5]
-
Enzyme Addition: 50 µL of the diluted neuraminidase enzyme is added to each well, except for the no-virus control wells.[5]
-
Incubation: The plate is gently mixed and incubated at room temperature for 45 minutes.[5]
-
Reaction Initiation: 50 µL of the 300 µM MUNANA working solution is added to all wells to start the enzymatic reaction.[5]
-
Incubation: The plate is incubated at 37°C for 60 minutes, protected from light.[5]
-
Reaction Termination: 100 µL of the Stop Solution is added to each well to stop the reaction.[5]
-
Fluorescence Reading: The fluorescence is measured using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[7]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.[5]
Visualizing the Mechanism of Action
To understand the context of this case study, it is crucial to visualize the role of neuraminidase in the influenza virus life cycle and how multivalent inhibitors interfere with this process.
References
- 1. Enhanced Inhibition of Influenza A Virus Adhesion by Di- and Trivalent Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Tri(propargyl-NHCO-ethyloxyethyl)amine
Disclaimer: A specific Safety Data Sheet (SDS) for Tri(propargyl-NHCO-ethyloxyethyl)amine is not currently available. The following guidance is based on the known hazards of its structural components, particularly propargylamine (B41283) and general knowledge of amine and propargyl-containing compounds. All laboratory personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with this chemical. Treat this compound with the utmost caution.
Hazard Identification and Assessment
This compound is a crosslinker used in research, particularly in copper-catalyzed Click Chemistry.[1][2][3] While specific toxicity data for this compound is unavailable, its structure suggests potential hazards associated with its functional groups:
-
Propargyl Groups: Propargyl-containing compounds can be reactive and may have toxicological properties.[4] Propargyl bromide, a related compound, is known to be poisonous.[5] The terminal alkyne in the propargyl group is a reactive handle for various chemical transformations.[4]
-
Amine Moiety: The central tertiary amine may influence the molecule's basicity and reactivity. Amines as a class can be corrosive, toxic, and cause severe skin and eye damage.[6]
-
Propargylamine Substructure: The safety data for propargylamine indicates it is a highly flammable liquid and vapor, harmful if swallowed, and fatal in contact with skin. It causes severe skin burns and eye damage.
Given these potential hazards, this compound should be handled as a hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to ensure personnel safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes.[6][7] |
| Skin Protection | A flame-resistant or 100% cotton lab coat must be worn and fully fastened.[7] Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required. Double-gloving is recommended for added protection.[6] Wear closed-toe shoes and long pants.[7] |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[7] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: General Handling Procedure
-
Preparation:
-
Thoroughly review this safety guide and any available chemical information before starting work.
-
Assemble all necessary equipment (glassware, reagents, spill kit) inside a certified chemical fume hood.
-
Don all personal protective equipment as specified in the table above.
-
-
Handling:
-
Carefully weigh and dispense the compound, avoiding the generation of dust or aerosols.
-
Keep all containers with the compound tightly sealed when not in use.
-
Perform all experimental manipulations within the fume hood.
-
-
Post-Experiment:
-
Decontaminate all equipment and surfaces that have come into contact with the chemical using an appropriate solvent.
-
Dispose of all waste as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and collect it into a sealed, labeled container for hazardous waste disposal. |
Storage and Disposal Plan
Proper storage and disposal are essential to maintain a safe laboratory environment.
Caption: Logical relationship for the storage and disposal of this compound.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination and potential reaction with moisture or air.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Dispose of all waste through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
